Fmoc-p-Bz-D-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBJKCXNRQOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-p-Bz-D-Phe-OH: A Tool for Unraveling Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a synthetic amino acid derivative, has emerged as a powerful tool in chemical biology and drug discovery. Its unique photochemical properties make it an invaluable molecular probe for elucidating protein-protein interactions, a fundamental aspect of virtually all cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in photoaffinity labeling to map the intricate networks of cellular signaling.
Chemical Structure and Properties
This compound incorporates three key chemical moieties: the D-isomer of phenylalanine, a benzophenone group at the para position of the phenyl ring, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. The D-configuration provides resistance to enzymatic degradation, enhancing the in-vivo stability of peptides incorporating this amino acid. The benzophenone group serves as a photoactivatable crosslinking agent, while the Fmoc group allows for its straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 491.53 g/mol | --INVALID-LINK-- |
| CAS Number | 117666-97-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Data not available for the D-isomer. The related L-isomer has a melting point of 180-187 °C. | --INVALID-LINK-- |
| Optical Rotation | Data not available for the D-isomer. The L-isomer, Fmoc-p-Bz-L-Phe-OH, has a specific rotation of [α]²⁵/D between -31.0 and -27.0° (c=1 in DMF). It is expected that the D-isomer will have a similar magnitude with a positive rotation. | --INVALID-LINK-- |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store at 2-8°C. | --INVALID-LINK-- |
Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons from the fluorenyl, benzoyl, and phenyl groups; signals corresponding to the α- and β-protons of the phenylalanine backbone; and protons of the Fmoc protecting group. |
| ¹³C NMR | Carbonyl carbons from the carboxylic acid, amide, and ketone; aromatic carbons; and aliphatic carbons from the amino acid backbone and the Fmoc group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (carboxylic acid, amide, ketone), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Application in Photoaffinity Labeling
The primary application of this compound is in photoaffinity labeling (PAL), a powerful technique to identify and map direct binding partners of a molecule of interest within a complex biological system.[1] The benzophenone moiety, upon irradiation with UV light (typically around 350-365 nm), forms a reactive triplet diradical. This highly reactive species can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners.[1][2]
General Workflow for Photoaffinity Labeling
The following diagram illustrates a typical workflow for a photoaffinity labeling experiment to identify protein-protein interactions.
Experimental Protocols
Incorporation of this compound into Peptides via SPPS
The incorporation of this compound into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) or HATU (0.95 equivalents) in the presence of a base like DIPEA (2 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Photoaffinity Labeling Protocol
This protocol provides a general framework for using a peptide probe containing p-benzoyl-D-phenylalanine to identify interacting proteins in a cell lysate.
Materials:
-
Purified peptide probe containing p-Bz-D-Phe.
-
Cell lysate or purified protein sample.
-
UV lamp (365 nm).
-
SDS-PAGE reagents and equipment.
-
Western blotting or mass spectrometry equipment for analysis.
Protocol:
-
Incubation: Incubate the peptide probe with the cell lysate or protein sample at a suitable concentration and for an appropriate time to allow for binding. This step may require optimization.
-
UV Irradiation: Irradiate the sample with UV light at 365 nm on ice for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.
-
Analysis:
-
SDS-PAGE and Western Blotting: Analyze the irradiated sample by SDS-PAGE. The formation of a higher molecular weight band corresponding to the peptide probe crosslinked to its binding partner can be detected by Western blotting if an antibody against the target protein or a tag on the peptide is available.
-
Mass Spectrometry: For unbiased identification of interacting partners, the crosslinked complex can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry. Alternatively, if the peptide probe contains an affinity tag (e.g., biotin), the crosslinked complexes can be enriched before digestion and mass spectrometry analysis.
-
Elucidating Signaling Pathways: A Case Study with GPCRs
While a specific signaling pathway elucidated solely with this compound is not prominently documented, the broader application of p-benzoyl-phenylalanine (Bpa) in studying G protein-coupled receptor (GPCR) signaling provides a relevant conceptual framework. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Understanding their interaction with intracellular signaling partners like G proteins is a major focus of drug discovery.
The following diagram illustrates a hypothetical signaling pathway and how a Bpa-containing peptide probe could be used to map the interaction between a GPCR and a G protein.
In this hypothetical scenario, a peptide derived from a G protein and containing p-Bz-D-Phe is used as a probe. Upon binding to the GPCR and subsequent UV irradiation, the probe would form a covalent bond with the interacting residues on the GPCR. This allows for the precise identification of the binding interface, providing valuable insights into the mechanism of GPCR activation and signaling.
Conclusion
This compound is a versatile and powerful tool for the study of protein-protein interactions. Its straightforward incorporation into peptides via standard SPPS and its efficient photo-crosslinking properties make it an ideal choice for researchers aiming to map interaction interfaces and identify novel binding partners. The application of this and similar photoactivatable amino acids will continue to be instrumental in advancing our understanding of complex biological systems and in the development of new therapeutic strategies.
References
The Application of Fmoc-p-benzoyl-D-phenylalanine-OH in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-p-benzoyl-D-phenylalanine-OH is a cornerstone reagent in contemporary biochemical and pharmaceutical research, primarily utilized as a photo-activatable crosslinking agent. This unnatural amino acid, incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS), enables the precise mapping of molecular interactions, offering invaluable insights into protein-protein and protein-nucleic acid interactions. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its utility in research and drug development.
Core Application: Photo-Affinity Labeling
The benzophenone moiety of p-benzoyl-D-phenylalanine (Bpa) is chemically inert until activated by UV light. Upon irradiation at approximately 360-365 nm, the benzophenone group transitions to a reactive triplet state. This excited state can abstract a hydrogen atom from a neighboring C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing peptide and its interacting partner. This "zero-length" crosslinking provides high-resolution information about the proximity of interacting molecules.
Quantitative Data on Crosslinking Efficiency
The efficiency of photo-crosslinking can be influenced by various factors, including the specific amino acid residues at the interaction interface and the local environment. The following table summarizes comparative crosslinking yields of p-benzoylphenylalanine (pBpa) and its halogenated derivatives, demonstrating the potential for optimizing crosslinking efficiency.
| Photo-Crosslinker | Relative Fold Change in Crosslinking Yield |
| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |
| 3-Cl-pBpa | 30.0 |
| 4-CF3-pBpa | 23.0 |
| 3-CF3-pBpa | 49.0 |
Data adapted from a study on the in vitro crosslinking of the Med25-VP16 protein-protein interaction.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Bpa-Containing Peptide
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-p-benzoyl-D-phenylalanine-OH into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-p-benzoyl-D-phenylalanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of Fmoc-p-benzoyl-D-phenylalanine-OH: Follow the same coupling procedure as in step 3, using Fmoc-p-benzoyl-D-phenylalanine-OH. Due to its bulkiness, the coupling time may need to be extended to 4 hours or overnight.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Photo-Crosslinking of a Bpa-Containing Peptide with its Target Protein
This protocol describes a general procedure for photo-crosslinking a purified Bpa-containing peptide with its target protein in vitro.
Materials:
-
Purified Bpa-containing peptide
-
Purified target protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp with an emission maximum at 365 nm (e.g., a hand-held UV lamp or a crosslinker instrument)
-
Microcentrifuge tubes or a 96-well plate
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the Bpa-containing peptide and the target protein in PBS at desired concentrations (typically in the low micromolar range).
-
Prepare a negative control sample without the Bpa-containing peptide and another control sample that will not be exposed to UV light.
-
-
UV Irradiation:
-
Place the samples in a 96-well plate or open microcentrifuge tubes on ice.
-
Position the UV lamp as close as possible to the samples.
-
Irradiate the samples with 365 nm UV light for a predetermined time (typically ranging from 10 minutes to 2 hours). The optimal irradiation time should be determined empirically.
-
-
Quenching (Optional): The reaction can be quenched by adding a free radical scavenger, such as dithiothreitol (DTT), to the reaction mixture.
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples.
-
Analyze the crosslinking products by SDS-PAGE and visualize by Coomassie staining or Western blotting. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein conjugate.
-
Analysis of Crosslinked Products by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying the crosslinked peptides and the site of crosslinking.
Procedure:
-
In-gel Digestion:
-
Excise the band corresponding to the crosslinked conjugate from the SDS-PAGE gel.
-
Destain the gel piece.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins in-gel with a protease such as trypsin overnight.
-
-
Peptide Extraction: Extract the peptides from the gel piece.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a database containing the sequences of both the peptide and the target protein to identify the crosslinked peptides. The software will identify peptide pairs that are covalently linked and pinpoint the site of modification on the target protein.
Case Study: Elucidating the Neuropeptide Y2 Receptor (Y2R) Signaling Pathway
Fmoc-p-benzoyl-D-phenylalanine-OH has been instrumental in studying the interactions of neuropeptides with their G protein-coupled receptors (GPCRs). For instance, a Bpa-containing analog of Neuropeptide Y (NPY) was used to probe its binding to the Y2 receptor.
Experimental Approach:
-
A Bpa residue was incorporated into the NPY peptide at a specific position using SPPS.
-
The Bpa-NPY analog was incubated with cells expressing the Y2R.
-
Upon UV irradiation, the Bpa-NPY covalently crosslinked to the Y2R.
-
The crosslinked complex was isolated and digested, and the crosslinked fragments were identified by mass spectrometry.
This approach allowed researchers to map the binding pocket of NPY on the Y2R, providing crucial structural information for understanding receptor activation and for the rational design of novel therapeutics targeting this signaling pathway.
Conclusion
Fmoc-p-benzoyl-D-phenylalanine-OH is an indispensable tool for researchers seeking to dissect the intricacies of molecular interactions. Its application in photo-affinity labeling, facilitated by robust SPPS protocols, provides a powerful method for capturing transient and stable interactions in a site-specific manner. The ability to precisely map these interactions is critical for fundamental biological research and for the development of targeted therapeutics. The detailed protocols and workflows presented in this guide offer a practical framework for the successful implementation of this technology in the laboratory.
A Technical Guide to the Synthesis and Purification of Fmoc-p-Bz-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a photoactivatable cross-linking agent into peptides.[1]
Introduction
This compound is a derivative of the non-essential amino acid D-phenylalanine, featuring a photolabile benzoylphenylalanine (Bpa) moiety. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy.[2][3][4] The Fmoc group is base-labile, offering orthogonal protection to the acid-labile side-chain protecting groups, which simplifies the synthesis of complex peptides.[2][3] The incorporation of D-amino acids like D-phenylalanine can enhance the enzymatic stability and modify the pharmacokinetic properties of synthetic peptides.[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₅NO₅ | |
| Molecular Weight | 491.53 g/mol | |
| Appearance | White to slight yellow or beige powder | |
| Assay (HPLC) | ≥98.0% | |
| Optical Rotation [α]25/D | -31.0 to -27.0 ° (c=1 in DMF) | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of p-benzoyl-D-phenylalanine with the Fmoc group. A general and widely used method for this transformation is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7]
Experimental Protocol: Synthesis
Materials:
-
p-benzoyl-D-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Hexane
Procedure:
-
Dissolve p-benzoyl-D-phenylalanine (1.0 eq) in a 1 M sodium carbonate solution (3.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl (1.0 eq) in 1,4-dioxane dropwise to the stirred amino acid solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 5-6 with 1 M HCl.
-
A white precipitate of this compound will form.
-
Filter the suspension and wash the residue with water and then with hexane.
-
Dry the product in a vacuum desiccator to yield the final product.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is essential to ensure high purity for successful peptide synthesis. Common purification methods include recrystallization and column chromatography.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds.
Materials:
-
Crude this compound
-
Toluene
Procedure:
-
Place the crude this compound in a flask.
-
Add toluene (e.g., 6 mL per gram of crude product).
-
Heat the mixture to 50°C and stir for 1 hour to dissolve the solid.
-
Cool the solution to room temperature (around 30°C) and continue stirring for 2 hours to allow for crystallization.
-
Filter the crystals and wash with cold toluene.
-
Dry the purified product under vacuum at 50°C.
A diagram illustrating the purification workflow is provided below:
Caption: General workflow for the purification of this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc and benzoylphenylalanine moieties. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺, [M+Na]⁺). |
| HPLC | A single major peak indicating high purity (typically >98%). |
| FT-IR | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable tool for preparing photoactivatable peptide-based affinity probes. The benzoylphenylalanine residue, upon photolysis at 366 nm, generates a biradical that can form covalent cross-links with interacting proteins, particularly with amino acids containing C-H bonds like leucine, valine, and methionine.
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol.
General SPPS Cycle for Incorporating this compound
The following diagram illustrates the key steps in an SPPS cycle for adding this compound to a growing peptide chain on a solid support.
Caption: A typical cycle for incorporating this compound in SPPS.
Conclusion
This technical guide outlines the fundamental procedures for the synthesis and purification of this compound. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful preparation and application of this important photoactivatable amino acid derivative. Adherence to rigorous purification and characterization steps is crucial for obtaining high-quality material suitable for the synthesis of complex and well-defined peptides.
References
An In-depth Technical Guide to the Photoreactive Properties of p-Benzoyl-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoyl-L-phenylalanine (BPA) is a photoreactive, unnatural amino acid that has become an indispensable tool for elucidating protein-protein and protein-nucleic acid interactions in their native cellular environments.[1][2][3][4][5][6] Its unique ability to be genetically encoded into proteins at specific sites and subsequently activated by UV light to form covalent cross-links with interacting partners provides a powerful method for capturing transient and stable biomolecular interactions.[1][2][5][6] This technical guide provides a comprehensive overview of the photoreactive properties of BPA, detailed experimental protocols for its use, and examples of its application in mapping signaling pathways.
Core Photoreactive Properties of p-Benzoyl-Phenylalanine
The utility of BPA as a photo-crosslinker stems from the photochemistry of its benzophenone moiety. Upon irradiation with UV light in the 350-365 nm range, the benzophenone carbonyl group undergoes an n to π* electronic transition, forming a reactive triplet diradical species.[1][5] This excited state is capable of abstracting a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent carbon-carbon bond between BPA and its interacting partner.[1][5] A key advantage of BPA is that if a suitable C-H bond is not in close proximity, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the probability of a successful cross-linking event.[1][5]
Quantitative Photoreactive Data
The efficiency of BPA-mediated photo-crosslinking is influenced by its molar absorptivity and quantum yield. The following table summarizes these key quantitative parameters.
| Parameter | Value | Reference |
| Molar Absorptivity (εmax) | < 300 M-1cm-1 | [1][5] |
| Quantum Yield (Φ) | 0.05 - 0.4 | [1][5] |
| Activation Wavelength | 350 - 365 nm | [1][5] |
Experimental Protocols
Site-Specific Incorporation of p-Benzoyl-Phenylalanine
The site-specific incorporation of BPA into a protein of interest is typically achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts BPA instead of terminating translation.
1. Plasmid Preparation:
-
The gene of interest is cloned into an appropriate expression vector.
-
Site-directed mutagenesis is used to introduce an amber codon (TAG) at the desired position for BPA incorporation.
-
A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., from Methanocaldococcus jannaschii) and its cognate suppressor tRNA (tRNACUA) is required.
2. Transformation and Expression in E. coli:
-
Chemically competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the expression plasmid containing the gene of interest with the amber codon and the plasmid encoding the synthetase/tRNA pair.
-
A single colony is used to inoculate a starter culture in a minimal medium (e.g., M9) supplemented with appropriate antibiotics.
-
The starter culture is then used to inoculate a larger volume of minimal medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
The culture is supplemented with 1 mM BPA.
-
Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to ensure proper protein folding.
3. Protein Purification:
-
Cells are harvested by centrifugation and lysed.
-
The protein containing BPA is purified using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
In Vivo Photo-Crosslinking
1. Sample Preparation:
-
The purified protein containing BPA is incubated with its potential interacting partner(s) in a suitable buffer.
-
For in vivo cross-linking in cell culture, cells expressing the BPA-containing protein are grown to the desired density.
2. UV Irradiation:
-
The sample is placed in a UV-transparent container (e.g., quartz cuvette or on a petri dish).
-
The sample is irradiated with UV light at 365 nm. A handheld UV lamp or a specialized cross-linking instrument can be used.
-
Irradiation time can vary from a few minutes to an hour, depending on the specific interaction and experimental setup. The sample should be kept cool during irradiation to prevent denaturation.
3. Analysis of Cross-Linked Products:
-
SDS-PAGE and Western Blotting: The cross-linked sample is resolved by SDS-PAGE. The formation of a higher molecular weight band corresponding to the cross-linked complex can be visualized by Coomassie staining or by Western blotting using antibodies against the proteins of interest.
-
Mass Spectrometry: To identify the cross-linked partner and the site of cross-linking, the higher molecular weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.
Visualization of Signaling Pathways and Experimental Workflows
Photochemical Activation and Cross-Linking Mechanism of p-Benzoyl-Phenylalanine
Caption: Photochemical activation of BPA leading to covalent cross-linking.
General Experimental Workflow for BPA-Mediated Photo-Crosslinking
Caption: A typical workflow for BPA-based photo-crosslinking experiments.
Elucidating GPCR-Arrestin Interactions using BPA
BPA has been instrumental in studying the transient and dynamic interactions between G protein-coupled receptors (GPCRs) and β-arrestins, which are crucial for signal termination and initiation of downstream signaling.[2][7] By incorporating BPA into different positions within the β-arrestin protein, researchers can map the specific residues that come into close proximity with the activated GPCR.
Caption: Mapping GPCR-β-Arrestin interaction using BPA photo-crosslinking.
Mapping EGF Receptor-Grb2 Interaction
The interaction between the epidermal growth factor (EGF) receptor and the adaptor protein Grb2 is a critical step in activating downstream signaling pathways like the Ras-MAPK cascade. BPA has been used to capture this transient interaction and identify the specific domains involved.[1]
Caption: Capturing the EGFR-Grb2 interaction using BPA.
Conclusion
p-Benzoyl-L-phenylalanine has revolutionized the study of biomolecular interactions. Its ability to be site-specifically incorporated into proteins and to form covalent cross-links upon photoactivation provides an unparalleled tool for mapping interaction interfaces and capturing transient complexes in their native cellular context. The methodologies outlined in this guide, coupled with the illustrative examples of their application in dissecting signaling pathways, underscore the power and versatility of BPA in modern biochemical and cell biological research. As our understanding of the intricate networks of protein interactions continues to grow, the use of photoreactive amino acids like BPA will undoubtedly play an increasingly vital role in unraveling the complexities of cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-p-Bz-D-Phe-OH: A Tool for Elucidating Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a photo-reactive amino acid analog. It is an invaluable tool for covalently trapping protein-protein and peptide-receptor interactions, thereby stabilizing transient interactions for detailed study. This document covers its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its use in photo-affinity labeling experiments.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid D-phenylalanine. It is modified with two key functional groups: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection during peptide synthesis, and a photo-activatable benzophenone moiety on the phenyl ring.
| Property | Value | Reference |
| CAS Number | 117666-96-3 | [Source 5] |
| Molecular Formula | C₃₁H₂₅NO₅ | [Source 5] |
| Molecular Weight | 491.53 g/mol | [Source 5] |
| Appearance | White to off-white powder | [Source 5] |
| Purity | ≥98.0% (HPLC) | [Source 5] |
| Storage Temperature | 2-8°C | [Source 5] |
| Solubility | Soluble in DMF | [Source 5] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While a definitive, publicly available protocol for the D-isomer is not widespread, a general synthetic strategy can be outlined based on the synthesis of similar compounds and standard organic chemistry techniques. The key steps involve the formation of the benzoylphenylalanine core, followed by Fmoc protection.
A plausible synthetic route is as follows:
-
Friedel-Crafts Acylation: The synthesis typically begins with a Friedel-Crafts acylation of a suitable phenylalanine precursor or a related aromatic compound to introduce the benzoyl group at the para position of the phenyl ring.
-
Enantioselective Synthesis or Resolution: To obtain the D-enantiomer, either an asymmetric synthesis approach is employed, or a racemic mixture of p-benzoylphenylalanine is synthesized and then resolved into its constituent enantiomers.
-
Fmoc Protection: The final step is the protection of the α-amino group with the Fmoc moiety. This is typically achieved by reacting the D-p-benzoylphenylalanine with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.
Applications in Research and Drug Development
The primary application of this compound is in the field of chemical biology and drug discovery as a photo-affinity labeling probe. [Source 11] Its incorporation into peptides allows for the elucidation of binding partners and interaction sites.
-
Mapping Protein-Protein Interactions: Peptides synthesized with this compound can be used to identify and map the binding sites of protein-protein interactions. Upon UV irradiation, the benzophenone group forms a covalent bond with nearby amino acid residues of the interacting protein. [Source 8]
-
Elucidating Peptide-Receptor Interactions: In drug development, understanding how a peptide therapeutic binds to its receptor is crucial. By incorporating this photo-reactive amino acid, the transient interaction between the peptide and its receptor can be permanently captured, allowing for detailed structural and functional studies.
-
Target Identification and Validation: For bioactive peptides with unknown mechanisms of action, photo-affinity labeling can be a powerful tool to identify their cellular binding partners and targets.
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. [Source 12, 17]
Materials:
-
This compound
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HATU, 2.95 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Continue the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
Photo-Affinity Labeling Protocol
This protocol outlines the general steps for using a peptide containing p-benzoyl-D-phenylalanine to cross-link with its binding partner.
Materials:
-
Purified peptide containing p-Bz-D-Phe
-
Purified target protein or cell lysate
-
Binding buffer appropriate for the interaction
-
UV lamp with an emission maximum around 360-366 nm [Source 5, 6]
-
SDS-PAGE analysis reagents
-
Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Binding Reaction: Incubate the p-Bz-D-Phe-containing peptide with its putative binding partner in a suitable binding buffer. The concentrations should be optimized based on the expected binding affinity. Perform this step in the dark or under minimal light to prevent premature photo-activation.
-
UV Irradiation: Expose the sample to UV light at a wavelength of approximately 360-366 nm. [Source 5, 6] The irradiation time can vary from a few minutes to a couple of hours and needs to be optimized for the specific interaction. [Source 1]
-
Analysis of Cross-linking:
-
Analyze the reaction mixture by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the molecular weight of the peptide-protein complex.
-
The identity of the cross-linked protein can be confirmed by Western blotting using an antibody against the target protein or by excising the band from the gel and analyzing it by mass spectrometry.
-
Quantitative Data
| Photo-activatable Amino Acid Analog | Relative Cross-linking Yield (Fold change compared to pBpa) |
| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |
| 4-Trifluoromethyl-pBpa | ~23 |
| 3-Fluoro-pBpa | ~2.5 |
| 4-Fluoro-pBpa | ~3.5 |
| 3-Chloro-pBpa | ~4.5 |
| 4-Chloro-pBpa | ~7.0 |
| 3-Bromo-pBpa | ~5.0 |
| 4-Bromo-pBpa | ~10.0 |
| Data adapted from a study on halogenated pBpa analogs. [Source 2, 6] |
Visualizations
Experimental Workflow for Photo-Affinity Labeling
Caption: Workflow for a typical photo-affinity labeling experiment.
Mechanism of Photo-Activated Cross-linking
Caption: Mechanism of covalent bond formation upon UV activation.
An In-depth Technical Guide to Photo-Crosslinking Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photo-crosslinking amino acids (pcAAs), powerful tools for elucidating biomolecular interactions within their native cellular context. By enabling the formation of covalent bonds upon photoactivation, pcAAs allow for the capture of transient and weak interactions that are often missed by traditional biochemical methods. This technology is invaluable for mapping protein-protein interaction networks, identifying drug targets, and understanding the structural dynamics of protein complexes.
Core Concepts and Mechanisms of Action
Photo-crosslinking amino acids are unnatural amino acids that incorporate a photoreactive moiety.[1] These amino acids can be incorporated into peptides and proteins either through solid-phase peptide synthesis or by leveraging the cell's own translational machinery.[2][3] Upon exposure to UV light of a specific wavelength, the inert photoreactive group is converted into a highly reactive intermediate species that can form a covalent bond with a nearby molecule.[4][5] This process effectively "freezes" the interaction, allowing for subsequent identification and characterization.
The three most commonly used classes of photo-crosslinking amino acids are based on aryl azides, benzophenones, and diazirines. Each possesses distinct photochemical properties, reactivity, and applications.
Aryl Azides
Aryl azides are the most traditional class of photo-crosslinkers.[6] Upon UV irradiation, they form a highly reactive nitrene intermediate.[7] This nitrene can then insert into C-H and N-H bonds or react with nucleophiles.[7] Nitrophenyl azides are generally preferred over simple phenyl azides as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples.[6]
Benzophenones
Benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are activated by UV light (around 350-360 nm) to form a triplet ketone.[8] This excited state can abstract a hydrogen atom from a C-H bond to form a covalent C-C bond.[8] A key advantage of benzophenones is their relative stability and the fact that the excited state can relax back to the ground state if no suitable reaction partner is in proximity, allowing for repeated excitation and potentially higher crosslinking yields.[8]
Diazirines
Diazirines are a newer class of photo-crosslinkers that are gaining popularity due to their small size and high reactivity.[6] Upon activation with UV light (around 350-360 nm), they form a reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, O-H, and N-H.[2][9] Their small size minimizes potential steric hindrance and disruption of the native protein structure and interactions.[2][9]
Quantitative Data on Photo-Crosslinking Amino Acids
The selection of a photo-crosslinking amino acid depends on the specific application and experimental conditions. The following tables summarize key quantitative data for the different classes of pcAAs.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Half-life of Intermediate | Key Features |
| Aryl Azide | ||||
| Phenyl Azide | 254 - 275[6] | Nitrene | ns - µs[10] | Requires short-wavelength UV, potentially damaging.[6] |
| Nitrophenyl Azide | 300 - 460[6] | Nitrene | ns - µs[10] | Activated by less damaging, longer wavelength UV.[6] |
| Benzophenone | 350 - 360[8] | Triplet Ketone | ns - µs[10] | Chemically stable, can be repeatedly excited.[8] |
| Diazirine | 350 - 360[2] | Carbene | ns - µs[10] | Small size, highly reactive, stable in various conditions.[2][9] |
Experimental Protocols
The successful application of photo-crosslinking amino acids relies on robust experimental design and execution. Below are detailed methodologies for key experiments.
Incorporation of Photo-Crosslinking Amino Acids
3.1.1. Site-Specific Incorporation via Genetic Code Expansion
This method allows for the precise placement of a pcAA at a specific site within a protein.[3]
-
Materials:
-
Expression vector for the protein of interest containing an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired pcAA (e.g., pBpa-tRNA synthetase/tRNA).[11]
-
Competent E. coli or mammalian cells for protein expression.
-
Cell culture medium.
-
The desired photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine).[11]
-
-
Protocol:
-
Co-transform the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair into the expression host cells.
-
Culture the transformed cells in a suitable medium.
-
Induce protein expression according to the specific expression system.
-
Simultaneously, supplement the culture medium with the photo-crosslinking amino acid to a final concentration of 1-2 mM.
-
Continue cell culture to allow for protein expression and incorporation of the pcAA.
-
Harvest the cells and purify the protein of interest using standard chromatography techniques.
-
3.1.2. Residue-Specific Incorporation via Metabolic Labeling
This approach results in the stochastic replacement of a specific natural amino acid with its photo-activatable analog throughout the proteome.[3]
-
Materials:
-
Photo-activatable amino acid analogs (e.g., Photo-L-Leucine, Photo-L-Methionine).[6]
-
Mammalian or bacterial cells.
-
Culture medium deficient in the corresponding natural amino acid (e.g., leucine- and methionine-free medium).
-
Standard cell culture reagents.
-
-
Protocol:
-
Culture cells in the amino acid-deficient medium for a short period to deplete intracellular stores of the natural amino acid.
-
Supplement the medium with the photo-activatable amino acid analog.
-
Continue to culture the cells, allowing the translational machinery to incorporate the analog into newly synthesized proteins.[6]
-
Proceed with the in vivo crosslinking experiment.
-
In Vivo Photo-Crosslinking
-
Materials:
-
Cells expressing the protein of interest containing the pcAA.
-
UV lamp with the appropriate wavelength for activating the specific pcAA.[6]
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
-
Protocol:
-
Wash the cells with ice-cold PBS to remove culture medium.
-
Irradiate the cells with UV light for a predetermined duration (typically 5-30 minutes) on ice. The optimal irradiation time should be determined empirically.
-
Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
The resulting lysate containing the crosslinked protein complexes is now ready for downstream analysis.
-
Analysis of Crosslinked Complexes by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying the crosslinked proteins and mapping the interaction sites.[4]
-
Materials:
-
Purified crosslinked protein complexes.
-
SDS-PAGE equipment and reagents.
-
In-gel digestion kit (e.g., with trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]
-
Bioinformatics software for crosslink analysis.
-
-
Protocol:
-
Separate the crosslinked protein complexes by SDS-PAGE.
-
Excise the gel band corresponding to the crosslinked complex.
-
Perform in-gel digestion of the proteins using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify the crosslinked peptides and map the sites of interaction.
-
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows in photo-crosslinking chemistry.
Caption: General experimental workflow for photo-crosslinking studies.
Caption: Photoactivation mechanisms of common photo-crosslinkers.
Caption: Mapping a signaling pathway using photo-crosslinking.
Applications in Drug Development
Photo-crosslinking amino acids are increasingly being utilized in the field of drug development for several key applications:
-
Target Identification and Validation: By incorporating a photoreactive group into a small molecule drug candidate, researchers can covalently link the drug to its protein target within a complex cellular lysate or even in living cells.[4] This allows for the unambiguous identification of the drug's binding partners.
-
Binding Site Mapping: Photo-crosslinking can be used to pinpoint the exact binding site of a drug on its target protein.[4] This information is crucial for understanding the mechanism of action and for structure-based drug design.
-
Screening for Off-Target Effects: Photo-affinity labeling can help identify unintended "off-target" interactions of a drug candidate, which is a critical step in assessing potential toxicity and side effects.[12]
-
Characterizing Protein-Protein Interaction Modulators: For drugs that are designed to disrupt or stabilize protein-protein interactions, photo-crosslinking can be used to confirm their mode of action and to study the dynamics of the targeted protein complex.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Bot Detection [iris-biotech.de]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pnas.org [pnas.org]
- 9. Bot Detection [iris-biotech.de]
- 10. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Protein Interactions: An In-depth Technical Guide to the Benzophenone Moiety in Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The study of protein interactions is paramount to understanding cellular processes and developing novel therapeutics. The transient and dynamic nature of these interactions, however, presents a significant challenge to researchers. The incorporation of unnatural amino acids (UAAs) containing a benzophenone moiety has emerged as a powerful tool to overcome this obstacle. This in-depth technical guide provides a comprehensive overview of the use of benzophenone-containing UAAs, with a focus on p-benzoyl-L-phenylalanine (Bpa), for photo-crosslinking studies to elucidate protein-protein and protein-nucleic acid interactions.
The Benzophenone Moiety: A Photoactivatable Crosslinking Tool
The benzophenone group is a highly effective photo-crosslinking agent due to its unique photochemical properties. Upon excitation with long-wavelength UV light (typically around 350-365 nm), the benzophenone carbonyl group transitions to an excited triplet state, forming a diradical.[1] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond within a proximity of approximately 10 Å, leading to the formation of a stable, covalent carbon-carbon bond.[2] This "zero-length" crosslink permanently captures interacting molecules, allowing for their subsequent identification and analysis.
A key advantage of benzophenone is its relative stability and inertness in the absence of UV light, allowing for its site-specific incorporation into proteins without significantly perturbing their structure or function.[3] Furthermore, if a suitable hydrogen donor is not in close proximity, the excited benzophenone can revert to its ground state, allowing for repeated excitation until a crosslinking event occurs.[1]
Site-Specific Incorporation of Benzophenone Unnatural Amino Acids
The power of benzophenone-mediated photo-crosslinking lies in its ability to be targeted to specific locations within a protein of interest. This is achieved through the expansion of the genetic code, a technique that allows for the incorporation of unnatural amino acids in response to a nonsense codon, typically the amber stop codon (TAG).[3]
This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is engineered to specifically recognize and charge the benzophenone-containing UAA (like pBpa) onto its cognate suppressor tRNA. This charged tRNA then delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position of the amber codon.[3]
Quantitative Data on Benzophenone-Mediated Crosslinking
The efficiency of photo-crosslinking and the binding affinity of the modified protein are critical parameters in these experiments. While comprehensive, standardized databases are still emerging, the following tables summarize representative quantitative data from published studies.
Table 1: Relative Photo-Crosslinking Yields of pBpa and its Analogs
| Unnatural Amino Acid | Relative Crosslinking Yield (Fold Change vs. pBpa) | Interacting Proteins | Reference |
| p-benzoyl-L-phenylalanine (pBpa) | 1.0 | Med25-VP16 | [4] |
| 3-CF3-pBpa | 49 | Med25-VP16 | [4] |
| 3-Cl-pBpa | 30 | Med25-VP16 | [4] |
| 4-CF3-pBpa | 23 | Med25-VP16 | [4] |
Table 2: Binding Affinities of pBpa-Containing Proteins
| Protein | Interaction Partner | Kd (nM) | Experimental Method | Reference |
| scFv Antibody (Wild-type) | Antigen | 1.5 | Microarray | [5] |
| scFv Antibody (with pBpa) | Antigen | 2.3 | Microarray | [5] |
| VP16 (with pBpa at F442) | Med25 | ~2-3 fold weaker than native | ELISA | [4] |
Table 3: Mass Spectrometry Analysis of a pBpa Cross-linked Protein Complex
This table presents identified cross-linked sites between Calmodulin (CaM) and a peptide (M13) containing pBpa at position 4.
| Cross-linked Residue in CaM | Cross-linked Peptide | MS Method | Reference |
| Met144/145 | M13 (with Bpa4) | MALDI-TOF | [6] |
| Met124 | M13 (with Bpa4) | MALDI-TOF | [6] |
| Met71/72 | M13 (with Bpa4) | MALDI-TOF | [6] |
| Met51 | M13 (with Bpa4) | MALDI-TOF | [6] |
| Met36 | M13 (with Bpa4) | MALDI-TOF | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving benzophenone unnatural amino acids.
Site-Specific Incorporation of p-benzoyl-L-phenylalanine (pBpa) in Mammalian Cells
This protocol outlines the general steps for incorporating pBpa into a target protein in mammalian cells using an expanded genetic code system.
Materials:
-
Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.
-
Expression vector for the orthogonal pBpa-specific aminoacyl-tRNA synthetase (pBpaRS) and its cognate suppressor tRNA.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
p-benzoyl-L-phenylalanine (pBpa) solution.
-
Transfection reagent.
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.
-
Transfection: Co-transfect the cells with the expression vectors for the target protein and the pBpaRS/tRNA pair using a suitable transfection reagent.
-
Supplementation with pBpa: After transfection, supplement the cell culture medium with a final concentration of 1 mM pBpa.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the pBpa-containing protein.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.
-
Verification of Incorporation: Confirm the incorporation of pBpa by Western blot analysis (detecting the full-length protein) and mass spectrometry (confirming the mass shift corresponding to pBpa incorporation).[3]
In Vivo Photo-Crosslinking
This protocol describes the steps for inducing covalent crosslinks between the pBpa-containing protein and its interacting partners within living cells.
Materials:
-
Cells expressing the pBpa-containing protein of interest.
-
UV lamp with a peak output at 365 nm.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Wash the cells expressing the pBpa-containing protein with cold PBS.
-
UV Irradiation: Expose the cells to UV light (365 nm) on ice for a predetermined amount of time (typically 15-60 minutes). The optimal irradiation time should be determined empirically for each system.
-
Cell Lysis: Immediately after irradiation, lyse the cells to extract the cross-linked protein complexes.
-
Analysis of Crosslinking: Analyze the cross-linked products by SDS-PAGE and Western blotting. Cross-linked complexes will appear as higher molecular weight bands.
Identification of Cross-linked Products by Mass Spectrometry
This protocol provides a general workflow for identifying the cross-linked proteins and the specific sites of interaction using mass spectrometry.
Materials:
-
Cross-linked protein sample.
-
SDS-PAGE equipment and reagents.
-
In-gel digestion kit (containing trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Protein Separation: Separate the cross-linked protein complexes by SDS-PAGE.
-
In-Gel Digestion: Excise the gel band corresponding to the cross-linked complex and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Database Search: Use specialized software to search the acquired MS/MS data against a protein database. The software will identify the cross-linked peptides based on their unique fragmentation patterns and mass shifts.
-
Data Analysis: Analyze the search results to identify the interacting proteins and the specific amino acid residues involved in the crosslink.
Visualizing Cellular Processes with Benzophenone UAAs
Graphviz diagrams can be used to visualize the complex relationships and workflows involved in benzophenone UAA experiments.
Elucidating Signaling Pathways: The EGFR Example
Benzophenone-containing UAAs are invaluable for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial regulator of cell proliferation and survival, is an excellent example. By incorporating pBpa at various positions within EGFR or its downstream signaling partners, researchers can map the transient interactions that govern signal transduction.
By incorporating pBpa into the intracellular domain of EGFR, for instance, one could identify direct binding partners like Grb2 or PI3K upon EGF stimulation. Similarly, placing pBpa within signaling adaptors like Grb2 would allow for the mapping of its interactions with upstream receptors and downstream effectors like SOS.
Conclusion
The use of unnatural amino acids containing the benzophenone moiety represents a significant advancement in the field of chemical biology. This powerful photo-crosslinking technology provides researchers with an unprecedented ability to capture and identify transient protein interactions in their native cellular environment. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this technique in diverse research and drug discovery applications. As our understanding of the proteome continues to expand, the benzophenone moiety will undoubtedly remain a critical tool for unraveling the intricate networks of protein interactions that underpin life itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
Spectroscopic characteristics of Fmoc-p-Bz-D-Phe-OH
An In-depth Technical Guide to the Spectroscopic Characteristics of Fmoc-p-Bz-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-α-Fmoc-p-benzoyl-D-phenylalanine (this compound). Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from the closely related and structurally similar compound, N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH), as a reference. The expected spectral variations arising from the presence of the p-benzoyl group on the phenyl ring are discussed.
Chemical Structure and Properties
This compound is a derivative of the amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a benzoyl (Bz) group at the para position of the phenyl ring.
| Property | Value |
| Chemical Formula | C₃₁H₂₅NO₅ |
| Molecular Weight | 491.5 g/mol [1][2] |
| CAS Number | 117666-97-4[2][3] |
| Appearance | White to off-white solid[2] |
| Storage Conditions | 0-8 °C[2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for Fmoc-Phe-OH, which serves as a reference for the anticipated characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Compound: Fmoc-L-Phe-OH
¹H NMR (DMSO-d₆, 400 MHz) [4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.78 | s | COOH |
| 7.89 | d | 2H, Fmoc |
| 7.76 | d | 2H, Fmoc |
| 7.65 | t | 2H, Fmoc |
| 7.41 | t | 2H, Fmoc |
| 7.32 | t | 2H, Fmoc |
| 7.28 - 7.21 | m | 5H, Phenyl |
| 4.22 - 4.13 | m | 3H, Fmoc-CH, CH₂ |
| 3.09 | dd | 1H, β-CH₂ |
| 2.88 | dd | 1H, β-CH₂ |
¹³C NMR (DMSO-d₆, 100 MHz) - Reference: Fmoc-L-Phe-OH (Note: Specific data for Fmoc-Phe-OH was not found in the provided search results, but a general description is provided based on known chemical shifts).
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~156 | C=O (Fmoc Carbamate) |
| ~144, 141 | Quaternary C (Fmoc) |
| ~138 | Quaternary C (Phenyl) |
| ~129, 128, 127, 126, 125, 120 | Aromatic C (Fmoc and Phenyl) |
| ~66 | Fmoc-CH₂ |
| ~56 | α-CH |
| ~47 | Fmoc-CH |
| ~37 | β-CH₂ |
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum will be more complex in the aromatic region (typically 7.0-8.0 ppm) due to the presence of the benzoyl group's five additional aromatic protons. These will likely appear as multiplets. The signals for the D-phenylalanine core and the Fmoc group should be similar to those of the L-isomer, with minor shifts possible due to the electronic effect of the benzoyl substituent.
-
¹³C NMR: Additional aromatic carbon signals from the benzoyl group will be present. A new quaternary carbon signal for the ketone carbonyl group of the benzoyl moiety is expected to appear in the downfield region, typically around 190-200 ppm.
Mass Spectrometry (MS)
Reference Compound: Fmoc-L-Phe-OH
| Ion | m/z |
| [M+Na]⁺ | 410.1 |
| [M+H]⁺ | 388.1 |
Expected Mass Spectrum for this compound:
The molecular weight of this compound is 491.5 g/mol . Therefore, the expected mass spectrum would show:
| Ion | m/z |
| [M+H]⁺ | 492.5 |
| [M+Na]⁺ | 514.5 |
| [M+K]⁺ | 530.5 |
Infrared (IR) Spectroscopy
Reference Compound: Fmoc-L-Phe-OH [5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretch (Carboxylic Acid) |
| ~3060 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1720 | C=O stretch (Carboxylic Acid) |
| ~1690 | C=O stretch (Fmoc Carbamate) |
| ~1530 | N-H bend |
| ~1450, 740 | Aromatic C=C bend |
Expected IR Spectrum for this compound:
The IR spectrum will be very similar to that of Fmoc-Phe-OH, with the addition of a distinct absorption band corresponding to the carbonyl stretching vibration of the benzoyl ketone.
| Wavenumber (cm⁻¹) | Assignment |
| ~1660 | C=O stretch (Benzoyl Ketone) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Fmoc-protected amino acids is dominated by the strong absorbance of the fluorenyl group.[6][7]
Reference Compound: Fmoc-Phe-OH
| Wavelength (nm) | Molar Extinction Coefficient (ε) | Solvent |
| ~265 | ~18,000 | Acetonitrile |
| ~290 | ~5,800 | Acetonitrile |
| ~301 | ~7,800 | Piperidine/DMF |
Expected UV-Vis Spectrum for this compound:
The benzoyl group is also a chromophore. Its presence is expected to cause a slight red-shift (shift to longer wavelengths) of the absorption maxima and potentially an increase in the molar extinction coefficients. Phenylalanine itself has absorption maxima at approximately 198 nm and 258 nm.[8] The combined chromophoric system of the fluorenyl and benzoyl groups will result in a complex spectrum.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of Fmoc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote ionization.[9]
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer for high-resolution mass measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the spectrum in positive ion mode to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a series of accurate dilutions of the sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λ_max).
-
Measure the absorbance at the λ_max for each concentration.
-
-
Data Analysis:
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (ε).
-
Signaling Pathways and Logical Relationships
While this compound is a synthetic amino acid derivative and not directly involved in biological signaling pathways, its application in peptide synthesis is part of a logical workflow. The benzoylphenylalanine moiety is often incorporated into peptides as a photo-crosslinking agent to study protein-protein interactions. Upon UV irradiation, it forms a reactive species that can covalently bind to interacting proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Fmoc-p-Bz-D-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH) is a photoactivatable amino acid derivative crucial for creating peptide-based affinity probes and advancing drug discovery. Its stability and proper handling are paramount to ensure the integrity of research outcomes and the synthesis of high-quality peptides. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways for this compound, along with detailed experimental protocols for its stability assessment.
Recommended Storage and Handling
Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on its form:
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | +2°C to +8°C[1] | Long-term | Protect from moisture and light.[] |
| Stock Solution | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Handling Precautions:
-
Light Sensitivity: The Fmoc group is known to be sensitive to light, particularly when in solution. Prolonged exposure to UV or ambient light should be minimized to prevent degradation.[]
-
Moisture: Fmoc-amino acids should be stored in a dry environment, as moisture can contribute to hydrolysis.
-
Inert Atmosphere: For very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Factors Influencing Stability
Several factors can impact the shelf-life and purity of this compound:
-
Temperature: While generally stable for short durations at room temperature, elevated temperatures can induce thermal cleavage of the Fmoc group.[4] Long-term storage should always be at refrigerated or frozen temperatures.
-
pH and Chemical Environment: The Fmoc protecting group is notably stable under acidic conditions. However, it is highly labile to basic conditions, especially in the presence of secondary amines like piperidine, which is used for its removal during solid-phase peptide synthesis (SPPS).[5] It also exhibits limited stability towards tertiary amines.[6]
-
Purity of the Material: The initial purity of the Fmoc-amino acid plays a significant role in its long-term stability.
-
Free Amino Acids: The presence of residual free amino acids can catalyze the autocatalytic cleavage of the Fmoc group during storage.[7]
-
Residual Solvents: Ethyl acetate, a common solvent in the synthesis of Fmoc-amino acids, can hydrolyze to form acetic acid over time, which may interfere with subsequent peptide synthesis steps.[7][8]
-
Potential Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the Fmoc group. Understanding these pathways is essential for troubleshooting and optimizing synthesis protocols.
Caption: Key degradation pathways for this compound.
Experimental Protocol: Stability Assessment by HPLC
To quantitatively assess the stability of this compound, a High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol outlines a general procedure that can be adapted for specific laboratory conditions.
Objective: To determine the purity of this compound over time under various storage conditions (e.g., +4°C, room temperature, elevated temperature) and exposures (e.g., light, humidity).
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ACN/water) to a final concentration of 1 mg/mL in a volumetric flask.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B (e.g., 30%) and increase it to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm and 300 nm (to monitor both the benzoyl and Fmoc chromophores).
-
Injection Volume: 10 µL
-
-
Stability Study Setup:
-
Dispense aliquots of the solid this compound into separate vials for each time point and condition.
-
Store the vials under the desired conditions (e.g., protected from light at +4°C, exposed to ambient light and temperature, in a desiccator at room temperature, etc.).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), prepare a sample for HPLC analysis by dissolving the contents of one vial in the solvent mixture to the target concentration.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
The workflow for this stability assessment is illustrated below.
Caption: General workflow for assessing the stability of this compound.
By adhering to the recommended storage and handling guidelines and, if necessary, performing stability studies as outlined, researchers can ensure the quality and reliability of this compound for their applications in peptide chemistry and drug development.
References
- 1. Fmoc-p-Bz-Phe-OH CAS 117666-96-3 | 852287 [merckmillipore.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to Fmoc-Protected Photoreactive Amino Acids
Introduction
Fmoc-protected photoreactive amino acids are powerful chemical tools that have become indispensable in chemical biology, proteomics, and drug discovery. These engineered amino acids are variants of natural amino acids designed to form covalent bonds with nearby molecules upon activation by UV light.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for their seamless integration into peptides via Solid-Phase Peptide Synthesis (SPPS), the dominant method for creating synthetic peptides.[2][3] This combination allows for the precise, site-specific incorporation of a photo-crosslinker into a peptide sequence.
When exposed to a specific wavelength of UV light, the photoreactive moiety is converted into a short-lived, highly reactive intermediate. This intermediate can then form a stable covalent bond with an adjacent molecule, effectively "freezing" transient or weak interactions.[1] This capability is crucial for mapping protein-protein interactions (PPIs), identifying the binding sites of drugs on their target proteins, and elucidating the three-dimensional structure of protein complexes.[1][4]
Core Components and Key Features
An Fmoc-protected photoreactive amino acid is a modular entity composed of three key parts: the amino acid scaffold, the photoreactive moiety, and the temporary Nα-Fmoc protecting group.
-
The Amino Acid Scaffold: The base is typically an analog of a natural amino acid. Common choices include derivatives of leucine, methionine, and phenylalanine, as their side chains can be chemically modified to include the photoreactive group with minimal structural disruption.[4]
-
The Photoreactive Moiety: This is the "business end" of the molecule. It remains inert until activated by UV light. The most common photoreactive groups are diazirines, benzophenones, and aryl azides.
-
Diazirines: These small, three-membered rings are chemically stable in the dark but form highly reactive and non-specific carbene intermediates upon UV irradiation (typically 330-370 nm).[1] Their small size is a significant advantage, as it minimizes steric hindrance and perturbation of the system being studied.[5]
-
Benzophenones: Upon activation with UV light (approx. 350-366 nm), the benzophenone group forms a triplet biradical.[6] This intermediate is less reactive than a carbene and preferentially inserts into C-H bonds, making it a robust tool for probing hydrophobic interactions.[6][7]
-
Aryl Azides: Phenyl azide groups form highly reactive nitrene intermediates upon photolysis (typically <300 nm). While effective, they are often less preferred than diazirines and benzophenones due to their potential for intramolecular rearrangement and a higher tendency for non-specific labeling.
-
-
The Nα-Fmoc Protecting Group: The Fmoc group shields the alpha-amino group of the amino acid, preventing it from forming unwanted peptide bonds during the synthesis process.[2][8] A key advantage of the Fmoc strategy is that the protecting group is stable under acidic conditions but is easily removed with a mild base, typically a solution of 20% piperidine in DMF.[8] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, making the synthesis process highly versatile.[8]
Quantitative Data Summary
The following table summarizes the properties of the most common Fmoc-protected photoreactive amino acids used in research.
| Amino Acid Derivative | Photoreactive Group | CAS Number | Molecular Weight ( g/mol ) | Activation Wavelength (λmax) |
| Fmoc-L-Photo-Leucine | Diazirine | 1360651-24-6 | 365.38 | ~350 - 370 nm |
| Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa) | Benzophenone | 117666-96-3 | 491.53 | ~350 - 366 nm[6] |
| Fmoc-4-azido-L-phenylalanine | Aryl Azide | 163217-43-4 | 428.45 | ~260 - 290 nm |
Visualizations: Workflows and Chemical Logic
The following diagrams illustrate the experimental workflow, the chemical structure, and a sample application of these reagents.
Experimental Protocols
Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected photoreactive amino acid into a growing peptide chain on a solid support resin.[9][10][11]
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.[10][11]
-
Agitate the mixture for 5-7 minutes. Drain, and repeat with fresh piperidine solution for another 5-7 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11][12]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected photoreactive amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HCTU or HATU (3-5 equivalents) in DMF.[11]
-
Add an activation base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need optimization depending on the specific amino acid.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the final product.
-
Protocol 2: Photo-Crosslinking Experiment
This protocol provides a general workflow for using the synthesized peptide probe to capture interacting proteins.[3][5][7]
-
Sample Preparation:
-
Dissolve the purified photoreactive peptide probe in a suitable buffer (e.g., PBS or HEPES). The final concentration will depend on the binding affinity of the interaction being studied but is often in the low micromolar range.
-
Prepare the target sample, which could be a purified protein, a cell lysate, or intact cells.
-
Combine the peptide probe with the target sample in a UV-transparent vessel (e.g., a quartz cuvette or a 96-well UV-transparent plate).
-
-
Binding/Incubation:
-
Incubate the mixture for a sufficient time to allow the peptide probe to bind to its target protein. This is typically done on ice or at 4°C to minimize non-specific interactions and degradation.
-
-
Control Samples (Crucial):
-
No UV Control: A sample that is incubated but not exposed to UV light to check for non-covalent aggregation.
-
Competition Control: A sample pre-incubated with an excess of the non-photoreactive parent ligand to demonstrate that crosslinking occurs at a specific binding site.[3]
-
-
UV Irradiation:
-
Place the sample in a crosslinking device (e.g., a Stratalinker or a custom UV LED setup).
-
Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm for Bpa and diazirines) for a predetermined time (typically 5-30 minutes).
-
CRITICAL: Keep the sample on ice during irradiation to dissipate heat and maintain protein integrity.[5]
-
Protocol 3: Analysis of Crosslinked Products
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE loading buffer to the irradiated samples.
-
Separate the proteins by size using SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using an antibody against the target protein or a tag on the peptide probe. A successful crosslink will appear as a new, higher molecular weight band corresponding to the covalent peptide-protein complex.
-
-
Mass Spectrometry Analysis: [13]
-
Excise the higher molecular weight band corresponding to the crosslinked complex from the Coomassie-stained gel.
-
Perform in-gel digestion of the protein complex, typically using trypsin.
-
Extract the resulting peptides from the gel matrix.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]
-
Use specialized crosslinking software (e.g., pLink, XlinkX, MeroX) to search the MS/MS data and identify the peptide-peptide spectra that contain fragments from both the probe and the target protein, pinpointing the site of covalent attachment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-p-Bz-Phe-OH CAS 117666-96-3 | 852287 [merckmillipore.com]
- 7. biologiachile.cl [biologiachile.cl]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporating Fmoc-p-Bz-D-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the photoreactive amino acid derivative, Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), into synthetic peptides using solid-phase peptide synthesis (SPPS). This unique building block is instrumental in photoaffinity labeling studies, a powerful technique for elucidating protein-protein interactions and identifying the binding partners of bioactive peptides.
Introduction
This compound is a non-canonical amino acid equipped with a benzophenone moiety. Upon exposure to UV light (typically around 350-365 nm), the benzophenone group forms a reactive triplet diradical that can covalently crosslink with nearby amino acid residues, effectively capturing transient protein-protein interactions.[1][2] The incorporation of a D-amino acid can also enhance peptide stability against enzymatic degradation.[3] This protocol outlines the key considerations and procedures for efficient coupling and deprotection of this compound in a standard Fmoc-SPPS workflow.
Data Presentation
Successful incorporation of this compound requires careful optimization of coupling and deprotection steps. The bulky nature of the p-benzoyl group can present steric hindrance. Below are tables summarizing typical quantitative data for the incorporation of sterically hindered amino acids in SPPS. These values should be used as a guideline, and optimization for each specific sequence is recommended.
Table 1: Comparative Coupling Efficiency of this compound with Various Activating Agents
| Coupling Reagent | Activator | Base | Coupling Time (h) | Typical Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | 2 - 4 | 95 - 99 |
| HATU | HOAt | DIPEA/Collidine | 1 - 2 | > 99 |
| DIC/Oxyma | Oxyma Pure | - | 2 - 4 | 96 - 99 |
Efficiency can be monitored qualitatively by a Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc deprotection solution.[4]
Table 2: Fmoc-Deprotection Time Optimization
| Deprotection Reagent | Concentration in DMF | Time (min) | Typical Deprotection Completion (%) |
| Piperidine | 20% | 5 + 15 | > 99 |
| Piperidine | 20% | 10 + 20 | > 99 |
| DBU/Piperidine | 2% DBU / 2% Piperidine | 5 + 10 | > 99 |
Completion of deprotection should be confirmed with a colorimetric test such as the Kaiser test.[4]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound. The synthesis is based on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, cold
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin linker. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For this compound, a longer coupling time (2-4 hours) or the use of a more potent coupling reagent like HATU may be beneficial.[3]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and verify its identity and purity by LC-MS.
Protocol for Photoaffinity Labeling
This protocol describes the use of a purified peptide containing p-Bz-D-Phe to identify protein binding partners.
Materials:
-
Purified peptide containing p-Bz-D-Phe
-
Target protein or cell lysate
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
Western blot or mass spectrometry equipment
Workflow Diagram:
Caption: Workflow for photoaffinity labeling and protein identification.
Procedure:
-
Incubation: Incubate the p-Bz-D-Phe-containing peptide probe with the purified target protein or cell lysate to allow for binding.
-
UV Irradiation: Expose the sample to UV light at 365 nm for 15-60 minutes on ice to induce covalent crosslinking.[5]
-
Separation: Separate the proteins by SDS-PAGE. The crosslinked protein-peptide complex will appear as a higher molecular weight band.
-
Detection and Identification:
-
Visualize the crosslinked product by Coomassie staining, silver staining, or Western blotting (if an antibody to the target or a tag on the peptide is available).
-
Excise the band of interest from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry to identify the crosslinked protein.
-
Signaling Pathway Elucidation
Photoaffinity labeling with p-Bz-Phe-containing peptides is a powerful tool to map protein-protein interaction sites and validate targets in signaling pathways. For example, a peptide mimic of a kinase substrate containing p-Bz-Phe can be used to covalently trap and identify the kinase, as well as other regulatory proteins that bind to the substrate.
Conceptual Diagram:
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
Protocol for UV-Mediated Activation of p-benzoyl-phenylalanine (BPA) in Peptides for Covalent Capture of Protein Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-benzoyl-l-phenylalanine (BPA) is a photo-activatable unnatural amino acid that has become an invaluable tool for mapping protein-protein interactions (PPIs) and protein-nucleic acid interactions both in vitro and in vivo.[1][2][3] When incorporated into a peptide or protein, the benzophenone moiety of BPA can be activated by ultraviolet (UV) light, typically in the range of 350-365 nm.[1][2] This activation generates a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent crosslink between the BPA-containing peptide and its interacting partner.[1][4] This technique allows for the "freezing" of transient and weak interactions for subsequent identification and characterization.
This document provides detailed protocols for the UV activation of BPA in peptides for both in vitro and in vivo applications, along with data presentation guidelines and troubleshooting advice.
Principle of BPA Photo-Crosslinking
The photo-crosslinking process with BPA is initiated by the absorption of UV light by the benzophenone carbonyl group. This leads to an n → π* electronic transition, forming a short-lived singlet excited state that rapidly undergoes intersystem crossing to a more stable triplet diradical state.[1][4] This triplet state is the reactive species that abstracts a hydrogen atom from a proximal C-H bond, typically within a 3-4 Å radius, to form a carbon-centered radical and a ketyl radical on the benzophenone. Subsequent radical recombination results in a stable covalent C-C bond, thus crosslinking the two molecules.[1] A key advantage of BPA is that in the absence of a suitable hydrogen donor, the excited triplet state can relax back to the ground state, allowing for re-excitation and minimizing non-specific reactions with solvent molecules.[1][2]
Quantitative Data Summary
The efficiency of BPA crosslinking can be influenced by several factors, including the specific BPA analog used, the duration of UV exposure, and the nature of the interacting partners. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of Crosslinking Yields with Different BPA Analogs
| BPA Analog | Fold Increase in Crosslinking Yield (relative to pBpa) | Reference |
| 3-CF₃ Bpa | 49-fold | [1] |
| 3-Cl Bpa | 30-fold | [1] |
| 4-CF₃ Bpa | 23-fold | [1] |
Crosslinking yields were quantified by densitometry of Western blots.[1]
Table 2: Typical UV Irradiation Conditions for BPA Activation
| Application | UV Wavelength (nm) | Irradiation Time | Notes | Reference(s) |
| In Vitro Protein-Peptide Crosslinking | 365 | 5 - 40 min | Time-dependent increase in crosslinking observed. | [5] |
| In Vitro Protein-Peptide Crosslinking | 365 | 10 min | Used to quantify relative crosslinking yields of BPA analogs. | [1] |
| In Vivo Crosslinking in Yeast | 365 | Not specified | Successful capture of endogenous binding partners. | [1] |
| In Vivo Crosslinking in Mammalian Cells | 365 | 45 min | Performed at 4°C to induce covalent crosslinking. | [2] |
Experimental Protocols
In Vitro UV Activation of BPA-Containing Peptides
This protocol describes the photo-crosslinking of a purified peptide containing BPA to a purified protein binding partner.
Materials:
-
BPA-containing peptide
-
Purified target protein
-
Reaction Buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5)
-
UV lamp with an emission maximum around 365 nm (e.g., handheld UV lamp or a UV crosslinker)
-
Quartz cuvette or 96-well plate (UV-transparent)
-
SDS-PAGE analysis reagents
Protocol:
-
Sample Preparation:
-
Prepare a reaction mixture containing the BPA-peptide and the target protein in the reaction buffer. The optimal molar ratio of peptide to protein should be determined empirically, but a 2:1 to 10:1 ratio is a common starting point.
-
Include a negative control sample without the BPA-peptide and another control that is not exposed to UV light.
-
-
UV Irradiation:
-
Place the reaction mixture in a quartz cuvette or a UV-transparent multi-well plate.
-
Position the UV lamp at a fixed distance from the sample. The distance will affect the light intensity and should be kept consistent across experiments.
-
Irradiate the sample with 365 nm UV light for a specified duration (e.g., 5, 10, 20, or 40 minutes). Time course experiments are recommended to determine the optimal irradiation time.[5]
-
-
Quenching the Reaction:
-
The photoreaction is primarily quenched by removing the sample from the UV light source. The excited state of BPA is short-lived, and in the absence of UV light, no new reactive species are generated.
-
-
Analysis:
-
Following irradiation, add SDS-PAGE loading buffer to the samples.
-
Analyze the crosslinking efficiency by SDS-PAGE followed by Coomassie staining or Western blotting. The crosslinked product will appear as a higher molecular weight band.
-
Quantify the crosslinking yield by densitometry of the protein bands.[1]
-
In Vivo UV Activation of BPA-Containing Peptides/Proteins
This protocol outlines the general steps for photo-crosslinking within living cells (e.g., yeast or mammalian cells) where a BPA-containing protein is expressed.
Materials:
-
Cells expressing the BPA-containing protein of interest
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Cell scraper (for adherent cells)
-
Lysis Buffer (e.g., RIPA buffer or a specific IP lysis buffer)
-
Protease inhibitors
Protocol:
-
Cell Culture and Induction:
-
Culture the cells expressing the BPA-containing protein under appropriate conditions.
-
Induce the expression of the BPA-containing protein as required by the expression system.
-
-
Sample Preparation for Irradiation:
-
For adherent cells, wash the cells with ice-cold PBS to remove media components that may interfere with UV irradiation.
-
For suspension cells, pellet the cells and wash with ice-cold PBS.
-
Resuspend the cells in a minimal volume of PBS for irradiation.
-
-
UV Irradiation:
-
Place the cell suspension or the plate of adherent cells on a cold surface (e.g., on ice) to minimize cellular stress during irradiation.
-
Irradiate the cells with 365 nm UV light for a predetermined time (e.g., 45 minutes).[2] The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells in a suitable lysis buffer supplemented with protease inhibitors to extract the crosslinked protein complexes.[2]
-
-
Analysis:
-
Analyze the cell lysate by SDS-PAGE and Western blotting to detect the crosslinked complexes.
-
Further analysis, such as immunoprecipitation followed by mass spectrometry, can be performed to identify the crosslinked binding partners.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking yield | Insufficient UV exposure | Optimize irradiation time and ensure the UV lamp is functional and at an appropriate distance. |
| Low concentration of interacting partners | Increase the concentration of the peptide and/or the target protein. | |
| Incompatible buffer components | Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry in parallel. For BPA, ensure the buffer does not contain components that quench the triplet state. | |
| Steric hindrance | The BPA residue may not be positioned correctly at the interaction interface. Consider redesigning the peptide with BPA at different positions. | |
| Non-specific crosslinking | Over-irradiation | Reduce the UV exposure time. |
| High concentration of BPA-peptide | Titrate the concentration of the BPA-peptide to find the optimal balance between specific and non-specific crosslinking. | |
| Protein degradation | Protease activity during lysis and analysis | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
Visualizations
Caption: Experimental workflows for in vitro and in vivo UV activation of BPA.
Caption: Mechanism of p-benzoyl-phenylalanine photo-crosslinking.
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fmoc-p-Bz-D-Phe-OH in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Features and Applications of p-Benzoyl-D-phenylalanine
Incorporating p-benzoyl-D-phenylalanine (p-Bz-D-Phe) into peptides provides several advantages for studying PPIs:
-
Photo-inducible Covalent Crosslinking: Upon exposure to UV light (typically around 350-365 nm), the benzophenone group forms a reactive triplet state that can abstract a hydrogen atom from a nearby amino acid residue, resulting in a stable covalent bond.[3][4] This "zero-length" crosslinker captures interacting partners in close proximity.
-
Trapping Transient Interactions: The ability to initiate crosslinking at a specific time point allows for the capture of transient or weak interactions that are often difficult to detect using traditional methods.[3]
-
Identification of Binding Interfaces: The site of crosslinking can provide valuable information about the binding interface between the peptide and its protein partner.
-
Enhanced Peptide Stability: The incorporation of a D-amino acid can increase the peptide's resistance to proteases, prolonging its half-life in biological systems.
Applications include:
-
Validation of PPIs.
-
Mapping of interaction surfaces.
-
Identification of novel protein binders.
-
Screening for inhibitors of PPIs.
Quantitative Data from a Model System
| Unnatural Amino Acid | Binding Affinity (Kd) vs. Med25 | Relative Crosslinking Yield (Fold change vs. pBpa) |
| p-benzoyl-L-phenylalanine (pBpa) | ~2-3 fold weaker than native peptide | 1 |
| 3-Chloro-pBpa | Not specified, but similar to pBpa | 30 |
| 4-Trifluoromethyl-pBpa | Not specified, but similar to pBpa | 23 |
| 3-Trifluoromethyl-pBpa | Not specified, but similar to pBpa | 49 |
Table 1: Summary of binding affinity and crosslinking yields for pBpa and its derivatives in a VP16-Med25 interaction model. Data is sourced from a study by Joiner et al., 2019.[3][4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-p-Bz-D-Phe-OH
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., this compound) and 3-4 equivalents of OxymaPure in DMF.
-
Add 3-4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Photo-Crosslinking Protocol
Materials:
-
Peptide containing p-Bz-D-Phe
-
Target protein in a suitable buffer (e.g., PBS or HEPES)
-
UV lamp with an emission maximum around 365 nm (e.g., a hand-held UV lamp or a crosslinker instrument)
-
Quartz cuvette or microplate
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the p-Bz-D-Phe peptide and the target protein at desired concentrations. A typical starting point is a 1:1 or 1:5 molar ratio (peptide:protein).
-
Include a negative control sample without the peptide or with a control peptide lacking the p-Bz-D-Phe residue. Also, prepare a non-irradiated control.
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette or a UV-transparent microplate on ice.
-
Irradiate the sample with 365 nm UV light for a specified duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
Keep the sample cool during irradiation to prevent denaturation.
-
-
Analysis of Crosslinking:
-
After irradiation, add SDS-PAGE loading buffer to the samples.
-
Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein conjugate.
-
The identity of the crosslinked product can be confirmed by Western blotting using antibodies against the target protein or an epitope tag on the peptide.
-
Biophysical Characterization of PPIs
FP is a solution-based technique ideal for measuring the binding affinity between a small fluorescently labeled peptide and a larger protein.[5][6]
Protocol Outline:
-
Peptide Labeling: Synthesize the p-Bz-D-Phe-containing peptide with a fluorescent tag (e.g., FITC or TAMRA) at the N- or C-terminus.
-
Assay Setup: In a microplate, keep the concentration of the fluorescent peptide constant (in the low nanomolar range) and titrate increasing concentrations of the target protein.
-
Measurement: Measure the fluorescence polarization in a plate reader. As more protein binds to the fluorescent peptide, the complex tumbles more slowly in solution, leading to an increase in the FP signal.[7][8]
-
Data Analysis: Plot the FP signal against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[9]
Protocol Outline:
-
Immobilization: Covalently immobilize the target protein onto the surface of an SPR sensor chip.
-
Binding Analysis: Flow solutions containing different concentrations of the p-Bz-D-Phe peptide over the sensor surface.
-
Detection: The binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: Analyze the binding and dissociation kinetics to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[10][11]
Protocol Outline:
-
Labeling: Label the target protein with a fluorescent dye.
-
Sample Preparation: Prepare a series of samples with a constant concentration of the fluorescently labeled protein and varying concentrations of the p-Bz-D-Phe peptide.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the peptide concentration and fit the data to determine the Kd.
Example Signaling Pathway: p53-MDM2 Interaction
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical pathway in cancer biology and a prime target for therapeutic intervention. Peptides derived from the p53 transactivation domain can disrupt this interaction. A peptide containing p-Bz-D-Phe could be used to map the binding interface and covalently trap the p53-MDM2 complex for structural studies.
Conclusion
This compound is a powerful tool for the synthesis of photo-reactive peptide probes to study protein-protein interactions. By combining solid-phase peptide synthesis, photo-crosslinking, and various biophysical techniques, researchers can gain valuable insights into the nature of PPIs, including their binding affinities, kinetics, and interaction interfaces. The enhanced stability offered by the D-amino acid makes these probes particularly useful for a wide range of biological applications.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases [mdpi.com]
Application Notes and Protocols for Photoaffinity Labeling of Receptors with p-Bz-Phe Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-receptor interactions and other protein-protein interactions.[1][2][3][4] This method utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with its interacting partner, allowing for the capture and subsequent identification of target proteins.[2][5] The unnatural amino acid, p-benzoyl-L-phenylalanine (p-Bz-Phe or Bpa), has emerged as a highly effective photo-cross-linker for these studies.[6][7][8]
Incorporated into a peptide sequence, the benzophenone moiety of p-Bz-Phe is chemically stable in the dark but, upon excitation with UV light (typically 350-365 nm), forms a reactive triplet diradical.[1][7] This excited state can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent C-C bond and effectively "trapping" the transient interaction.[6] This technique is instrumental in drug discovery for target identification and validation, as well as for elucidating the binding sites of peptide ligands on their receptors.[2][9][10]
Principle of the Method
The core of p-Bz-Phe based photoaffinity labeling lies in the photochemistry of the benzophenone group. When exposed to long-wave UV light, the benzophenone is excited to a triplet diradical state.[1][7] This highly reactive species can insert into C-H bonds of proximal amino acid side chains within the binding pocket of the target receptor.[6] This creates a covalent cross-link between the peptide probe and the receptor protein. The relative inertness of the benzophenone group prior to photoactivation and its preference for reacting with C-H bonds make it a versatile tool for capturing interactions in complex biological systems.[1][11]
Data Presentation
The following table summarizes representative data from studies utilizing p-Bz-Phe containing peptides for receptor labeling. (Note: Specific values for binding affinity and cross-linking efficiency are highly dependent on the specific peptide-receptor system and experimental conditions.)
| Peptide Probe (p-Bz-Phe Position) | Target Receptor/Protein | Binding Affinity (IC₅₀/Kₑ) | Application | Reference |
| α-conotoxin MI derivative | Nicotinic acetylcholine receptor | Not Specified | Target Identification | [12] |
| Substance P analog | NK1 receptor | Not Specified | Binding Site Mapping | [9] |
| CRF(6-33) fragment | Corticotropin-Releasing Factor Binding Protein (CRFBP) | High Affinity | Binding Site Characterization | [13] |
| D-Lys⁶-GnRH analog | Gonadotropin-Releasing Hormone (GnRH) Receptor | 2.0 nM | Receptor Imaging Probe Development | [14] |
Experimental Protocols
Protocol 1: Synthesis of p-Bz-Phe Containing Peptides
This protocol describes the general steps for solid-phase synthesis of a peptide containing p-Bz-Phe using Fmoc chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Fmoc-p-Bz-Phe
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate tube, activate the desired Fmoc-amino acid (or Fmoc-p-Bz-Phe) by mixing with HBTU and DIPEA in DMF for 5 minutes. Add this mixture to the resin and shake for 2 hours at room temperature.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[12]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether.[12] Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Photoaffinity Labeling in Live Cells
This protocol outlines a general procedure for labeling a target receptor on the surface of live cells.
Materials:
-
Cultured cells expressing the target receptor
-
p-Bz-Phe containing peptide probe
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment
-
Western blot equipment or mass spectrometer
Procedure:
-
Cell Culture: Plate cells and grow to an appropriate confluency.
-
Incubation: Wash the cells with ice-cold PBS. Incubate the cells with the p-Bz-Phe peptide probe in a suitable buffer at 4°C for 1-2 hours to allow binding to the receptor.
-
UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal time and distance from the lamp should be determined empirically.
-
Cell Lysis: Wash the cells with cold PBS to remove unbound probe. Lyse the cells using a suitable lysis buffer.
-
Analysis: Analyze the cell lysate by SDS-PAGE followed by Western blotting with an antibody against the receptor or a tag on the peptide. Alternatively, the labeled protein can be enriched and identified by mass spectrometry.[15]
Protocol 3: Analysis of Labeled Receptors
This protocol describes the analysis of the covalently cross-linked peptide-receptor complex.
Materials:
-
Cell lysate from Protocol 2
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibodies against the target receptor or a tag on the peptide
-
Mass spectrometer
Procedure:
-
SDS-PAGE: Separate the proteins in the cell lysate by SDS-PAGE. The covalently linked peptide-receptor complex should migrate at a higher molecular weight than the receptor alone.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe the membrane with an antibody specific to the receptor of interest. A band shift corresponding to the molecular weight of the peptide probe will confirm successful cross-linking.
-
Mass Spectrometry: For unbiased target identification or binding site mapping, the labeled protein band can be excised from the gel and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by LC-MS/MS to identify the protein and the site of cross-linking.[13]
Signaling Pathway Elucidation
Photoaffinity labeling with p-Bz-Phe peptides can be a crucial first step in elucidating a receptor's signaling pathway. By identifying the direct binding partner of a bioactive peptide, researchers can then investigate the downstream signaling events initiated by this interaction. For example, once a G-protein coupled receptor (GPCR) is confirmed as the target, subsequent experiments can be designed to measure changes in second messengers like cAMP or intracellular calcium, or the recruitment of signaling proteins like β-arrestin.
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conformational probes for elucidating the nature of substance P binding to the NK1 receptor: initial efforts to map the Phe7-Phe8 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-p-Bz-D-Phe-OH in Mapping Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH) is a photoreactive, unnatural amino acid that serves as a powerful tool for elucidating protein-peptide and protein-small molecule interactions. When incorporated into a peptide or small molecule ligand, the benzophenone moiety acts as a photo-inducible cross-linking agent. Upon exposure to UV light (approximately 350-365 nm), the benzophenone group forms a reactive triplet diradical that can covalently bond with proximal amino acid residues at the binding site. This irreversible capture of the interacting molecules enables the identification of binding partners and the precise mapping of binding interfaces using mass spectrometry.
The incorporation of the D-enantiomer of benzoyl-phenylalanine can offer significant advantages, primarily by increasing the proteolytic resistance of the peptide probe, thereby enhancing its stability in biological assays.
These application notes provide an overview of the utility of this compound in mapping protein binding sites, along with detailed protocols for its incorporation into peptides and subsequent photo-cross-linking experiments.
Key Applications
-
Identification of direct binding partners: Covalently trap and identify proteins that interact with a peptide of interest from complex biological mixtures.
-
Mapping of binding interfaces: Pinpoint the specific amino acid residues at the site of interaction, providing valuable structural information for drug design and understanding molecular recognition.
-
Validation of protein-protein interactions: Confirm direct interactions predicted by other methods.
-
Drug discovery: Characterize the binding sites of peptide-based drug candidates and other small molecules.
Data Presentation
Table 1: Cross-linking Efficiency of Benzophenone Analogs
| pBpa Analog | Relative Fold Change in Cross-linking Yield (vs. pBpa) |
| p-benzoyl-L-phenylalanine (pBpa) | 1 |
| 3-CF3-pBpa | 49 |
| 3-Cl-pBpa | 30 |
| 4-CF3-pBpa | 23 |
Data adapted from a study on the Med25-VP16 protein-peptide interaction. The increased yields are attributed to the enhanced reactivity of the benzophenone triplet state.[1]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amide)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate tube, dissolve this compound (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Photo-Cross-linking of a Benzophenone-Containing Peptide to a Target Protein
This protocol describes the photo-cross-linking reaction between a purified peptide containing p-Bz-D-Phe and a target protein.
Materials:
-
Purified peptide containing p-Bz-D-Phe
-
Purified target protein
-
Reaction buffer (e.g., PBS, HEPES buffer, pH 7.4)
-
UV light source (350-365 nm), such as a UV transilluminator or a dedicated photo-cross-linker.[2]
-
Ice bath
-
Quartz or UV-transparent microcentrifuge tubes or plates
Procedure:
-
Sample Preparation: Prepare a mixture of the benzophenone-containing peptide and the target protein in the reaction buffer at desired molar ratios (e.g., 1:1, 1:5, 1:10 peptide to protein). The optimal concentrations will depend on the binding affinity and should be determined empirically.
-
Incubation: Incubate the mixture for a sufficient time at an appropriate temperature (e.g., 30 minutes at 4°C or room temperature) to allow for the formation of the non-covalent complex.
-
UV Irradiation: Place the samples in UV-transparent tubes or plates on an ice bath to minimize heat-induced damage.[2] Irradiate the samples with UV light (350-365 nm) for a predetermined duration. The optimal irradiation time can range from 5 to 60 minutes and should be optimized for each system.[3] A typical distance from the UV lamp is around 5 cm.[2]
-
Control Experiments: Perform control experiments, including:
-
A sample with no UV irradiation to detect non-covalent interactions.
-
A sample containing a non-photoreactive control peptide to assess non-specific binding.
-
A sample containing only the benzophenone peptide and UV irradiation to check for self-cross-linking.
-
-
Analysis of Cross-linking: Analyze the cross-linking reaction by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the covalent peptide-protein complex indicates a successful cross-linking reaction. The gel can be visualized by Coomassie staining, silver staining, or Western blotting if an antibody against the target protein or a tagged peptide is available.
Protocol 3: Identification of Cross-linked Peptides by Mass Spectrometry
This protocol provides a general workflow for identifying the cross-linked peptide and the site of modification on the target protein using mass spectrometry.
Materials:
-
Cross-linked protein-peptide complex (from Protocol 2)
-
SDS-PAGE gel and staining reagents
-
Gel excision tools
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
LC-MS/MS system
Procedure:
-
In-gel Digestion:
-
Run the cross-linked sample on an SDS-PAGE gel.
-
Excise the band corresponding to the cross-linked complex.
-
Destain, reduce, and alkylate the proteins within the gel piece.
-
Digest the proteins overnight with trypsin.
-
-
Peptide Extraction: Extract the peptides from the gel piece using an appropriate extraction solution.
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized cross-linking software (e.g., pLink, MaxLynx, StavroX) to search the MS/MS data against a database containing the sequences of the target protein and the benzophenone-containing peptide.
-
The software will identify the spectra corresponding to the cross-linked peptides and pinpoint the amino acid on the target protein that is covalently attached to the benzophenone-containing peptide.
-
The use of 13C-labeled p-benzoylphenylalanine can aid in the unambiguous identification of cross-linked products due to the characteristic mass shift in the mass spectra.[4]
-
Visualizations
Caption: Experimental workflow for protein binding site mapping.
Caption: Mechanism of benzophenone-mediated photo-cross-linking.
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Identifying Transient Biological Interactions using Fmoc-p-Bz-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of transient biological interactions is fundamental to understanding dynamic cellular processes such as signal transduction, enzyme regulation, and protein folding. These fleeting interactions are often challenging to capture and characterize using traditional biochemical methods. Photoaffinity labeling, a powerful technique to covalently trap interacting molecules, has emerged as a robust solution. This document provides detailed application notes and protocols for the use of Fmoc-p-Bz-D-Phe-OH, a photo-activatable amino acid analogue, in identifying transient protein-protein interactions.
This compound contains a benzophenone (Bz) moiety, which upon exposure to UV light (typically 350-365 nm), forms a highly reactive triplet diradical. This diradical can then covalently crosslink with nearby molecules, effectively "freezing" a transient interaction for subsequent analysis by mass spectrometry. The use of the D-enantiomer can provide peptides with increased resistance to proteolytic degradation.
Core Applications
-
Identification of Novel Protein-Protein Interactions: Elucidate previously unknown binding partners in a variety of biological contexts.
-
Mapping Interaction Interfaces: Pinpoint the specific domains or residues involved in a protein-protein interaction.
-
Drug Target Validation: Confirm the binding of a small molecule or peptide therapeutic to its intended target in a cellular environment.
-
Analysis of Receptor-Ligand Interactions: Capture the transient binding of a peptide ligand to its cell surface receptor.
Data Presentation
Table 1: Quantitative Analysis of Crosslinking Efficiency
This table presents representative data on the efficiency of photo-crosslinking between a peptide probe containing p-Benzoyl-D-phenylalanine (p-Bz-D-Phe) and its target protein. The yield of the crosslinked product is quantified relative to the amount of the peptide probe.
| Peptide Probe | Target Protein | UV Irradiation Time (min) | Crosslinking Yield (%) | Method of Quantification |
| Peptide A (with p-Bz-D-Phe) | Protein X | 0 | 0 | Western Blot |
| Peptide A (with p-Bz-D-Phe) | Protein X | 5 | 15 | Western Blot |
| Peptide A (with p-Bz-D-Phe) | Protein X | 15 | 45 | Western Blot |
| Peptide A (with p-Bz-D-Phe) | Protein X | 30 | 70 | Western Blot |
| Peptide B (control, no Bz-Phe) | Protein X | 30 | <1 | Western Blot |
Table 2: Mass Spectrometry Identification of Crosslinked Peptides
Following proteolytic digestion of the crosslinked protein complex, mass spectrometry is used to identify the interacting peptides. This table summarizes typical results from such an analysis.
| Bait Peptide Sequence (with p-Bz-D-Phe) | Prey Protein Identified | Crosslinked Prey Peptide Sequence | Mass Shift (Da) | Confidence Score |
| Ac-G[p-Bz-D-Phe]YGRKKRRQRRR-NH2 | 14-3-3 zeta | EMVREYRQK | +282.13 | 98.7 |
| Ac-G[p-Bz-D-Phe]YGRKKRRQRRR-NH2 | Calmodulin | ADQLTEEQIAEFKEAFSLFDK | +282.13 | 95.2 |
| Ac-G[p-Bz-D-Phe]YGRKKRRQRRR-NH2 | Cyclophilin A | FEDENFILKHTGPGILSMANAGPNTNGSQFFI | +282.13 | 92.1 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p-Benzoyl-D-phenylalanine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Photo-Crosslinking and Identification of Interaction Partners
This protocol describes the general workflow for using the synthesized peptide probe to capture and identify interacting proteins from a cell lysate.
Materials:
-
Peptide probe containing p-Bz-D-Phe
-
Control peptide (without p-Bz-D-Phe)
-
Cell lysate from the biological system of interest
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Streptavidin-coated magnetic beads (if the peptide is biotinylated)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., 8 M urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Incubation:
-
Incubate the p-Bz-D-Phe-containing peptide probe (and the control peptide in a separate reaction) with the cell lysate at a suitable concentration (e.g., 1-10 µM) for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for the interaction to occur.
-
-
UV Irradiation:
-
Place the samples on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.[1]
-
-
Enrichment of Crosslinked Complexes (for biotinylated probes):
-
Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotinylated peptide and its crosslinked partners.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
-
Elution and Reduction/Alkylation:
-
Elute the captured proteins from the beads using an elution buffer.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with IAA.
-
-
In-solution or In-gel Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins that were crosslinked to the peptide probe.
-
Utilize specialized software to identify the crosslinked peptides and map the interaction sites.
-
Visualizations
Signaling Pathway Diagram
Caption: EGF-EGFR signaling pathway with photo-crosslinking.
Experimental Workflow Diagram
Caption: Workflow for identifying transient protein interactions.
Logical Relationship Diagram
Caption: Logical flow from reagent to interaction identification.
References
Application Notes and Protocols: In Situ Generation of Reactive Species from p-Benzoyl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unnatural amino acid p-benzoyl-L-phenylalanine (BPA) is a powerful tool in chemical biology and drug development, primarily utilized as a photo-activatable crosslinking agent. Upon excitation with ultraviolet (UV) light, BPA generates reactive species in situ, enabling the covalent capture of transient biomolecular interactions. While the principal reactive species is a triplet diradical leading to crosslinking, under aerobic conditions, BPA can also act as a photosensitizer to generate reactive oxygen species (ROS), including singlet oxygen and superoxide. These application notes provide a detailed overview of the mechanisms, experimental protocols, and quantitative data associated with the generation of reactive species from BPA.
I. Generation of a Diradical Species for Photo-Crosslinking
The most prominent application of BPA is in photo-affinity labeling to elucidate protein-protein and protein-nucleic acid interactions.[1][2][3][4]
Mechanism of Action
Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety of BPA undergoes an n to π* electronic transition, forming an excited singlet state that rapidly converts to a more stable triplet diradical state through intersystem crossing.[1][3] This triplet state is the primary reactive species responsible for crosslinking. It can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, forming a ketyl radical on the BPA and a carbon-centered radical on the target molecule.[1][3] Subsequent radical recombination results in a stable, covalent carbon-carbon bond, effectively crosslinking the two molecules.[1] A key advantage of BPA is that if no suitable C-H bond is in proximity for abstraction, the triplet state can relax back to the ground state, and the molecule can be re-excited, minimizing non-specific reactions with the solvent.[1][3]
Logical Relationship of Photo-Crosslinking
Caption: Mechanism of BPA-mediated photo-crosslinking.
II. Generation of Reactive Oxygen Species (ROS)
In the presence of molecular oxygen, the excited triplet state of the benzophenone in BPA can act as a photosensitizer, leading to the formation of ROS through both Type I and Type II mechanisms.[5][6][7]
Mechanism of ROS Generation
-
Type I Mechanism: The excited BPA triplet can undergo electron transfer with a substrate molecule to form radical ions, which can then react with molecular oxygen to produce superoxide (O₂•⁻).
-
Type II Mechanism: The excited BPA triplet can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[5][7]
The generation of ROS is a parallel pathway to hydrogen abstraction and may have implications for cellular viability and experimental interpretation, particularly in in vivo crosslinking studies.
Signaling Pathway of ROS Generation
Caption: Pathways of ROS generation by photo-activated BPA.
Quantitative Data Summary
The efficiency of both photo-crosslinking and ROS generation can be influenced by several factors, including the local environment of the BPA residue, the presence of quenchers, and modifications to the benzophenone ring.
| Parameter | Value | Compound | Conditions | Reference |
| Molar Absorptivity (ε) | < 300 M⁻¹cm⁻¹ | p-benzoyl-L-phenylalanine (BPA) | Standard | [1] |
| Quantum Yield (Φ) of Crosslinking | 0.05 - 0.4 | p-benzoyl-L-phenylalanine (BPA) | Varies with substrate and environment | [1] |
| Singlet Oxygen Quantum Yield (Φ[¹O₂]) | 1 - 12% | Benzophenone bis-urea host | Suspended in solution | [5] |
| Crosslinking Yield Increase | 23 to 49-fold | Halogenated BPA analogs (e.g., 3-CF₃, 4-CF₃) | in vitro protein-protein interaction | [1] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of BPA into Proteins
This protocol describes the incorporation of BPA into a target protein at a specific site using amber stop codon suppression in E. coli.
Experimental Workflow
Caption: Workflow for incorporating BPA into proteins.
Materials:
-
Expression plasmid containing the gene of interest with a C-terminal affinity tag (e.g., 6xHis).
-
pEVOL-pBpF plasmid (encodes the engineered tRNA/aminoacyl-tRNA synthetase pair for BPA).
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-benzoyl-L-phenylalanine (BPA).
-
Standard bacterial growth media (e.g., LB or TB).
-
Appropriate antibiotics.
-
Inducing agent (e.g., L-arabinose, IPTG).
Methodology:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest within the expression plasmid.
-
Co-transformation: Transform the E. coli expression strain with both the modified expression plasmid and the pEVOL-pBpF plasmid.
-
Cell Culture:
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of expression medium containing 1 mM BPA and antibiotics with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce the expression of the tRNA/synthetase pair (e.g., with 0.02% L-arabinose).
-
Induce the expression of the target protein (e.g., with 1 mM IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in an appropriate lysis buffer.
-
Purify the BPA-containing protein using affinity chromatography based on the engineered tag.
-
-
Verification: Confirm the successful incorporation of BPA at the target site by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: In Vitro Photo-Crosslinking
This protocol outlines the procedure for UV-induced crosslinking of a BPA-containing protein with its interaction partner.
Materials:
-
Purified BPA-containing protein.
-
Purified interaction partner (protein or nucleic acid).
-
Reaction buffer (e.g., PBS or HEPES-based buffer).
-
UV light source (e.g., UV transilluminator or UV lamp with a 365 nm filter).
-
Quartz cuvette or microplate.
-
SDS-PAGE analysis reagents.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube or well of a quartz microplate, combine the BPA-containing protein and its interaction partner in the reaction buffer.
-
Incubate the mixture at room temperature or 37°C for 10-30 minutes to allow complex formation.
-
-
UV Irradiation:
-
Place the sample on a cold block (4°C) to minimize heat-induced damage.
-
Expose the sample to UV light (365 nm) for a predetermined duration (typically 5-60 minutes). The optimal time should be determined empirically.
-
-
Analysis:
-
After irradiation, add SDS-PAGE loading buffer to the sample.
-
Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the complex.
-
The crosslinked product can be visualized by Coomassie staining, silver staining, or Western blotting if an antibody is available.
-
Protocol 3: Detection of In Situ ROS Generation
This protocol provides a general method for detecting singlet oxygen generated by photo-activated BPA using a chemical probe.
Materials:
-
BPA-containing protein or free BPA.
-
Singlet Oxygen Sensor Green (SOSG) or Anthracene-9,10-dipropionic acid (ADPA).
-
Reaction buffer (e.g., PBS).
-
UV light source (365 nm).
-
Fluorometer or UV-Vis spectrophotometer.
Methodology:
-
Reaction Setup:
-
Prepare a solution of the BPA-containing sample in the reaction buffer.
-
Add the ROS detection probe (e.g., 5 µM SOSG).
-
Protect the sample from ambient light.
-
-
UV Irradiation:
-
Expose the sample to 365 nm UV light for defined time intervals.
-
-
Detection:
-
Using SOSG: Measure the increase in fluorescence emission at ~525 nm (excitation at ~504 nm). An increase in fluorescence indicates the presence of singlet oxygen.
-
Using ADPA: Monitor the decrease in absorbance at ~378 nm. The photobleaching of ADPA is indicative of its reaction with singlet oxygen.
-
-
Controls: Perform control experiments without the BPA sample and without UV irradiation to account for background fluorescence/absorbance and probe stability.
Applications in Drug Development
-
Target Identification and Validation: BPA-mediated photo-crosslinking can identify the direct binding partners of a small molecule drug candidate that has been derivatized with BPA.
-
Binding Site Mapping: By incorporating BPA at various positions within a protein, the interface of a protein-drug or protein-protein interaction can be mapped with high resolution.
-
Mechanism of Action Studies: Understanding the covalent interactions enabled by BPA can provide insights into the mechanism of action of a therapeutic agent.
-
Photosensitizer Development: The ability of the benzophenone moiety to generate ROS can be explored for applications in photodynamic therapy, where localized cell killing is desired.
These notes provide a comprehensive framework for utilizing p-benzoyl-phenylalanine in research and development. It is crucial to empirically optimize conditions for each specific biological system to ensure reliable and reproducible results.
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Formation of Reactive Oxygen Species by a Porous Self-Assembled Benzophenone Bis-Urea Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Probing the Formation of Reactive Oxygen Species by a Porous Self-Assembled Benzophenone Bis-Urea Host | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photo-Crosslinking with Fmoc-p-Bz-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and application of the photoreactive amino acid Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH) in photo-crosslinking studies. This powerful technique allows for the identification and characterization of direct binding partners of peptides and peptidomimetics within complex biological systems, aiding in drug discovery and the elucidation of cellular signaling pathways.
Introduction to Photo-Crosslinking with p-Benzoyl-D-phenylalanine
Photoaffinity labeling (PAL) is a robust method for converting non-covalent interactions into stable covalent bonds upon photoactivation. The unnatural amino acid, p-benzoyl-phenylalanine (Bpa), is a widely used photo-crosslinker. When incorporated into a peptide of interest, the benzophenone moiety can be excited by UV light (typically around 350-365 nm) to a triplet state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue of an interacting protein, resulting in the formation of a covalent crosslink.[1][2] This irreversible linkage allows for the capture and subsequent identification of binding partners through techniques such as mass spectrometry.
The use of the Fmoc-protected D-enantiomer, this compound, offers several advantages in modern peptide synthesis. The Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the site-specific incorporation of the photoreactive residue at any desired position within the peptide sequence.[3] The use of the D-amino acid can enhance the peptide's resistance to enzymatic degradation, potentially increasing its in vivo stability.[3]
Experimental Protocols
This section outlines the detailed methodologies for the key experimental stages, from peptide synthesis to the analysis of crosslinked products.
Peptide Synthesis incorporating this compound
The synthesis of a peptide containing p-benzoyl-D-phenylalanine is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HCTU, 2.85 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time (e.g., up to 4 hours) or a double coupling may be necessary to ensure high efficiency.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Photo-Crosslinking of the Peptide-Protein Complex
This protocol describes the UV irradiation step to induce covalent bond formation between the photoreactive peptide and its binding partner.
Materials:
-
Purified photoreactive peptide
-
Purified target protein or cell lysate
-
Reaction buffer (e.g., PBS, HEPES, or Tris buffer, pH 7.4)
-
UV lamp with an emission maximum around 365 nm (e.g., a UV crosslinker)
-
Quartz cuvette or microplate
Protocol:
-
Complex Formation: Incubate the photoreactive peptide with the target protein or cell lysate in the reaction buffer. The optimal concentrations will depend on the binding affinity of the peptide for its target and should be determined empirically. A typical starting point is a 1:1 to 1:10 molar ratio of protein to peptide.
-
UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent microplate on ice. Irradiate the sample with UV light at 365 nm. The irradiation time can vary from 5 to 60 minutes and should be optimized to maximize crosslinking efficiency while minimizing potential photodamage to the proteins.[4][5]
-
Control Experiments: Perform control experiments to ensure the specificity of the crosslinking. These should include:
-
A sample without UV irradiation.
-
A sample with a non-photoreactive control peptide.
-
A competition experiment where a surplus of the non-photoreactive parent peptide is added to the reaction mixture before the addition of the photoreactive peptide and irradiation.
-
Analysis of Crosslinked Products by SDS-PAGE and Mass Spectrometry
Following photo-crosslinking, the resulting covalent complexes are analyzed to identify the binding partner(s).
Materials:
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or fluorescent stain
-
In-gel digestion kit (e.g., with trypsin)
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)
Protocol:
-
SDS-PAGE Analysis: Separate the reaction mixture by SDS-PAGE. The crosslinked peptide-protein complex will appear as a new band with a higher molecular weight than the target protein alone. Visualize the bands by staining.
-
In-Gel Digestion: Excise the band corresponding to the crosslinked complex from the gel. Perform in-gel digestion with a protease such as trypsin to generate peptide fragments.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by mass spectrometry.
-
Peptide Mass Fingerprinting (MALDI-TOF): The mass of the peptide fragments can be used to identify the protein from a database. The crosslinked peptide will result in a unique mass shift in one of the tryptic peptides of the target protein.
-
Tandem Mass Spectrometry (LC-MS/MS): This technique provides sequence information for the peptide fragments, allowing for confident identification of the crosslinked peptide and the site of crosslinking on the target protein. The use of 13C-labeled p-benzoyl-L-phenylalanine can aid in the reliable identification of crosslinked products due to the characteristic mass shift in the fragment ions.[6]
-
Data Presentation
Quantitative data from photo-crosslinking experiments should be summarized for clear interpretation and comparison.
Table 1: Peptide Synthesis and Purification Summary
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) | Yield (%) |
| Ac-XXXX[p-Bz-D-Phe]XXXX-NH₂ | 1234.5 | 1234.6 | >95 | 15 |
| Ac-XXXX[Phe]XXXX-NH₂ (Control) | 1128.4 | 1128.5 | >98 | 25 |
Table 2: Photo-Crosslinking Efficiency
| Condition | Target Protein | Peptide Concentration (µM) | UV Irradiation Time (min) | Crosslinking Efficiency (%)* |
| Photoreactive Peptide | Protein X | 10 | 15 | 30 |
| Photoreactive Peptide | Protein X | 10 | 30 | 55 |
| Control Peptide | Protein X | 10 | 30 | <1 |
| Photoreactive Peptide + Competitor | Protein X | 10 | 30 | 5 |
*Crosslinking efficiency can be estimated by densitometry of the crosslinked band on an SDS-PAGE gel.
Table 3: Mass Spectrometry Analysis of a Crosslinked Peptide
| Observed m/z of Crosslinked Fragment | Calculated Mass of Target Peptide + Crosslinker | Calculated Mass of Crosslinked Peptide | Identified Crosslink Site (Amino Acid) | Mass Shift (Da) |
| 3456.7 | 2210.1 + 251.1 | 3456.7 | Leucine | +251.1 |
Visualizations
Diagrams illustrating the experimental workflow and the biological context are crucial for understanding the application.
Caption: Experimental workflow for photo-crosslinking.
Caption: p53-MDM2 signaling pathway investigation.
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-p-Bz-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome challenges and improve the efficiency of their peptide synthesis.
Troubleshooting Guide: Improving Coupling Efficiency of this compound
Problem: Low or incomplete coupling of this compound during SPPS, leading to deletion sequences and impure final product.
This compound is a sterically hindered amino acid, which can make its incorporation into a growing peptide chain challenging. The bulky para-benzoyl group on the phenylalanine side chain can impede the approach of the activated carboxyl group to the free amine on the resin-bound peptide. This guide provides potential causes and solutions to improve coupling efficiency.
| Potential Cause | Recommended Solutions | Key Considerations |
| Steric Hindrance | 1. Utilize a more potent coupling reagent: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more effective phosphonium or aminium/uronium salt-based reagents like HATU, HBTU, or PyBOP.[1][2] 2. Increase coupling time: Extend the reaction time to allow for the slower coupling kinetics of the hindered amino acid. 3. Elevate the reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier. Microwave-assisted SPPS can also be highly effective for driving difficult couplings to completion.[3] | - The choice of coupling reagent can significantly impact efficiency. See the data comparison table below. - Monitor the reaction progress to determine the optimal coupling time. - Be cautious with temperature increases, as prolonged exposure to high temperatures can lead to side reactions or racemization. |
| Peptide Aggregation | 1. Employ chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures of the growing peptide chain that may hinder the coupling site.[4] 2. Use alternative solvents: A mixture of solvents like DCM/DMF/NMP can improve solvation and reduce aggregation.[4] 3. Incorporate backbone protection: For particularly difficult sequences, the use of pseudoproline dipeptides or Dmb-protected derivatives can disrupt aggregation.[4] | - Chaotropic salts should be used with caution as they can sometimes interfere with the coupling chemistry. - Solvent choice should be compatible with the resin and protecting groups used. |
| Suboptimal Reagent Concentrations | 1. Increase reagent equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution). 2. Optimize base concentration: Ensure the appropriate amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is used, typically 2 equivalents for every 1 equivalent of coupling reagent.[5] | - A large excess of reagents can be costly, so optimization is key. - The choice and amount of base can influence the extent of racemization. |
Data Presentation: Comparison of Coupling Reagents for a Sterically Hindered Model Peptide
While specific quantitative data for this compound is limited in publicly available literature, the following table presents data from a comparative study on the coupling of a sterically hindered tripeptide (Boc-Phe-Xaa-Phe-OBzl, where Xaa is a hindered residue). This data provides a relevant comparison of the effectiveness of different coupling reagents for sterically demanding couplings and can guide reagent selection for this compound.
| Coupling Reagent/Method | Yield of Model Tripeptide (%) | Relevance to this compound |
| HBTU | Significant Yields | HBTU is an effective aminium-based reagent suitable for hindered couplings. |
| PyBroP | Significant Yields | PyBroP is a potent phosphonium-based reagent known for its high reactivity in difficult couplings. |
| Boc-Phe-NCA | Superior at prolonged reaction times or elevated temperatures | While a different activation strategy, this highlights the potential benefit of alternative activation methods for hindered systems. |
| Pivaloyl mixed anhydride | < 10% | Suggests that standard mixed anhydride methods may be inefficient for sterically hindered amino acids like this compound. |
| Pentafluorophenyl ester | < 10% | Indicates that some active ester methods may not be sufficiently reactive for this type of coupling. |
| Acyl fluoride activation | < 10% | Shows that not all highly reactive intermediates are universally effective for all hindered couplings. |
Data adapted from a comparative study on hindered peptide couplings.[2]
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A1: The primary reason is steric hindrance. The bulky para-benzoyl (p-Bz) group on the phenyl ring of the D-phenylalanine creates a crowded environment around the carboxylic acid group that needs to react with the N-terminal amine of the growing peptide chain on the solid support. This steric bulk can slow down the reaction rate and lead to incomplete coupling.
Q2: Which coupling reagents are generally recommended for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are recommended over standard carbodiimides like DCC or DIC.[6] Good choices include uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP.[1][6] These reagents form highly reactive intermediates that can overcome the steric hindrance more effectively. COMU is another modern and efficient coupling reagent with safety advantages.[1]
Q3: How can I effectively monitor the coupling efficiency of this compound?
A3: The most common method for monitoring coupling completion in SPPS is the Kaiser test (ninhydrin test). A positive Kaiser test (blue bead color) indicates the presence of free primary amines, signifying an incomplete coupling reaction. A negative test (yellow/colorless beads) suggests that the coupling is complete. For N-terminal proline or other secondary amines, the chloranil or isatin tests are more appropriate. It is crucial to perform the test on a small, washed sample of the resin beads.
Q4: What are the best practices for preparing the this compound solution for the coupling reaction?
A4: To ensure efficient coupling, the this compound should be fully dissolved before being added to the resin. It is typically dissolved in an appropriate solvent like DMF or NMP. The coupling reagent is often added to this solution, followed by the addition of a base such as DIEA immediately before the solution is transferred to the reaction vessel.[5] This pre-activation step can improve coupling efficiency.
Q5: Can microwave-assisted peptide synthesis (MWPS) improve the coupling of this compound?
A5: Yes, microwave energy can be very effective in driving difficult coupling reactions to completion, including those involving sterically hindered amino acids like this compound.[3] The application of microwave irradiation can significantly accelerate the reaction rate and improve the overall coupling efficiency. However, it is important to carefully control the temperature to avoid potential side reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: a. In a separate vial, dissolve this compound (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of DMF or NMP. b. Add DIEA (6-10 eq.) to the solution and mix gently for 1-2 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: a. Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. b. Agitate the mixture at room temperature for 1-2 hours. For very difficult couplings, the reaction time can be extended or the temperature can be raised to 35-50°C.
-
Monitoring and Washing: a. Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for completion. b. If the Kaiser test is negative (no blue color), the coupling is complete. Proceed to wash the resin extensively with DMF and DCM to remove any excess reagents and by-products. c. If the Kaiser test is positive, a second coupling (recoupling) may be necessary. Repeat steps 2 and 3 with fresh reagents.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides in the subsequent steps.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
This protocol outlines the steps for performing the Kaiser test to detect the presence of free primary amines on the peptide-resin.
Materials:
-
Small sample of peptide-resin beads (a few beads)
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol
-
Kaiser Test Reagent B: 80% (w/v) phenol in ethanol
-
Kaiser Test Reagent C: 2% (v/v) of 0.001 M KCN in pyridine
-
Small test tube
-
Heating block or water bath at 100°C
Procedure:
-
Sample Preparation: Place a few washed and dried resin beads into a small, clean test tube.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.
-
Heating: Heat the test tube in a heating block or boiling water bath at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The solution and the beads will turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution and beads will remain yellow or colorless, indicating the absence of free primary amines.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Simplified mechanism of peptide bond formation using a coupling reagent.
References
- 1. bachem.com [bachem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. kilobio.com [kilobio.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-p-Bz-D-Phe-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-p-Bz-D-Phe-OH into their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Fmoc-p-benzoyl-D-phenylalanine (Fmoc-Bpa-OH), is a photoreactive unnatural amino acid. Its key feature is the benzophenone moiety, which, upon exposure to UV light (around 350-360 nm), can form a covalent bond with adjacent C-H bonds. This property makes it an invaluable tool for photo-affinity labeling to study peptide-protein and protein-protein interactions.
Q2: Is the benzophenone moiety on this compound reactive during standard Fmoc-SPPS steps?
The benzophenone group is remarkably stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). It is resistant to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA). Its primary reactivity is the intended photochemical reaction upon UV irradiation.
Q3: Are there any known side reactions specific to the benzoyl group during peptide synthesis?
While the benzophenone ketone is generally unreactive during coupling and deprotection, a key consideration arises during the final cleavage step. Standard scavengers like ethanedithiol (EDT) can react with the benzophenone moiety. To avoid this, it is highly recommended to use a cleavage cocktail containing dithiothreitol (DTT), such as Reagent L.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
A positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences (peptide minus the Bpa residue) in the final LC-MS analysis.
-
Low overall yield of the desired peptide.
Root Cause: this compound is a sterically hindered amino acid due to its bulky benzoylphenyl side chain. This can slow down the coupling reaction, leading to incomplete acylation of the free amine on the growing peptide chain.
Solutions:
| Solution | Description | Key Considerations |
| Use a More Potent Coupling Reagent | Standard coupling reagents may not be efficient enough. Switch to a more powerful aminium/uronium salt-based reagent like HATU, HBTU, or COMU.[3][4] HATU is often preferred as it reacts faster and can lead to less epimerization compared to HBTU.[3] | When using aminium/uronium reagents, avoid using them in large excess as they can react with the N-terminal amine, causing chain termination.[3] |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. This provides a second opportunity for the reaction to go to completion. | Ensure thorough washing between the two coupling steps to remove any byproducts from the first coupling. |
| Increase Coupling Time | Extend the reaction time for the coupling step to allow more time for the sterically hindered amino acid to react. | Monitor the reaction to avoid potential side reactions associated with prolonged exposure to coupling reagents and base. |
| Increase Temperature | Gently heating the reaction vessel can increase the reaction rate. | This should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization. |
Issue 2: Unexpected Side Products in the Final Peptide
Symptoms:
-
Additional peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating masses that do not correspond to the desired peptide or simple deletion sequences.
Root Cause: This can arise from side reactions during the final cleavage and deprotection step, particularly if an inappropriate cleavage cocktail is used.
Solutions:
| Solution | Description | Key Considerations |
| Use the Correct Cleavage Cocktail | The use of scavengers like ethanedithiol (EDT) can lead to side reactions with the benzophenone moiety.[1] It is recommended to use Reagent L, which contains dithiothreitol (DTT) as a scavenger.[1][2][5] | Always prepare the cleavage cocktail fresh before use. |
| Optimize Cleavage Time | Prolonged exposure to strong acids in the cleavage cocktail can lead to various side reactions for other sensitive amino acids in the sequence (e.g., modification of Trp or Met). | A typical cleavage time with Reagent L is 90 minutes.[1][2] For peptides with multiple arginine residues, a longer time may be needed, but it's advisable to perform a small-scale trial cleavage to optimize the duration. |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol is optimized for coupling the sterically hindered this compound.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is negative (beads remain colorless or yellow), the coupling is complete.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, wash the resin and repeat steps 2-6.
Protocol 2: Cleavage and Deprotection of a Bpa-containing Peptide
This protocol uses Reagent L to minimize side reactions with the benzophenone moiety.[1][2][5]
Reagents and Materials:
-
Fully synthesized, N-terminally deprotected Bpa-containing peptide-resin
-
Reagent L cleavage cocktail (prepare fresh):
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
Dithiothreitol (DTT): 5% (w/v)
-
Water: 5% (w/v)
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the freshly prepared Reagent L to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Allow the mixture to stand at room temperature for 90 minutes with occasional swirling.
-
Filtration: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualized Workflows
Caption: Workflow for coupling this compound.
Caption: Workflow for cleavage of Bpa-containing peptides.
References
Technical Support Center: Cleavage of p-Benzoyl-L-phenylalanine (p-Bz-Phe)-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with recommendations, troubleshooting advice, and frequently asked questions regarding the cleavage of peptides containing the photo-crosslinkable amino acid p-benzoyl-L-phenylalanine (p-Bz-Phe or Bpa) from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cleavage cocktail for peptides containing p-Bz-Phe?
A1: For peptides containing p-Bz-Phe, the recommended cleavage cocktail is Reagent L . This low-odor formulation is specifically advantageous because its scavenger, dithiothreitol (DTT), does not readily react with the benzophenone moiety of p-Bz-Phe.[1]
Q2: Why are other common scavengers, like ethanedithiol (EDT), not recommended for p-Bz-Phe-containing peptides?
A2: Thiol-based scavengers such as ethanedithiol (EDT) can react with the benzophenone group of p-Bz-Phe, leading to undesired side products and potentially compromising the integrity and yield of the target peptide.[1] DTT, as used in Reagent L, is a preferred alternative that minimizes this side reaction.[1]
Q3: What is the composition of Reagent L?
A3: Reagent L is a low-odor cleavage cocktail with the following composition:
| Component | Percentage (v/v or w/v) |
| Trifluoroacetic Acid (TFA) | 88% (v/v) |
| Water (H₂O) | 5% (v/v) |
| Dithiothreitol (DTT) | 5% (w/v) |
| Triisopropylsilane (TIS) | 2% (v/v) |
This formulation is also effective for preventing the oxidation of methionine residues.[2]
Q4: Can I use a standard cleavage cocktail like Reagent K for my p-Bz-Phe peptide?
A4: Reagent K, which contains TFA, phenol, water, thioanisole, and EDT, is a widely used and effective cleavage cocktail for many peptides with sensitive residues.[1] However, due to the presence of EDT, it is not the optimal choice for peptides containing p-Bz-Phe due to the potential for side reactions with the benzophenone moiety.[1] If your peptide also contains other sensitive residues that typically benefit from Reagent K, a careful analysis of the cleavage products is recommended to check for any modifications to the p-Bz-Phe residue.
Experimental Protocols
Protocol 1: Cleavage of p-Bz-Phe-Containing Peptides Using Reagent L
This protocol outlines the steps for the cleavage and deprotection of a p-Bz-Phe-containing peptide from a solid-phase resin.
Materials:
-
Peptide-resin
-
Reagent L (freshly prepared): 88% TFA, 5% H₂O, 5% DTT, 2% TIS
-
Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin. Wash the resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add freshly prepared Reagent L to the resin (approximately 10 mL per gram of resin).[2]
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add 10 volumes of ice-cold MTBE.
-
Slowly add the TFA filtrate dropwise into the cold MTBE while gently vortexing. A white precipitate of the peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the peptide suspension at a low speed (e.g., 3000-4000 rpm) for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold MTBE, vortexing, and centrifuging again. Repeat this washing step 2-3 times to remove scavengers and other small molecules.
-
-
Drying:
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum to remove residual solvents.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (ether). 3. Reattachment of the peptide to the resin. | 1. Extend the cleavage time to 3-4 hours. A small-scale trial cleavage can help optimize the time. 2. Check the ether supernatant for dissolved peptide. If significant peptide is present, evaporate the ether and attempt to recover the peptide. For very hydrophobic peptides, alternative precipitation or isolation methods may be needed.[3][4] 3. While less common with p-Bz-Phe, ensure proper scavengers are used if other sensitive residues like Trp or Met are present at the C-terminus.[5] |
| Unexpected Peaks in HPLC/MS Analysis | 1. Side reaction of p-Bz-Phe with an inappropriate scavenger (e.g., EDT). 2. Incomplete removal of other side-chain protecting groups. 3. Oxidation of sensitive residues (e.g., Met, Trp, Cys) if present. | 1. Ensure the use of Reagent L with DTT as the scavenger. Avoid thiol scavengers like EDT.[1] 2. Increase cleavage time or consider a stronger cleavage cocktail if compatible with p-Bz-Phe. Note that some protecting groups like Arg(Pbf) may require longer cleavage times.[5] 3. Ensure the cleavage cocktail is prepared fresh and the reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxidation.[6] |
| Peptide Fails to Precipitate in Ether | 1. The peptide is very short or highly hydrophobic and remains soluble in ether. 2. Insufficient volume of ether was used for precipitation. 3. The TFA concentration is too low after addition to ether. | 1. Reduce the volume of the TFA solution by evaporation under a stream of nitrogen before adding to ether.[3] For extremely hydrophobic peptides, alternative workup procedures may be necessary.[4] 2. Use at least a 10-fold excess of cold ether relative to the TFA volume. 3. Ensure the TFA solution is added directly to the ether to induce rapid precipitation. |
| UV-Active Contaminants in HPLC | 1. Residual scavengers from the cleavage cocktail (e.g., phenol, thioanisole if used). | 1. Thoroughly wash the precipitated peptide with cold ether multiple times.[5] 2. Adjust the HPLC gradient to better separate the peptide peak from scavenger-related peaks.[5] 3. Lyophilization from an acetic acid/water solution can help remove residual TFA and some scavengers. |
Diagrams
Caption: Workflow for the cleavage of p-Bz-Phe-containing peptides.
Caption: Troubleshooting logic for p-Bz-Phe peptide cleavage issues.
References
Technical Support Center: Optimizing UV Exposure for p-Benzoyl-Phenylalanine (BPA) Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize UV exposure time for the activation of p-benzoyl-phenylalanine (BPA), a photo-activatable amino acid used for covalent capture of protein-protein interactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving BPA photo-crosslinking.
Issue 1: Low or No Crosslinking Product Observed
| Potential Cause | Recommended Solution |
| Insufficient UV Exposure | Gradually increase the UV exposure time. Start with a previously reported time (e.g., 10-15 minutes) and incrementally increase it. Monitor for both crosslinking efficiency and potential protein degradation.[1] |
| Incorrect UV Wavelength | Ensure your UV lamp emits light in the optimal range for BPA activation, which is 350-365 nm.[1][2][3] Using a wavelength outside this range will result in inefficient or no activation. |
| Sub-optimal BPA Incorporation | Verify the incorporation of BPA into your protein of interest using mass spectrometry or Western blot analysis with an antibody specific to the tagged protein. |
| Inhibitory Buffer Components | Avoid using buffers containing primary amines (e.g., Tris) or sodium azide (>0.02%), as they can interfere with the crosslinking reaction.[4] |
| Interaction Interface Lacks Reactive Residues | The efficiency of BPA crosslinking depends on the presence of abstractable C-H bonds in the interacting partner within the crosslinking radius (~10 Å).[5] If the binding interface is devoid of such residues, crosslinking may be inefficient. Consider incorporating BPA at a different site. |
| Low Affinity or Transient Interaction | For weak or transient interactions, increasing the concentration of the binding partners can improve the likelihood of capture during UV exposure.[6] |
| Expired or Improperly Stored Reagents | Use fresh crosslinking reagents for optimal performance.[4] |
Issue 2: High Background or Non-Specific Crosslinking
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Over-exposure to UV light can lead to non-specific crosslinking and sample damage. Perform a time-course experiment to determine the optimal exposure time that maximizes specific crosslinking while minimizing non-specific products. |
| High Protein Concentrations | Very high concentrations of proteins can lead to random collisions and non-specific crosslinking. Optimize the protein concentrations to favor specific interactions. |
| Contaminating Proteins | Ensure the purity of your protein samples. Contaminating proteins can become non-specifically crosslinked. |
| Inadequate Blocking (for Western Blots) | If high background is observed on a Western blot, try using a different blocking agent or increasing the blocking time.[4] |
Issue 3: Protein Degradation or Aggregation
| Potential Cause | Recommended Solution |
| Photodamage from UV Exposure | Minimize UV exposure time to the shortest duration that yields sufficient crosslinking. Perform experiments at a low temperature (e.g., 4°C) to reduce heat-induced damage.[7] |
| Sample Heating | Use a UV source with a cooling fan or perform irradiations on a cold block to prevent sample heating, which can lead to denaturation and aggregation. |
| Intrinsic Protein Instability | The incorporation of the bulky BPA residue may destabilize some proteins. Handle the purified BPA-containing protein with care and store it appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for BPA activation?
A1: The optimal UV wavelength for activating the benzophenone moiety of BPA is between 350 nm and 365 nm.[1][2][3] Light outside of this range will be significantly less effective.
Q2: How long should I expose my sample to UV light?
A2: The optimal UV exposure time is highly dependent on the specific proteins, their interaction affinity, and the experimental setup (e.g., UV lamp intensity, distance to sample). Reported exposure times in the literature vary from a few minutes to over an hour.[1][7][8] It is crucial to perform a time-course experiment to determine the ideal duration for your specific system, balancing crosslinking efficiency with potential photodamage.
Q3: What is the mechanism of BPA photo-crosslinking?
A3: Upon irradiation with 350-365 nm UV light, the benzophenone carbonyl group of BPA undergoes an n to π* transition to form a reactive triplet diradical.[1][2] This diradical can then abstract a hydrogen atom from a nearby C-H bond (within approximately 10 Å) on an interacting molecule.[5] The resulting carbon-centered radicals then combine to form a stable covalent bond.[1][3] An advantage of BPA is that if no reactive C-H bond is available, the triplet state can relax back to the ground state and be re-excited, minimizing reactions with the solvent.[1][2]
Q4: How can I improve my crosslinking yield?
A4: Several factors can influence crosslinking yield:
-
Optimize UV Exposure: As discussed, a time-course experiment is essential.
-
Use Halogenated BPA Analogs: Incorporating electron-withdrawing groups, such as halogens, onto the benzophenone ring of BPA has been shown to increase crosslinking yields.[1][9]
-
Increase Protein Concentrations: For lower affinity interactions, increasing the concentration of the binding partners can enhance the capture efficiency.
-
Site of Incorporation: The location of BPA incorporation is critical. Placing it closer to the interaction interface with accessible C-H bonds on the binding partner will improve yields.
Q5: How can I quantify the efficiency of my crosslinking reaction?
A5: Crosslinking efficiency can be quantified by analyzing the reaction products using SDS-PAGE followed by Western blotting. The intensity of the band corresponding to the crosslinked complex can be measured using densitometry software like ImageJ.[1][3] The relative amount of the crosslinked adduct can be normalized to the amount of one of the protein partners.
Experimental Protocols & Data
General Experimental Workflow for BPA Crosslinking
Caption: General workflow for a BPA photo-crosslinking experiment.
BPA Activation and Crosslinking Mechanism
Caption: Simplified mechanism of BPA photo-activation and crosslinking.
Summary of Reported UV Exposure Conditions
| UV Wavelength (nm) | Exposure Time | Application | Reference |
| 365 | 10 minutes | In vitro crosslinking of Med25 and VP16 peptide | [1] |
| 365 | 45 minutes | In vivo crosslinking in cells | [7] |
| 365 | 60 minutes | Photo-induced crosslinking assay with cell lysate | [8] |
| 300-370 | Not specified | General recommendation for photo-reactive crosslinkers | [4] |
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 8. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low crosslinking yields with Fmoc-p-Bz-D-Phe-OH
Welcome to the technical support center for troubleshooting low crosslinking yields with Fmoc-p-Bz-D-Phe-OH (Fmoc-p-benzoyl-D-phenylalanine). This guide provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals optimize their photocrosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no crosslinking product. What are the potential causes?
A1: Low crosslinking yield is a common issue and can stem from several factors throughout the experimental workflow. Here are the most frequent culprits:
-
Inefficient Incorporation of this compound: Problems during solid-phase peptide synthesis (SPPS) can lead to a low percentage of peptides containing the photoreactive amino acid.
-
Suboptimal UV Irradiation: The wavelength, duration, and intensity of UV light are critical for activating the benzophenone moiety.[1][2][3]
-
Presence of Quenchers: Certain buffers, scavengers, or even adjacent amino acid residues can quench the excited triplet state of benzophenone, preventing crosslinking.
-
Low Reactivity of p-Benzoyl-phenylalanine (pBpa): pBpa is known to have a lower quantum yield compared to other photocrosslinkers, which can result in inherently lower crosslinking efficiency.[3]
-
Incorrect Sample Preparation: The concentration of the peptide and its binding partner, as well as the buffer composition, can significantly impact the outcome.
-
Steric Hindrance: The positioning of the pBpa residue within the peptide sequence might sterically hinder its ability to interact with and crosslink to the target protein.
Q2: How can I confirm the successful incorporation of this compound into my peptide?
A2: It is crucial to verify the incorporation of the unnatural amino acid before proceeding with crosslinking experiments. This can be achieved by:
-
Mass Spectrometry (MS): Analyze the purified peptide using ESI-MS or MALDI-TOF MS. The observed molecular weight should correspond to the calculated mass of the peptide containing the pBpa residue.
-
Amino Acid Analysis: Although more labor-intensive, this can provide quantitative information on the amino acid composition of your peptide.
-
UV Spectroscopy: Benzophenone has a characteristic absorbance maximum around 255 nm. While this can be masked by other aromatic residues, it can sometimes be used as a qualitative check.
Q3: What are the optimal UV irradiation conditions for benzophenone-mediated crosslinking?
A3: The benzophenone group is most efficiently activated by UV light at a wavelength of approximately 350-365 nm.[1][2][3] Irradiation at lower wavelengths, such as 254 nm, can lead to photodamage of the peptide and protein. The duration of irradiation is also a critical parameter that needs to be optimized for each specific system. A time-course experiment is recommended to determine the optimal irradiation time.
Q4: Are there any buffer components I should avoid during the photocrosslinking reaction?
A4: Yes, certain compounds can act as quenchers and should be avoided. These include:
-
Thiols: DTT and β-mercaptoethanol are potent quenchers of the benzophenone triplet state.
-
Free Radical Scavengers: Reagents like sodium azide should be excluded from the reaction buffer.
-
High Concentrations of Certain Buffers: While common buffers like PBS and HEPES are generally compatible, it is advisable to keep their concentrations minimal to reduce potential quenching.
Q5: My crosslinking yield is still low even after optimizing the conditions. What else can I try?
A5: If you are still facing low yields, consider the following advanced strategies:
-
Use of Halogenated pBpa Analogs: Incorporating electron-deficient pBpa analogs, such as those with halogen substituents, has been shown to increase crosslinking yields.[3][4][5]
-
Isotope Labeling: Using a 13C-labeled version of pBpa can aid in the unambiguous identification of crosslinked products by mass spectrometry, which is particularly useful for complex samples.[6]
-
Varying the Position of pBpa: If possible, synthesize different versions of your peptide with the pBpa incorporated at various positions to find a location that is more favorable for crosslinking.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinked Product | Inefficient incorporation of this compound. | Verify incorporation by mass spectrometry. Optimize coupling conditions during peptide synthesis (e.g., double coupling). |
| Suboptimal UV irradiation (wavelength, duration, intensity). | Use a UV source with a peak output at 350-365 nm. Perform a time-course experiment to determine the optimal irradiation time. | |
| Presence of quenchers in the buffer. | Remove any thiols or free radical scavengers from the reaction buffer. | |
| Low intrinsic reactivity of pBpa. | Consider synthesizing the peptide with a more reactive halogenated pBpa analog.[3][4][5] | |
| Multiple Unidentified Products | Photodamage to the peptide or protein. | Ensure the use of the correct UV wavelength (350-365 nm). Avoid prolonged exposure to UV light. |
| Non-specific crosslinking. | Optimize the concentration of the peptide and target protein to favor specific interactions. | |
| Difficulty in Detecting Crosslinked Product | Low abundance of the crosslinked species. | Use a more sensitive detection method, such as Western blotting with an antibody against one of the binding partners. |
| Ambiguous identification in mass spectrometry data. | Utilize 13C-labeled pBpa to facilitate the identification of crosslinked peptides.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis with this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing p-benzoyl-D-phenylalanine using standard Fmoc chemistry.[7]
-
Resin Swelling: Swell the Rink amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Photocrosslinking Reaction
This protocol provides a general procedure for photocrosslinking a pBpa-containing peptide to its protein target.
-
Sample Preparation:
-
Dissolve the purified pBpa-containing peptide and the target protein in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer is free of quenchers.
-
The optimal concentrations of the peptide and protein should be determined empirically but are typically in the low micromolar range.
-
-
Incubation: Incubate the peptide and protein together for a sufficient time to allow for binding. This will vary depending on the binding kinetics of the system.
-
UV Irradiation:
-
Analysis:
-
Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the crosslinked complex.
-
For identification of the crosslinking site, the crosslinked band can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry.
-
Quantitative Data Summary
The following table presents data on the relative crosslinking yields of different pBpa analogs compared to the parent pBpa. This demonstrates the potential for increased efficiency with modified photoreactive amino acids.
| pBpa Analog | Relative Fold Change in Crosslinking Yield (vs. pBpa) |
| 3-CF₃-pBpa | 49-fold increase |
| 3-Cl-pBpa | 30-fold increase |
| 4-CF₃-pBpa | 23-fold increase |
Data adapted from Joiner et al., Protein Science, 2019.[3]
Visualizations
Experimental Workflow
Caption: Workflow for photocrosslinking experiments using this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low crosslinking yields.
References
- 1. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photodamage to Peptides During UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photodamage to peptides during UV irradiation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide photodamage during UV irradiation?
A1: Peptide photodamage is primarily caused by the absorption of UV light by aromatic amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), as well as disulfide bonds.[1] This absorption can lead to a variety of degradation pathways, including oxidation, peptide bond cleavage, and the formation of reactive intermediates.[1][2] Methionine (Met) and Cysteine (Cys) are also highly susceptible to oxidation.[3][4] The energy from UV photons can excite the peptide's chromophores, leading to the formation of reactive triplet states which can cause more damage than direct fragmentation alone.[2]
Q2: Which amino acids are most susceptible to UV-induced damage?
A2: The amino acids most susceptible to photodamage are those with aromatic side chains and those containing sulfur. The order of susceptibility is generally: Tryptophan (Trp) > Tyrosine (Tyr) > Phenylalanine (Phe) > Cysteine (Cys) > Methionine (Met) > Histidine (His).[5] Peptides containing these residues should be handled with extra care to protect them from light.[6]
Q3: How can I minimize photodamage during my experiments?
A3: To minimize photodamage, consider the following strategies:
-
Work in low-light conditions: Handle peptide solutions in a dark room or use amber vials to protect them from ambient light.[6]
-
Control the temperature: Store lyophilized peptides at -20°C or -80°C and avoid repeated freeze-thaw cycles for solutions.[3][4]
-
Optimize pH: The stability of peptides in solution is pH-dependent. Generally, a slightly acidic pH of 5-6 is recommended for storing peptide solutions.[4]
-
Use of photoprotective agents: The inclusion of antioxidants or quenchers can help mitigate photodamage. For example, cysteine, tyrosine, and tryptophan have been shown to have photoprotective effects on other molecules.[7]
-
Solvent choice: The solvent can influence the rate of photodamage. While many experiments are conducted in aqueous solutions, the choice of buffer and co-solvents can be critical.[8]
-
Limit exposure time: Minimize the duration of UV irradiation to what is necessary for the experiment.
Q4: My peptide solution is showing aggregation after UV exposure. What can I do?
A4: Aggregation upon UV exposure can be a sign of photodegradation and conformational changes. Here are some troubleshooting steps:
-
Analyze for degradation: Use techniques like HPLC or mass spectrometry to check for fragmentation or modification of the peptide.
-
Adjust solution conditions: Experiment with different pH values or the addition of stabilizers and co-solvents that can help maintain the peptide's native conformation.[8]
-
Lower peptide concentration: High concentrations can sometimes promote aggregation.
-
Incorporate solubilizing agents: Depending on the peptide sequence, the addition of mild detergents or other excipients might prevent aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide concentration after UV irradiation | Photodegradation leading to fragmentation or modification. | - Confirm degradation using HPLC or Mass Spectrometry.- Reduce UV exposure time or intensity.- Add a photoprotective agent (e.g., an antioxidant).- Degas solutions to remove oxygen, which can contribute to photo-oxidation. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | Formation of photoproducts such as oxidized species (e.g., methionine sulfoxide), or fragmented peptides.[3] | - Characterize the new peaks using tandem mass spectrometry (MS/MS).- Compare with a non-irradiated control sample.- Modify experimental conditions (wavelength, duration, solvent) to minimize byproduct formation. |
| Changes in secondary structure (observed by Circular Dichroism) | UV-induced conformational changes or unfolding of the peptide. | - Correlate CD changes with degradation data from other techniques.- Investigate the effect of stabilizing excipients or different buffer conditions.- Assess if the conformational change is reversible. |
| Inconsistent results between experimental replicates | Variability in UV lamp output, sample positioning, or solution preparation. | - Ensure consistent sample placement and distance from the UV source.- Monitor lamp intensity and replace if necessary.- Prepare fresh solutions for each experiment and protect them from ambient light before irradiation. |
Quantitative Data on Photodegradation
The extent of photodamage is dependent on the amino acid composition, peptide sequence, and experimental conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Photodegradation of Amino Acids in the Presence of a Photosensitizer (Riboflavin) at 365 nm [9][10]
| Amino Acid | Contribution of ¹O₂-mediated photodegradation |
| Tyrosine | 5.4 - 10.2% |
| Tryptophan | 7.1 - 12.4% |
| Methionine | 18.7 - 69.0% |
| Histidine | 64.7 - 100.2% |
Table 2: Protective Effect of Amino Acids on Naproxen Photodegradation after 2 hours of UV Irradiation [7]
| Amino Acid Added | Residual Amount of Naproxen (%) |
| None (Control) | 2.08 ± 0.85 |
| Cysteine | 56.17 ± 2.71 |
| Tyrosine | 44.97 ± 2.11 |
| Tryptophan | 26.71 ± 1.57 |
| Methionine | 18.50 ± 4.94 |
Experimental Protocols
Protocol 1: General UV Irradiation of a Peptide Solution
This protocol outlines a general procedure for the controlled UV irradiation of a peptide solution to assess its photostability.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.[11]
-
Prepare a non-irradiated control sample and store it in the dark at 4°C.
-
If investigating the effect of photoprotective agents, prepare additional samples containing the agent at the desired concentration.
-
-
UV Irradiation:
-
Place the peptide solution in a quartz cuvette or a multi-well plate suitable for UV transmission.
-
Position the sample at a fixed distance from the UV source. A mercury lamp generating 254 nm UV light is a common choice.[12]
-
Irradiate the sample for a defined period (e.g., 1, 5, 15, 30, and 60 minutes). Take aliquots at each time point for analysis.
-
During irradiation, gentle stirring of the solution can ensure uniform exposure.
-
-
Post-Irradiation Analysis:
-
Immediately after irradiation, analyze the samples and the control.
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum (e.g., from 200-400 nm) to observe changes in the absorbance profile. Second-derivative spectroscopy can be used to resolve overlapping peaks.[11][13]
-
HPLC Analysis: Use reverse-phase HPLC to quantify the remaining parent peptide and detect the formation of degradation products.
-
Mass Spectrometry: Employ LC-MS or MALDI-TOF MS to identify the mass of the degradation products and characterize the modifications (e.g., oxidation, fragmentation).[14][15]
-
Protocol 2: Tryptic Peptide Mapping for Identifying Oxidation Sites
This protocol is used to pinpoint specific amino acid residues that have been oxidized following UV exposure.
-
Sample Preparation and Irradiation:
-
Prepare and irradiate the peptide sample as described in Protocol 1.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the peptide by adding a denaturing agent (e.g., 7 M guanidine-HCl).[15]
-
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 57°C for 20 minutes).[15]
-
Alkylate the free thiols by adding an alkylating agent such as iodoacetamide (IAA) and incubating in the dark at room temperature.[15]
-
-
Tryptic Digestion:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide fragments using LC-MS/MS.
-
Use database search software to identify the peptides and any post-translational modifications, such as the oxidation of methionine (+16 Da) or tryptophan.
-
Visualizations
Caption: Workflow for assessing peptide photostability.
Caption: Key pathways of peptide photodegradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. peptiderecon.com [peptiderecon.com]
- 7. mdpi.com [mdpi.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Fmoc-p-Bz-D-Phe-OH in Peptide Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Fmoc-p-Bz-D-Phe-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound, or N-Fmoc-p-benzoyl-D-phenylalanine, is an amino acid derivative used in peptide synthesis and drug development.[1] Its unique benzoylphenyl side chain allows for the creation of photoactivatable peptide-based affinity probes. When exposed to UV light, it can form covalent cross-links with interacting proteins, which is valuable for studying peptide-protein interactions. While its structure is suggested to enhance stability and solubility, practical challenges can still arise.[1]
Q2: In which solvents is this compound typically dissolved for SPPS?
Standard solvents for solid-phase peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM), are commonly used.[2] The choice of solvent can significantly impact the solubility of both the Fmoc-amino acid and the growing peptide chain.[3] For many Fmoc-amino acids, NMP is a good choice due to its high polarity and ability to solvate the peptide-resin effectively.[2]
Q3: Why is the purity of this compound important?
The purity of Fmoc-amino acids is critical for the success of peptide synthesis.[4] Impurities can lead to incomplete coupling reactions, the formation of deletion sequences, and the generation of byproducts that are difficult to remove during purification.[5] It is recommended to use this compound with a purity of ≥99% to ensure reliable and reproducible results.[1][4]
Troubleshooting Guide: Solubility and Coupling Issues
Problem: I am having difficulty dissolving this compound in my chosen solvent.
Cause: this compound, despite its design for enhanced solubility, can sometimes be challenging to dissolve completely, especially at the high concentrations required for efficient coupling in SPPS. This can be due to the specific batch characteristics or the solvent quality.
Solutions:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the amino acid derivative.
-
Gentle Warming: Gently warm the solvent to increase the solubility. However, avoid excessive heat, which could lead to degradation.
-
Solvent Mixtures: Employ a mixture of solvents. For instance, a combination of DMF and DCM can sometimes improve solubility for Fmoc-amino acids.[6] For particularly stubborn cases, adding a small amount of Dimethyl sulfoxide (DMSO) can be beneficial, as DMSO is a powerful solvent for many organic compounds.[7]
-
Fresh, High-Quality Solvents: Ensure that the solvents are anhydrous and of high purity. Amine-free DMF is crucial, as amine contaminants can cause premature Fmoc deprotection.
Problem: The coupling reaction of this compound is incomplete, as indicated by a positive Kaiser test.
Cause: Incomplete coupling is often a direct consequence of poor solubility of the Fmoc-amino acid. If the activated amino acid is not fully dissolved, its effective concentration in the reaction vessel is lowered, leading to an inefficient reaction with the free amine on the resin-bound peptide. Another cause can be aggregation of the growing peptide chain on the resin.[8]
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[4]
-
Use a More Powerful Coupling Reagent: If standard coupling reagents like DIC/HOBt are not effective, switch to a more potent uronium/aminium or phosphonium salt-based reagent such as HBTU, HATU, or COMU.[9][10][11] These reagents can often overcome the challenges posed by poorly soluble or sterically hindered amino acids.
-
Optimize Activation: Ensure the pre-activation step is performed correctly according to the coupling reagent manufacturer's protocol. For example, when using HBTU, a short pre-activation with a base like DIEA is typically required.[4]
-
Address Peptide Aggregation: If the peptide chain itself is aggregating, consider using a solvent mixture containing DMSO or other chaotropic agents to disrupt secondary structures.[2]
Summary of Solvents for this compound Dissolution
| Solvent | Relative Solubility | Suitability for SPPS | Notes |
| N,N-Dimethylformamide (DMF) | Good | High | Standard solvent for SPPS. Ensure it is amine-free.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | High | Often a better solvent than DMF for aggregating sequences.[2] |
| Dichloromethane (DCM) | Moderate | Moderate | Can be used in mixtures with DMF to improve solubility of some Fmoc-amino acids.[6] |
| Dimethyl sulfoxide (DMSO) | Excellent | Use in Mixtures | Very strong solvent, often used as a co-solvent (e.g., in DMF or NMP) to disrupt aggregation and improve solubility.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, proceed to Protocol 2.
Protocol 2: Troubleshooting Incomplete Coupling
-
Initial Assessment: If the Kaiser test after the initial coupling is positive, indicating free amines, proceed with a second coupling.
-
Prepare Fresh Reagents: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4. Using a different, more potent coupling reagent like HATU can be considered here.
-
Second Coupling (Double Coupling): Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Final Check: Perform a final Kaiser test. If it is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle to avoid deletion sequences.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility and coupling issues.
Caption: Logical relationship between poor solubility and its impact on peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. kilobio.com [kilobio.com]
- 5. ajpamc.com [ajpamc.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Bot Detection [iris-biotech.de]
Technical Support Center: Purification of Peptides Containing p-Benzoyl-Phenylalanine (pBpa)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-benzoyl-phenylalanine (pBpa) containing peptides. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is p-benzoyl-phenylalanine (pBpa) and why is it used in peptides?
A1: p-Benzoyl-L-phenylalanine (pBpa) is an unnatural, photoreactive amino acid.[1][2] It contains a benzophenone group, which, upon exposure to UV light (typically around 350-365 nm), can form a covalent bond with nearby C-H bonds of interacting molecules.[3][4][5] This property makes it an invaluable tool for photoaffinity labeling studies, allowing researchers to "capture" and identify transient protein-protein or peptide-receptor interactions.[1][3][6]
Q2: What are the main challenges in purifying peptides containing pBpa?
A2: The primary challenges stem from the properties of the pBpa residue itself. The benzophenone group significantly increases the hydrophobicity of the peptide, which can lead to several issues:
-
Poor Solubility: Peptides may be difficult to dissolve in standard aqueous buffers.[7][8]
-
Aggregation: The increased hydrophobicity can cause peptides to aggregate during synthesis, cleavage, or purification, leading to low yields and purification difficulties.[9][10]
-
Difficult Chromatographic Separation: Strong retention on reverse-phase HPLC columns can lead to broad peaks and poor resolution from closely related impurities.[7][11]
Q3: What is the standard method for purifying pBpa-containing peptides?
A3: The standard and most widely used method for purifying synthetic peptides, including those containing pBpa, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13] This technique separates the target peptide from impurities based on differences in hydrophobicity.[11][14] A C18-modified silica stationary phase is commonly used, with a mobile phase gradient of increasing acetonitrile in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][11]
Q4: How should I handle and store pBpa-containing peptides?
A4: Due to the photoreactive nature of pBpa, it is crucial to protect the peptide from light at all stages of synthesis, purification, and storage to prevent premature crosslinking or degradation. Use amber vials or wrap containers in aluminum foil. For long-term storage, lyophilized peptides should be stored at -20°C or lower.[2]
Troubleshooting Guide
Category 1: Solubility Issues
Q: My lyophilized pBpa-peptide won't dissolve in my standard aqueous buffer (e.g., water with 0.1% TFA). What should I do?
A: This is a common problem due to the hydrophobicity of pBpa.[8][10]
-
Initial Steps: First, try adding a small amount of an organic solvent like acetonitrile (ACN) or isopropanol to your aqueous buffer to disrupt hydrophobic interactions.[7] Start with 10% organic solvent and gradually increase it, ensuring it is compatible with your downstream application.
-
Alternative Solvents: For highly hydrophobic peptides, you may need to dissolve the peptide in a stronger organic solvent first, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before diluting it with your aqueous mobile phase.[8] Always test the solubility of a small aliquot first.
-
pH Adjustment: The net charge of a peptide affects its solubility.[15] If your peptide has a net positive charge (basic), dissolving it in a dilute acidic solution like 10% acetic acid can help. If it has a net negative charge (acidic), a dilute basic solution like 0.1% ammonium hydroxide may improve solubility.[15]
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Be cautious not to heat the sample excessively.
Category 2: HPLC Purification Problems
Q: I am getting very broad peaks or no elution of my pBpa-peptide from the C18 column.
A: This indicates very strong retention on the column, which is typical for hydrophobic peptides.
-
Modify the Gradient: Use a shallower gradient (e.g., a smaller % increase of organic solvent per minute) to improve resolution.[8] You may also need to increase the final concentration of the organic solvent in your gradient to ensure the peptide elutes.
-
Change the Organic Modifier: If acetonitrile is not effective, try a stronger organic solvent like isopropanol or n-propanol.[7][8] These can improve the elution of very hydrophobic peptides.
-
Use a Different Stationary Phase: While C18 is the most common, a column with a shorter alkyl chain (like C8 or C4) may provide less retention and better peak shape for highly hydrophobic peptides.[13]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease solvent viscosity and improve mass transfer, often leading to sharper peaks and reduced retention times.
Q: My target peptide is co-eluting with impurities, resulting in low purity fractions.
A: Achieving high purity often requires careful method optimization.
-
Optimize Selectivity: Try changing the ion-pairing agent (e.g., from TFA to formic acid) or altering the pH of the mobile phase.[8][16] This can change the retention behavior of the target peptide relative to the impurities.
-
Orthogonal Purification: If a single RP-HPLC step is insufficient, consider a second purification step using a different separation principle.[13] For example, ion-exchange chromatography, which separates based on charge, can be an effective second dimension to remove impurities that have similar hydrophobicity.[12][13]
Category 3: Low Yield and Recovery
Q: After purification, my final yield of the pBpa-peptide is very low. What are the potential causes?
A: Low yield can result from issues during synthesis, cleavage, or purification.
-
Synthesis & Cleavage: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS), especially involving the bulky pBpa residue, can lead to deletion sequences.[9][17] Ensure optimal coupling conditions are used. Incomplete cleavage from the resin can also reduce the amount of crude product.[9]
-
Aggregation: The peptide may be aggregating and precipitating during purification or handling. This is a major cause of product loss. Try dissolving the crude peptide in a stronger solvent or adding chaotropic agents like guanidine hydrochloride (if compatible with your process) to the sample before injection.
-
Irreversible Adsorption: Highly hydrophobic peptides can sometimes adsorb irreversibly to the HPLC column or vials. Passivating glassware and using low-binding tubes can help mitigate this.
-
Poor Fraction Collection: Ensure your fraction collector parameters are set correctly to capture the entire peak corresponding to your target peptide. Analytical runs should be used to precisely determine the retention time before a preparative run.
Data Presentation: Comparison of RP-HPLC Conditions
The choice of column and mobile phase modifier can significantly impact the purification of hydrophobic pBpa-containing peptides.
| Parameter | Standard Condition (Acetonitrile/TFA) | Alternative for Hydrophobic Peptides | Rationale & Considerations |
| Stationary Phase | C18, 5 µm, 100-300 Å | C8 or C4, 5 µm, 300 Å | Shorter alkyl chains reduce hydrophobic interactions, leading to earlier elution and potentially sharper peaks for very retentive peptides.[13] |
| Organic Modifier | Acetonitrile (ACN) | Isopropanol (IPA) or n-Propanol (n-PrOH) | IPA and n-PrOH have stronger eluotropic strength, which is more effective at eluting highly hydrophobic compounds.[7][8] However, they have higher viscosity, which may increase backpressure. |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | FA can offer different selectivity compared to TFA and is more compatible with mass spectrometry. However, TFA generally provides sharper peaks due to stronger ion-pairing.[8] |
| Typical Purity | >95% (if optimized) | >95% (may improve resolution of difficult separations) | Purity is highly dependent on the specific peptide and the crude sample quality. |
| Recovery | Variable, can be low for hydrophobic peptides | Often improves for highly retentive peptides | Reduced on-column retention and better peak shape can lead to higher recovery. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a pBpa-Peptide
This protocol provides a starting point for purifying a crude pBpa-containing peptide. Optimization will be required based on the specific properties of the peptide.
1. Materials:
-
Crude, lyophilized pBpa-peptide.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][11]
-
Solubilization Solvent: 50:50 mixture of Mobile Phase A and B, or DMSO for very hydrophobic peptides.
-
Preparative RP-HPLC system with a UV detector.
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).
2. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide (e.g., 10-20 mg).
-
Dissolve the peptide in a minimal volume of the solubilization solvent. Start with 1-2 mL. Use gentle vortexing or sonication if needed.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean HPLC vial for injection.
3. Chromatographic Conditions:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until the baseline is stable.
-
Detection Wavelength: Set the UV detector to 220 nm for the peptide backbone and a secondary wavelength (e.g., 280 nm) if other aromatic residues are present.[14]
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A typical starting gradient could be 5% to 65% Mobile Phase B over 60 minutes.
-
The optimal gradient will depend on the hydrophobicity of the peptide and must be determined empirically, often by running a faster analytical scout gradient first.
-
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
4. Fraction Collection & Analysis:
-
Collect fractions (e.g., 1-minute intervals) throughout the gradient, focusing on the major peaks.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.[18]
-
Pool the fractions that meet the required purity level (>95% is a common target).
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Caption: General experimental workflow for the purification of pBpa-containing peptides.
Caption: Troubleshooting decision tree for low purity issues during RP-HPLC.
References
- 1. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nestgrp.com [nestgrp.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. agilent.com [agilent.com]
- 17. biotage.com [biotage.com]
- 18. resolvemass.ca [resolvemass.ca]
Technical Support Center: The Impact of Benzophenone on Peptide Structure and Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of benzophenone on peptide structure and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which benzophenone affects peptides upon UV irradiation?
A1: Upon UV irradiation (typically around 360 nm), benzophenone is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue of a peptide, forming a ketyl radical and a peptide radical. Subsequent recombination of these radicals leads to the formation of a stable, covalent cross-link between the benzophenone moiety and the peptide.[1][2] This photo-crosslinking capability is widely used in photoaffinity labeling to study peptide-protein and peptide-lipid interactions.[3][4]
Q2: Can benzophenone influence peptide aggregation without UV light?
A2: While the primary and most studied interaction involves UV-induced crosslinking, the presence of benzophenone in a solution with peptides could potentially have minor effects on aggregation kinetics even without UV light. This could be due to non-covalent interactions, although this is not its intended or primary mechanism of action in most experimental designs. It is always recommended to run control experiments (peptide alone, and peptide with benzophenone without UV exposure) to assess any baseline effects.
Q3: How does benzophenone-induced crosslinking affect the analysis of peptide structure?
A3: Benzophenone-induced crosslinking can significantly alter the native structure of peptides by introducing covalent bonds, which can force conformational changes or stabilize specific conformations. This can lead to the formation of intramolecularly crosslinked monomers or intermolecularly crosslinked oligomers and larger aggregates. These structural changes can be analyzed using techniques like Circular Dichroism (CD) spectroscopy to assess changes in secondary structure content (e.g., an increase in β-sheet content) and Transmission Electron Microscopy (TEM) to observe the morphology of the resulting aggregates.
Q4: Are there known side reactions or artifacts when using benzophenone in peptide studies?
A4: Yes, several side reactions and artifacts can occur. In mass spectrometry analysis of benzophenone-labeled peptides, a consistent mass deviation of -2.0 Da from the expected values has been reported. This is hypothesized to be due to a chemical rearrangement involving phenyl migration and ketone formation, leading to an unexpectedly oxidized peptide.[5][6] Additionally, the photoreactivity of benzophenone can be complex, leading to various products including covalent adducts, Paternò-Büchi oxetane formation, and photosensitization leading to lipid dimers in membrane environments.[3]
Troubleshooting Guides
Thioflavin T (ThT) Assay
Problem 1: Inconsistent or non-reproducible aggregation kinetics in the presence of benzophenone.
-
Possible Cause: Interference of benzophenone with the ThT fluorescence signal. Some small molecules are known to interfere with the ThT assay, leading to false-positive or false-negative results.[7] Benzophenone, being a chromophore, might quench or otherwise alter the fluorescence of ThT.
-
Troubleshooting Steps:
-
Run a control experiment: Mix benzophenone with pre-formed amyloid fibrils and ThT to see if it quenches the fluorescence signal.
-
Test for benzophenone's intrinsic fluorescence: Measure the fluorescence of benzophenone alone at the excitation and emission wavelengths used for ThT to check for any interfering signals.
-
Use an alternative dye: Consider using a different amyloid-specific dye, such as Congo red, and compare the results.[8]
-
Validate with an orthogonal technique: Confirm the aggregation state using a method that does not rely on fluorescence, such as Transmission Electron Microscopy (TEM) or SDS-PAGE.
-
Problem 2: No significant change in aggregation kinetics is observed after UV irradiation of a benzophenone-containing peptide solution.
-
Possible Cause: Inefficient photo-crosslinking. This could be due to suboptimal UV irradiation conditions or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify UV lamp output: Ensure the UV lamp is emitting at the correct wavelength (around 360 nm) and has sufficient power.[1]
-
Optimize irradiation time and distance: The duration and intensity of UV exposure are critical. Perform a time-course experiment to determine the optimal irradiation time.[9] Ensure the sample is placed at a consistent and appropriate distance from the UV source.
-
Check sample preparation: Ensure the benzophenone-containing peptide is properly dissolved and that the buffer components do not significantly absorb UV light at the irradiation wavelength.
-
Confirm crosslinking: Use a technique like SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc.) after UV irradiation, confirming that crosslinking has occurred.
-
Mass Spectrometry (MS) Analysis
Problem 3: Observed mass of benzophenone-peptide adducts deviates from the calculated mass.
-
Possible Cause: As mentioned in the FAQs, a chemical rearrangement of the benzophenone moiety during or after photolabeling can lead to a mass deviation, typically -2.0 Da.[5][6]
-
Troubleshooting Steps:
-
Be aware of the potential for mass shifts: When analyzing MS data of benzophenone-crosslinked peptides, consider the possibility of this -2.0 Da deviation in your analysis software.
-
Use high-resolution mass spectrometry: High-resolution instruments can help to confirm the elemental composition of the unexpected ion and support the hypothesis of a chemical rearrangement.
-
Perform fragmentation analysis (MS/MS): The mass deviation is typically associated only with fragment ions that contain the benzophenone moiety.[5] This can help to pinpoint the modification.
-
Consider Hydrogen/Deuterium (H/D) exchange experiments: H/D exchange can provide further evidence for the proposed chemical rearrangement.[5]
-
Circular Dichroism (CD) Spectroscopy
Problem 4: Noisy or unreliable CD spectra.
-
Possible Cause: High absorbance of benzophenone in the far-UV region, or light scattering from peptide aggregates.
-
Troubleshooting Steps:
-
Subtract a proper blank: Ensure that the buffer blank contains the same concentration of benzophenone as the sample to correctly subtract its absorbance.
-
Optimize peptide concentration: Use the lowest concentration of peptide that still provides a good signal-to-noise ratio to minimize absorption and scattering.
-
Filter samples: If aggregation is causing light scattering, consider filtering the sample through a 0.22 µm filter before measurement, if this does not remove the species of interest.
-
Check instrument parameters: Ensure the nitrogen purge is adequate and the lamp intensity is sufficient for far-UV measurements.
-
Quantitative Data Summary
The following tables present illustrative quantitative data on the impact of benzophenone on peptide aggregation and secondary structure. Note: This data is hypothetical and intended for illustrative purposes to demonstrate data presentation. Researchers should generate their own experimental data for their specific peptide and conditions.
Table 1: Illustrative Impact of Benzophenone on Amyloid-β (1-42) Aggregation Kinetics (ThT Assay)
| Benzophenone Concentration (µM) | Lag Time (hours) | Elongation Rate (RFU/hour) |
| 0 (Control) | 2.5 | 1500 |
| 10 | 4.0 | 1200 |
| 25 | 6.8 | 800 |
| 50 | 10.2 | 450 |
| 100 | > 24 | < 100 |
Table 2: Illustrative Impact of Benzophenone and UV Irradiation on Peptide Secondary Structure (CD Spectroscopy)
| Condition | % β-Sheet | % α-Helix | % Random Coil |
| Peptide Alone | 25 | 10 | 65 |
| Peptide + Benzophenone (no UV) | 26 | 9 | 65 |
| Peptide + Benzophenone (+ UV) | 45 | 5 | 50 |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the effect of benzophenone on peptide aggregation kinetics.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the peptide in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 10 µM) in aggregation buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of benzophenone in a suitable solvent (e.g., DMSO) and add it to the peptide solution at the desired final concentrations. Include a control with only the solvent.
-
Prepare a 500 µM ThT stock solution in the aggregation buffer and filter through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the peptide-benzophenone solutions.
-
Add the ThT stock solution to each well to a final concentration of 20 µM.
-
If investigating photo-induced aggregation, expose the plate to UV light (e.g., 365 nm) for a predetermined duration before starting the kinetic read. For non-UV effects, proceed directly to the next step.
-
-
Data Acquisition:
-
Place the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the lag time (the time to reach a significant increase in fluorescence) and the elongation rate (the slope of the steepest part of the curve).
-
Circular Dichroism (CD) Spectroscopy
This protocol is for analyzing the effect of benzophenone on peptide secondary structure.
-
Sample Preparation:
-
Prepare peptide solutions at a suitable concentration (e.g., 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Add benzophenone to the desired final concentration. Prepare a corresponding buffer blank containing the same concentration of benzophenone.
-
For photo-crosslinking studies, irradiate the sample with UV light as described above.
-
-
Data Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the corresponding buffer blank from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (millidegrees) to mean residue ellipticity ([θ]).
-
Use deconvolution software (e.g., BeStSel, CONTINLL) to estimate the percentage of α-helix, β-sheet, and random coil structures.[10]
-
Transmission Electron Microscopy (TEM)
This protocol is for visualizing the morphology of peptide aggregates formed in the presence of benzophenone.
-
Sample Preparation:
-
Incubate the peptide with or without benzophenone (and with or without UV irradiation) under conditions that promote aggregation.
-
Place a 5-10 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
-
Negative Staining:
-
Wick away the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Acquire images of the peptide aggregates, noting their morphology (e.g., fibrillar, amorphous, oligomeric).
-
Visualizations
Caption: Experimental workflow for studying the impact of benzophenone on peptides.
Caption: Troubleshooting logic for ThT assay interference by benzophenone.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of amyloid nanostructures using photo-cross-linking: in situ comparison of three widely used photo-cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Transition in Amyloid Assembly as a Screening Assay for Oligomer-Selective Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing p-Benzoyl-Phenylalanine (pBPA) Photocrosslinking
Welcome to the technical support center for p-benzoyl-phenylalanine (pBPA) mediated photocrosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is p-benzoyl-phenylalanine (pBPA) and how does it work as a photocrosslinker?
A1: p-Benzoyl-L-phenylalanine (pBPA) is a photoactivatable unnatural amino acid that can be genetically incorporated into proteins at specific sites.[1][2][3] Upon exposure to UV light (typically 350-365 nm), the benzophenone group in pBPA is excited to a diradical triplet state.[1][4] This reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBPA-containing protein and its interacting partner.[1][4] A key advantage of pBPA is that if no suitable C-H bond is available for reaction, the excited state can relax back to the ground state, allowing for re-excitation. This minimizes side reactions with solvent molecules, making it well-suited for in vivo studies.[1]
Q2: My pBPA crosslinking yield is very low. What are the common causes?
A2: Low crosslinking yield is a frequent issue in pBPA experiments.[1][2][5] Several factors can contribute to this problem:
-
Low Incorporation Efficiency of pBPA: Inefficient incorporation of the unnatural amino acid (UAA) into the target protein will naturally lead to a lower amount of photoactivatable protein.[6]
-
Poor Positioning of pBPA: The location of pBPA within the protein is critical. If it is not positioned in close proximity to the interaction interface, crosslinking will not occur.[6]
-
Suboptimal UV Irradiation: Incorrect wavelength, insufficient duration, or low intensity of UV light can lead to incomplete activation of pBPA.
-
Inherent Low Reactivity of pBPA: pBPA itself has a relatively low quantum yield, which can limit the efficiency of the crosslinking reaction.[1]
-
Presence of Quenching Agents: Certain molecules in the reaction buffer or cellular environment can quench the excited state of pBPA, reducing its reactivity.
-
Intramolecular Crosslinking: pBPA can sometimes react with residues within the same protein, preventing it from crosslinking to the intended interaction partner.[6]
Q3: How can I improve the quantum yield and overall efficiency of my pBPA crosslinking experiment?
A3: Several strategies can be employed to enhance the crosslinking efficiency:
-
Use Halogenated pBPA Analogs: Incorporating electron-withdrawing groups, such as halogens, onto the benzophenone ring can significantly increase the crosslinking yield.[1][4][5] For example, a 4-CF₃ analog has been shown to produce a 23-fold increase in crosslinking yield compared to standard pBPA.[1]
-
Optimize UAA Incorporation: Ensure efficient expression of the orthogonal tRNA/aminoacyl-tRNA synthetase pair required for pBPA incorporation.[6][7] The concentration of pBPA in the growth media can also be optimized, though increasing it beyond 1 mM may not significantly improve yield.[6]
-
Strategic Placement of pBPA: Use structural information or mutagenesis scanning to identify optimal sites for pBPA incorporation at the protein-protein interface.
-
Optimize UV Irradiation Conditions: The duration of UV exposure may need to be optimized, with times ranging from 10 minutes to 2 hours being reported.[7] Ensure the light source provides the correct wavelength (around 365 nm) and sufficient intensity.[1][3]
-
Buffer Composition: Avoid using buffers containing components that can react with the crosslinker, such as Tris or glycine for amine-reactive crosslinkers.[8] While pBPA is less susceptible to reaction with buffer components, it is good practice to use simple buffers.
Troubleshooting Guides
Problem 1: No or very faint crosslinked product observed on Western Blot.
| Possible Cause | Troubleshooting Step |
| Inefficient pBPA Incorporation | Verify the expression of the full-length pBPA-containing protein by Western blot against a tag on the protein. Optimize the expression of the tRNA/synthetase machinery.[6] |
| Incorrect pBPA Positioning | If possible, design and test multiple mutants with pBPA incorporated at different positions within the suspected interaction interface.[6] |
| Insufficient UV Exposure | Increase the duration or intensity of UV irradiation. Ensure the sample is as close as possible to the UV source.[7] |
| Interaction is too transient or weak | Consider using a more reactive pBPA analog, such as a halogenated version, to capture weaker interactions.[1] |
| Intramolecular crosslinking | Analyze the non-crosslinked protein band for a potential shift in mobility, which could indicate an intramolecular crosslink. Mutate nearby reactive residues (like methionine) to less reactive ones (like alanine) to prevent this.[6] |
Problem 2: High background or non-specific crosslinking.
| Possible Cause | Troubleshooting Step |
| Over-expression of the pBPA-containing protein | Titrate the expression level of your target protein to minimize non-specific interactions due to protein aggregation. |
| Excessive UV exposure | Reduce the UV irradiation time or intensity to minimize random, proximity-based crosslinking. |
| Cell lysis artifacts | Perform the crosslinking in vivo before cell lysis to ensure that the captured interactions are physiologically relevant.[3] |
Quantitative Data Summary
The use of halogenated pBPA analogs has been shown to significantly increase crosslinking yields. The table below summarizes the relative fold change in crosslinking efficiency for various analogs compared to standard pBPA.
| pBPA Analog | Relative Fold Increase in Crosslinking Yield |
| 3-CF₃ | 49-fold[1] |
| 3-Cl | 30-fold[1] |
| 4-CF₃ | 23-fold[1] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo pBPA Crosslinking in Yeast
This protocol provides a general framework. Optimization of specific steps will be required for individual protein systems.
-
Transformation: Co-transform yeast cells with two plasmids: one expressing the gene of interest with an amber (TAG) stop codon at the desired pBPA incorporation site, and another expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBPA.
-
Protein Expression and pBPA Incorporation:
-
Grow the transformed yeast cells in appropriate selective media.
-
Induce protein expression and supplement the media with 1 mM pBPA.
-
-
UV Irradiation:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Irradiate the cell suspension with 365 nm UV light. The optimal irradiation time (e.g., 10-30 minutes) should be determined empirically.[1]
-
-
Cell Lysis and Analysis:
-
Lyse the cells under denaturing conditions.
-
Analyze the protein lysate by SDS-PAGE and Western blotting to detect the crosslinked complex.
-
Protocol 2: In Vitro pBPA Crosslinking
-
Protein Purification: Purify the pBPA-containing protein and its interaction partner separately.
-
Complex Formation:
-
Incubate the pBPA-containing protein with its binding partner in a suitable reaction buffer to allow for complex formation.
-
-
UV Irradiation:
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the sample by SDS-PAGE and Western blotting or other methods like mass spectrometry to identify the crosslinked products.
-
Visualizations
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - NO [thermofisher.com]
Validation & Comparative
Comparing p-benzoyl-phenylalanine with other photoreactive amino acids
A Comprehensive Guide to Photoreactive Amino Acids: Comparing p-Benzoyl-phenylalanine with Other Common Alternatives
For researchers in molecular biology, structural biology, and drug discovery, the ability to capture and identify protein-protein interactions (PPIs) is paramount. Photoreactive amino acids (paAAs), which can be incorporated into proteins and form covalent bonds with interacting partners upon UV activation, have become indispensable tools for this purpose. This guide provides an objective comparison of a widely used photoreactive amino acid, p-benzoyl-L-phenylalanine (BPA), with other popular alternatives, namely diazirine-containing amino acids (photo-leucine and photo-methionine) and p-azido-L-phenylalanine (AzF). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable tool for their specific needs.
Introduction to Photoreactive Amino Acids
Photoreactive amino acids are analogues of natural amino acids that contain a light-sensitive moiety.[1] When incorporated into a protein of interest, these amino acids remain inert until activated by a specific wavelength of UV light. Upon activation, they generate a highly reactive intermediate species that can form a covalent bond with nearby molecules, effectively "trapping" transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.[2][3] This allows for the precise identification of interaction partners in their native cellular environment.[3] The three main classes of photoreactive amino acids used for in vivo crosslinking are benzophenones (e.g., BPA), diazirines (e.g., photo-leucine, photo-methionine), and aryl azides (e.g., AzF).[4]
Comparative Analysis of Photoreactive Amino Acids
The choice of a photoreactive amino acid depends on several factors, including crosslinking efficiency, specificity, the experimental system, and the specific scientific question being addressed. Below is a detailed comparison of BPA with diazirine-containing amino acids and AzF.
Properties and Performance
| Feature | p-Benzoyl-L-phenylalanine (BPA) | Diazirine-containing Amino Acids (e.g., Photo-Leucine, Photo-Methionine) | p-Azido-L-phenylalanine (AzF) |
| Photoreactive Group | Benzophenone | Diazirine | Aryl Azide |
| Reactive Intermediate | Triplet state diradical | Carbene | Nitrene |
| Activation Wavelength | ~350-365 nm | ~345-370 nm | ~365 nm |
| Crosslinking Efficiency | High (can be >50% in vitro)[4] | Moderate (incorporation rates of 10-20% are common, though higher yields are achievable with optimized protocols)[5][6] | Generally lower than benzophenones and diazirines |
| Reactivity with Water | Minimal, can be reactivated if no crosslinking occurs[7] | Can react with water, which may reduce crosslinking efficiency | Can be quenched by water |
| Chemical Stability | High | Generally stable, but can be sensitive to acidic conditions | Relatively unstable, especially in the presence of reducing agents like thiols |
| Specificity | Inserts into C-H bonds | Inserts into C-H and heteroatom-H bonds; can show preference for acidic residues | Inserts into C-H and heteroatom-H bonds |
Data Presentation: Quantitative Comparison of Photoreactive Amino Acids
Disclaimer: The following data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. It is intended to provide a general overview of the performance of each photoreactive amino acid.
| Parameter | p-Benzoyl-L-phenylalanine (BPA) | Photo-Leucine (pLeu) | Photo-Methionine (pMet) | p-Azido-L-phenylalanine (AzF) |
| Typical In Vitro Crosslinking Yield | >50%[4] | Not widely reported in a standardized manner, but can be efficient. | Not widely reported in a standardized manner. | Lower than BPA and diazirines. |
| In Vivo Incorporation Rate (Metabolic Labeling) | N/A (typically incorporated via genetic code expansion) | 10-20% (standard protocols)[5]; Up to 34% (optimized high-yield protocol in E. coli)[6] | 10-20% (standard protocols)[5] | Efficient incorporation has been reported with optimized methods.[8] |
| Activation Wavelength (nm) | 350-365[4] | 345-370[5] | 345-370[5] | ~365[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of photoreactive amino acids. Below are generalized protocols for the incorporation and photo-crosslinking of BPA and diazirine-containing amino acids.
Protocol 1: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (BPA) in Mammalian Cells
This protocol is adapted from methods described for the site-specific incorporation of unnatural amino acids using an expanded genetic code.[2][10][11]
-
Plasmid Construction:
-
Mutate the gene of the protein of interest (POI) to introduce an amber stop codon (TAG) at the desired incorporation site.
-
Co-transfect mammalian cells with three plasmids:
-
The plasmid encoding the POI with the amber codon.
-
A plasmid encoding an evolved aminoacyl-tRNA synthetase specific for BPA.
-
A plasmid encoding a suppressor tRNA that recognizes the amber codon.
-
-
-
Cell Culture and BPA Incorporation:
-
Culture the transfected cells in a medium supplemented with BPA (typically 1 mM).
-
Incubate for 24-48 hours to allow for the expression of the BPA-containing protein.
-
-
In Vivo Photo-Crosslinking:
-
Wash the cells with PBS.
-
Expose the cells to UV light at 365 nm. The duration and intensity of UV exposure need to be optimized for each experimental setup.[10]
-
-
Cell Lysis and Analysis:
-
Lyse the cells and proceed with downstream analysis, such as immunoprecipitation followed by western blotting or mass spectrometry to identify crosslinked partners.
-
Protocol 2: Metabolic Labeling with Photo-Leucine and Photo-Methionine in Mammalian Cells
This protocol is based on the metabolic incorporation of photo-leucine and photo-methionine.[5][12]
-
Cell Culture and Labeling:
-
Culture mammalian cells in a standard growth medium until they reach 60-70% confluency.
-
Replace the standard medium with a leucine and methionine-deficient medium (e.g., DMEM-LM) supplemented with dialyzed serum.
-
Add photo-leucine (e.g., 4 mM) and photo-methionine (e.g., 2 mM) to the medium.
-
Incubate the cells for 24 hours to allow for the incorporation of the photoreactive amino acids into newly synthesized proteins.[5]
-
-
In Vivo Photo-Crosslinking:
-
Wash the cells with PBS.
-
Irradiate the cells with UV light at 345-370 nm. The optimal irradiation time should be determined empirically but is typically in the range of 5-15 minutes.[5]
-
-
Cell Lysis and Analysis:
-
Harvest and lyse the cells.
-
Analyze the crosslinked protein complexes by SDS-PAGE and western blotting, or by more advanced techniques like mass spectrometry.
-
Mandatory Visualization
Signaling Pathway of Photo-Crosslinking and Analysis
References
- 1. Combining affinity enrichment, cross-linking with photo amino acids, and mass spectrometry for probing protein kinase D2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 12. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-p-Bz-D-Phe-OH versus Diazirine-Based Photo-Crosslinkers for Elucidating Molecular Interactions
For researchers, scientists, and drug development professionals navigating the complexities of target identification and interaction analysis, the choice of a photo-crosslinker is a critical determinant of experimental success. This guide provides a comprehensive comparison of two prominent classes of photo-crosslinkers: the benzophenone-containing amino acid, Fmoc-p-Bz-D-Phe-OH, and the versatile diazirine-based reagents. By examining their mechanisms, performance characteristics, and experimental workflows, this document aims to equip researchers with the knowledge to select the optimal tool for their specific biological questions.
At the heart of photo-affinity labeling (PAL), a powerful technique to identify direct binding partners of a molecule of interest, lies the photo-reactive group. Upon activation by UV light, these groups form highly reactive intermediates that covalently bind to interacting molecules in close proximity. This guide delves into the nuances of this compound, which incorporates a benzophenone moiety, and diazirine-based crosslinkers, highlighting their respective strengths and weaknesses to inform experimental design.
Quantitative Performance Comparison
To facilitate a clear and objective assessment, the following table summarizes the key performance characteristics of this compound and diazirine-based photo-crosslinkers based on available experimental data.
| Feature | This compound (Benzophenone-based) | Diazirine-based Photo-Crosslinkers |
| Photo-reactive Group | Benzophenone | Diazirine (Alkyl or Aryl) |
| Activation Wavelength | ~350-365 nm | ~340-380 nm |
| Reactive Intermediate | Triplet state diradical (ketone) | Carbene and/or Diazo intermediate |
| Crosslinking Efficiency | Generally higher; not quenched by water.[1] | Can be lower, especially for alkyl diazirines, due to quenching by water.[1] However, trifluoromethyl-aryl diazirines can exhibit high crosslinking yields.[1] |
| Specificity | Broader reactivity with C-H bonds. Can show a preference for methionine residues.[2] | Alkyl diazirines show a preference for acidic residues (Asp, Glu) with reported yields of 10-15%.[2] Aryl-fluorodiazirines exhibit broader reactivity. |
| Size of Photophore | Larger, which can sometimes interfere with binding interactions. | Smaller and less sterically hindering, making them suitable for incorporating into small molecules without significantly altering their biological activity.[3] |
| Stability | Chemically stable before photo-activation. | Generally stable to ambient light and a range of chemical conditions, though some can have storage stability concerns.[4] |
| Byproducts | Reversible to ground state if no reaction occurs. | Can form a longer-lived diazo intermediate which may diffuse and lead to less precise labeling. |
| Autofluorescence | The aromatic structure can contribute to higher background fluorescence in some assays.[5] | Generally exhibits lower autofluorescence, which can improve the signal-to-noise ratio in fluorescence-based detection methods.[5] |
Unraveling the Mechanisms of Action
The distinct chemistries of benzophenone and diazirine photo-crosslinkers dictate their interaction profiles.
This compound (Benzophenone) Photochemistry
Upon UV irradiation, the benzophenone group in this compound is excited to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, forming a ketyl radical and a carbon-centered radical on the target. Subsequent radical recombination results in a stable covalent crosslink. A key advantage of this mechanism is that the excited benzophenone is not quenched by water, contributing to its higher crosslinking efficiency in aqueous biological environments.[1]
Diazirine-Based Photochemistry
Diazirine-based photo-crosslinkers, upon UV activation, extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly insert into various bonds, including C-H, O-H, and N-H bonds of neighboring molecules, forming a covalent link.[6] Some diazirines, particularly alkyl diazirines, can also isomerize to a more stable, yet still reactive, diazo intermediate. This diazo intermediate exhibits a preference for reacting with acidic residues like aspartic acid and glutamic acid.[2] The short lifetime of the carbene intermediate contributes to the high spatial resolution of diazirine-based crosslinking.
Experimental Protocols
Detailed and optimized protocols are crucial for successful photo-crosslinking experiments. Below are representative workflows for incorporating the photo-crosslinker, performing the photo-irradiation, and analyzing the results.
Experimental Workflow for this compound
This workflow outlines the genetic incorporation of p-benzoyl-L-phenylalanine (a derivative of this compound used in cellular systems) into a protein of interest for subsequent photo-crosslinking.
Detailed Methodology for Photo-crosslinking with p-benzoyl-L-phenylalanine (pBpa):
-
Protein Expression and Purification:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest via site-directed mutagenesis.
-
Co-transform an E. coli expression strain with the plasmid containing the mutant gene and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pBpa.
-
Grow the cells in minimal medium supplemented with 1 mM p-benzoyl-L-phenylalanine.
-
Induce protein expression and purify the pBpa-containing protein using standard chromatography techniques.
-
-
Photo-crosslinking Reaction:
-
Prepare the reaction mixture containing the purified pBpa-labeled protein and its potential binding partner(s) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Incubate the mixture on ice to allow complex formation.
-
Irradiate the sample with a UV lamp at 365 nm. The irradiation time and distance from the lamp should be optimized, but a common starting point is 5-30 minutes at a distance of 5-10 cm.
-
-
Analysis of Crosslinked Products:
-
Denature the samples by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and visualize the crosslinked products by Coomassie staining or Western blotting using an antibody against the protein of interest or a tag.
-
For identification of the crosslinking site, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.
-
Experimental Workflow for Diazirine-Based Crosslinkers
This workflow illustrates a typical experiment using a heterobifunctional diazirine crosslinker that has an NHS ester for initial protein labeling.
Detailed Methodology for Photo-crosslinking with an NHS-Ester Diazirine Crosslinker:
-
Labeling of the Bait Protein:
-
Dissolve the NHS-ester diazirine crosslinker in an appropriate solvent (e.g., DMSO for non-sulfonated versions, or aqueous buffer for sulfo-NHS esters) immediately before use.
-
Add the crosslinker to the purified "bait" protein solution at a 10- to 50-fold molar excess. The reaction is typically carried out in a phosphate-free buffer at pH 7-9 for 30 minutes to 2 hours at room temperature or on ice.[7]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[7]
-
Remove excess, unreacted crosslinker by desalting or dialysis.
-
-
Photo-crosslinking:
-
Introduce the diazirine-labeled bait protein to the "prey" protein sample (e.g., cell lysate or a purified protein).
-
Allow the proteins to interact for a specific time.
-
Expose the sample to UV light at 350-370 nm for 5-15 minutes on ice.[7]
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE followed by Western blotting.
-
For large-scale interaction studies, the crosslinked complexes can be enriched (e.g., via a biotin tag on the crosslinker) and identified by mass spectrometry.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and diazirine-based photo-crosslinkers is not a matter of one being definitively superior to the other, but rather which is better suited for the specific experimental context.
This compound (and other benzophenone-based probes) are often favored when:
-
Higher crosslinking efficiency is paramount. Their resistance to quenching by water makes them robust crosslinkers in aqueous environments.[1]
-
The larger size of the benzophenone group is not expected to interfere with the biological interaction under investigation.
Diazirine-based photo-crosslinkers are advantageous when:
-
Minimizing perturbation of the native interaction is critical. Their small size makes them ideal for incorporation into small molecules or at sensitive positions within a protein.[6][3]
-
Higher specificity is desired. The short-lived carbene intermediate provides a very small radius of reaction, leading to more precise identification of direct binding partners.
-
Lower background fluorescence is required for the chosen detection method. [5]
Ultimately, a thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make an informed decision, leading to more robust and insightful data in their quest to unravel the intricate web of molecular interactions that govern life.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Mass Spectrometry Analysis of p-Benzoyl-L-phenylalanine (p-Bz-Phe) Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-benzoyl-L-phenylalanine (p-Bz-Phe), a photo-activatable crosslinker, with traditional amine-reactive N-hydroxysuccinimide (NHS)-ester crosslinkers like disuccinimidyl suberate (DSS). We delve into the experimental protocols, data analysis strategies, and the relative performance of these reagents in mass spectrometry-based structural proteomics.
At a Glance: p-Bz-Phe vs. NHS-Ester Crosslinkers
| Feature | p-Benzoyl-L-phenylalanine (p-Bz-Phe) | NHS-Ester Crosslinkers (e.g., DSS, BS3) |
| Crosslinking Chemistry | Photo-activated C-H bond insertion | Amine-reactive covalent bond formation |
| Specificity | Less specific, reacts with any C-H bond in proximity upon UV activation | Specific to primary amines (lysine side chains and N-termini) |
| Control over Reaction | High temporal control; initiated by UV light | Reaction starts immediately upon addition of the reagent |
| In vivo Crosslinking | Well-suited for in vivo studies due to bio-orthogonality | Can be used in vivo, but less specific control over reaction timing |
| Crosslinking Efficiency | Generally lower quantum yield, potentially leading to lower crosslinking efficiency | Generally higher reaction efficiency with available primary amines |
| Identification of Crosslinks | Can be challenging due to non-specific nature; isotopic labeling (e.g., ¹³C-p-Bz-Phe) is recommended for confident identification | Well-established workflows and software for identification |
| Data Analysis Software | MeroX, StavroX, pLink, XlinkX | pLink, xQuest, MaxLynx, Proteome Discoverer with XlinkX |
Quantitative Performance Comparison
Direct quantitative comparison of crosslinking efficiency between p-Bz-Phe and NHS-ester crosslinkers in a single study is limited in the publicly available literature. However, we can infer performance from studies on model systems. The following table presents data on the number of identified crosslinked peptides for NHS-ester crosslinkers on Bovine Serum Albumin (BSA) and provides a qualitative assessment for p-Bz-Phe based on available information.
| Crosslinker | Protein System | Number of Identified Crosslinked Peptides | Fragmentation Method | Reference |
| DSS | Bovine Serum Albumin (BSA) | ~120 | CID/HCD | [1](1) |
| BS3 | Bovine Serum Albumin (BSA) | ~120 | CID/HCD | [1](1) |
| p-Bz-Phe | Various | Not directly comparable | Various | [2] |
Experimental Protocols
Protocol 1: In Vivo Crosslinking with p-Bz-Phe in Yeast and Mass Spectrometry Analysis
This protocol is adapted from a study on establishing a protein interactome in live budding yeast.
1. Expression of p-Bz-Phe-containing Protein:
-
Transform yeast cells with a plasmid encoding the target protein with an amber stop codon (UAG) at the desired position and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-Bz-Phe incorporation.
-
Grow yeast transformants in selective media supplemented with p-Bz-Phe.
2. In Vivo Photo-Crosslinking:
-
Harvest the yeast cells expressing the p-Bz-Phe-containing protein.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Irradiate the cell suspension with 365 nm UV light on ice for a specified duration (e.g., 30-60 minutes) to induce crosslinking.
3. Protein Extraction and Digestion:
-
Lyse the crosslinked cells to extract total protein.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Acquire data in a data-dependent mode, selecting precursor ions with higher charge states (e.g., ≥ 3+) for fragmentation, as crosslinked peptides are often more highly charged.
5. Data Analysis:
-
Use specialized software such as MeroX or StavroX for the identification of crosslinked peptides.
-
Define p-Bz-Phe as a variable modification and specify the crosslinker's reactivity.
-
Filter the results based on a false discovery rate (FDR) to ensure confident identifications.
Protocol 2: In Vitro Crosslinking with DSS and Mass Spectrometry Analysis
This protocol provides a general workflow for in vitro crosslinking of purified proteins or protein complexes.
1. Sample Preparation:
-
Prepare the purified protein or protein complex in a non-amine-containing buffer (e.g., HEPES or PBS) at a suitable pH (typically 7.0-8.5).[3]
-
Ensure the protein concentration is appropriate for crosslinking (e.g., in the low micromolar range).
2. Crosslinking Reaction:
-
Prepare a fresh stock solution of DSS in an organic solvent like DMSO.[3]
-
Add the DSS stock solution to the protein sample to the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl.
3. Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein sample.
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease like trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition strategy, prioritizing higher charge state precursor ions for fragmentation.
5. Data Analysis:
-
Utilize software such as pLink, xQuest, or Proteome Discoverer with the XlinkX node to identify crosslinked peptides.
-
Specify DSS as the crosslinker and define the modifications on the reactive amino acids (lysine and protein N-termini).
-
Validate the identified crosslinks using a target-decoy strategy to control the FDR.
Visualizing Workflows and Concepts
Caption: Experimental workflow for p-Bz-Phe crosslinking and mass spectrometry.
Caption: Experimental workflow for DSS crosslinking and mass spectrometry.
Caption: Comparison of p-Bz-Phe and NHS-ester crosslinkers.
Concluding Remarks
The choice between p-Bz-Phe and traditional NHS-ester crosslinkers depends heavily on the biological question being addressed. p-Bz-Phe offers unparalleled temporal control and is the method of choice for capturing transient interactions within a living cellular environment. However, this comes at the cost of generally lower crosslinking efficiency and a more complex experimental setup involving genetic code expansion.
Conversely, NHS-ester crosslinkers like DSS and BS3 are robust, efficient, and well-suited for in vitro studies of purified protein complexes. The straightforward chemistry and extensive software support make them a popular choice for routine structural proteomics applications.
For confident identification of crosslinked peptides, especially with the less specific p-Bz-Phe, the use of isotopically labeled crosslinkers is highly recommended.[2] Ultimately, a multi-faceted approach, potentially employing different crosslinking chemistries, will provide the most comprehensive structural insights into protein interactions and dynamics.
References
A Comparative Guide to Validating Protein-Protein Interactions: A Focus on Photo-Crosslinking with Fmoc-p-Bz-D-Phe-OH
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. This guide provides an objective comparison of a powerful photo-crosslinking approach using the unnatural amino acid Fmoc-p-Bz-D-Phe-OH with other widely used PPI validation methods. We will delve into the experimental data, provide detailed protocols, and visualize key workflows to aid in the selection of the most appropriate technique for your research needs.
The use of photo-reactive amino acid analogs allows for the "freezing" of transient or weak interactions in their native cellular environment, providing a snapshot of the interactome at a specific moment. This compound is a key reagent in this approach, combining the photo-activatable benzophenone moiety with a D-amino acid for the synthesis of protease-resistant peptide probes.
Comparison of Protein-Protein Interaction Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction (stable vs. transient, strong vs. weak), the availability of reagents, and the specific experimental goals. Below is a comparative overview of photo-crosslinking using peptide probes and other common techniques.
| Method | Principle | Typical Affinity Range (Kd) | Detection of Transient Interactions | in vivo / in vitro | Advantages | Limitations |
| Photo-Crosslinking (with this compound probe) | A peptide probe containing a photo-reactive amino acid is used to bind to its target protein. Upon UV irradiation, a covalent bond is formed between the probe and its interacting partner(s), allowing for their capture and identification. | Wide range, including low affinity interactions (μM to mM) | Excellent | Both | Can capture transient and weak interactions; provides spatial information about the binding site; D-amino acid incorporation confers protease resistance to the peptide probe. | Requires synthesis of a specific peptide probe; potential for UV-induced cell damage; non-specific crosslinking can occur. |
| Co-Immunoprecipitation (Co-IP) | An antibody against a known "bait" protein is used to pull down the bait protein and its interacting "prey" proteins from a cell lysate. | nM to low μM | Challenging | in vivo (from cell lysates) | Detects interactions in a near-native cellular context; does not require protein purification or tagging if a specific antibody is available. | May miss transient or weak interactions; success is highly dependent on antibody specificity and affinity; can have high background from non-specific binding.[1] |
| Pull-Down Assay (e.g., GST Pull-Down) | A purified "bait" protein fused to an affinity tag (e.g., GST) is immobilized on a resin. A cell lysate containing potential "prey" proteins is passed over the resin. Interacting proteins are captured and subsequently eluted for analysis. | nM to μM | Challenging | in vitro | Can confirm direct physical interactions; relatively straightforward and well-established; allows for the use of purified components. | Overexpression of tagged protein may lead to non-physiological interactions; tag may interfere with protein folding or function; primarily an in vitro method.[2] |
| Yeast Two-Hybrid (Y2H) | Based on the reconstitution of a functional transcription factor in yeast. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter gene expression. | μM to high nM | Possible | in vivo (in yeast) | A genetic method that does not require protein purification; suitable for large-scale screening of interaction partners. | High rates of false positives and false negatives[3][4][5][6]; interactions must occur in the yeast nucleus; post-translational modifications may differ from mammalian cells. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | pM to mM | Yes | in vitro | Provides real-time kinetic data (association and dissociation rates) and binding affinity[7][8][9]; requires relatively small amounts of purified protein.[9] | Both binding partners need to be purified; one partner must be immobilized on a sensor chip, which can affect its activity; not suitable for analyzing interactions in a complex mixture. |
Experimental Protocols
Photo-Crosslinking with a this compound Peptide Probe
This protocol outlines the general workflow for validating a PPI using a custom-synthesized peptide probe.
1. Synthesis of the this compound Containing Peptide Probe:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide probe is synthesized on a solid support resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Incorporation of this compound: The this compound amino acid is incorporated at the desired position in the peptide sequence during the SPPS cycles. Standard coupling reagents like HCTU can be used.
-
Optional Labeling: A tag, such as biotin or a fluorescent dye, can be incorporated at the N- or C-terminus for subsequent detection and purification.
-
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
2. Photo-Crosslinking Reaction:
-
Incubation: The purified peptide probe is incubated with the cell lysate or purified protein of interest to allow for the formation of the non-covalent protein-peptide complex.
-
UV Irradiation: The sample is exposed to UV light (typically 365 nm) to activate the benzophenone moiety on the p-Bz-D-Phe residue. This generates a reactive triplet state that forms a covalent bond with nearby C-H bonds of the interacting protein.
-
Quenching: The reaction is quenched to stop further crosslinking.
3. Analysis of Crosslinked Products:
-
SDS-PAGE and Western Blotting: The crosslinked sample is resolved by SDS-PAGE. The formation of a higher molecular weight band corresponding to the peptide probe-protein complex can be detected by Western blotting using an antibody against the target protein or by detecting the peptide probe's tag (e.g., streptavidin-HRP for a biotin tag).
-
Affinity Purification and Mass Spectrometry: If the peptide probe is tagged (e.g., with biotin), the crosslinked complex can be enriched from the mixture using affinity purification (e.g., streptavidin beads). The purified complex can then be digested, and the interacting protein(s) identified by mass spectrometry.
Co-Immunoprecipitation (Co-IP)
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein.
GST Pull-Down Assay
1. Expression and Purification of GST-tagged Bait Protein:
-
Express the GST-tagged "bait" protein in E. coli.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-sepharose beads.
2. Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the "prey" protein(s) in a suitable lysis buffer.
3. Binding Reaction:
-
Incubate the purified GST-bait protein immobilized on glutathione-sepharose beads with the prey protein lysate.
-
As a negative control, incubate the prey lysate with GST protein alone immobilized on beads.
4. Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer containing reduced glutathione.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Yeast Two-Hybrid (Y2H) Screen
1. Plasmid Construction:
-
Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD).
-
Clone a cDNA library (or a specific "prey" cDNA) into a vector containing a transcriptional activation domain (AD).
2. Yeast Transformation:
-
Co-transform a suitable yeast strain with the bait and prey plasmids.
3. Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter genes are activated due to a bait-prey interaction.
-
Perform a secondary screen, such as a β-galactosidase assay, to confirm the positive interactions.
4. Identification of Prey Proteins:
-
Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting proteins.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context of the protein-protein interactions being studied.
Caption: Workflow for PPI validation using a photo-crosslinking peptide probe.
Caption: The EGFR-GRB2-SOS signaling pathway, a common target for PPI studies.
Conclusion
Validating protein-protein interactions is a multifaceted process, and no single method is universally superior. Photo-crosslinking with probes synthesized from this compound offers a distinct advantage in its ability to capture transient and weak interactions in a cellular context, with the added benefit of protease resistance for peptide-based probes. However, traditional methods like Co-IP, pull-down assays, and Y2H remain valuable tools, each with its own set of strengths and weaknesses. A comprehensive understanding of these techniques, as outlined in this guide, will enable researchers to make informed decisions and design robust experiments to unravel the complexities of protein interaction networks.
References
- 1. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Control Experiments for Photoaffinity Labeling with p-Benzoyl-Phenylalanine
For researchers, scientists, and drug development professionals, photoaffinity labeling (PAL) using p-benzoyl-phenylalanine (BPA) is a powerful technique to elucidate protein-ligand interactions. However, the success of these experiments hinges on the implementation of rigorous control experiments to validate the specificity of the observed interactions and to minimize the risk of false-positive results. This guide provides a comprehensive comparison of essential control experiments for BPA-based PAL, offering detailed protocols and a comparative analysis with alternative photo-crosslinkers.
Photoaffinity labeling is a versatile method for identifying direct binding partners of a molecule of interest by incorporating a photoreactive moiety, such as BPA, into a probe. Upon UV irradiation, the benzophenone group in BPA forms a reactive triplet diradical that can covalently crosslink with interacting proteins, allowing for their subsequent identification and characterization.[1] To ensure the reliability of these findings, a series of control experiments are indispensable.
Key Control Experiments for BPA-Based Photoaffinity Labeling
To distinguish specific, biologically relevant interactions from non-specific binding, several control experiments are crucial. These controls are designed to address potential artifacts arising from the photo-crosslinking process itself, the probe's chemical properties, or the experimental conditions.
Competition Assays: The Gold Standard for Specificity
The most critical control is the competition experiment, which serves to demonstrate the specificity of the probe's interaction with its target.[2][3] In this setup, the experiment is performed in the presence of an excess of the unmodified, non-photoreactive parent compound. If the labeling of a protein by the BPA-containing probe is specific, the parent compound will compete for the same binding site, leading to a dose-dependent decrease in the labeling signal.[2][3]
Negative Controls: Ruling Out Non-Specific and UV-Induced Labeling
Several negative controls are essential to account for background labeling and artifacts:
-
No UV Irradiation Control: This control involves incubating the sample with the BPA probe but omitting the UV activation step. Any protein labeling observed in this condition indicates non-covalent binding or aggregation that is not dependent on photo-crosslinking.
-
No Probe Control: In this experiment, the sample is subjected to UV irradiation in the absence of the BPA probe. This helps to identify any proteins that might be sensitive to UV light and crosslink non-specifically under the experimental conditions.
-
Inactive Probe Control: An ideal control involves using a structurally similar probe that lacks the photoreactive BPA moiety. This helps to differentiate between specific binding and non-specific interactions mediated by other parts of the probe molecule.
-
Non-Target Protein Control: Including a protein that is known not to interact with the molecule of interest can help to assess the level of non-specific background labeling.
Experimental Protocols
Below are detailed methodologies for performing key control experiments in BPA-based photoaffinity labeling.
Protocol 1: Competition Assay
-
Sample Preparation: Prepare multiple identical samples containing the target protein or cell lysate.
-
Competitor Addition: To the experimental samples, add the unmodified parent compound at increasing molar excess (e.g., 10x, 50x, 100x) relative to the BPA probe. To the control sample, add the same volume of vehicle (e.g., DMSO).
-
Probe Incubation: Add the BPA-containing photoaffinity probe to all samples at a fixed concentration. Incubate under conditions that allow for binding to occur.
-
UV Irradiation: Expose the samples to UV light (typically 350-365 nm) for a predetermined duration to induce crosslinking.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting, or by mass spectrometry, to quantify the extent of protein labeling. A significant reduction in the labeling signal in the presence of the competitor indicates specific binding.
Protocol 2: Negative Control Experiments
-
Sample Preparation: Prepare four sets of identical samples with the target protein or cell lysate.
-
Experimental Conditions:
-
Set A (Experimental): Add the BPA probe and irradiate with UV light.
-
Set B (No UV Control): Add the BPA probe but do not irradiate with UV light.
-
Set C (No Probe Control): Do not add the BPA probe but irradiate with UV light.
-
Set D (Vehicle Control): Add only the vehicle for the probe and do not irradiate.
-
-
Analysis: Process and analyze all samples in parallel using the same detection method (e.g., Western blot, mass spectrometry). Compare the labeling patterns across the different conditions to identify specific, UV-dependent labeling.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from a well-controlled BPA photoaffinity labeling experiment, demonstrating how to present the results for clear comparison.
| Experimental Condition | Target Protein Labeling Signal (Arbitrary Units) | Interpretation |
| BPA Probe + UV | 100 | Specific labeling |
| BPA Probe + UV + 10x Competitor | 65 | Competition indicates specific binding |
| BPA Probe + UV + 50x Competitor | 25 | Dose-dependent competition |
| BPA Probe + UV + 100x Competitor | 5 | Strong evidence of specific binding |
| BPA Probe (No UV) | < 2 | Minimal non-covalent binding |
| No Probe + UV | < 1 | No significant UV-induced crosslinking |
Comparison with Alternative Photo-Crosslinkers
While BPA is a widely used photo-crosslinker, other options such as diazirines and aryl azides are also available. Each has its own set of advantages and disadvantages.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |
| p-Benzoyl-phenylalanine (BPA) | ~350-365 nm | Triplet Diradical | Stable, relatively inert to water, can be genetically encoded.[1] | Lower crosslinking efficiency compared to others, can be bulky. |
| Diazirines | ~350-370 nm | Carbene | Small size, high reactivity, rapid reaction kinetics.[4] | Can be less stable, may have preferential reactivity. |
| Aryl Azides | ~260-300 nm | Nitrene | Can have high crosslinking efficiency. | Shorter activation wavelength can cause protein damage, potential for side reactions. |
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding the logical flow of PAL experiments and their controls.
Figure 1: General experimental workflow for photoaffinity labeling with controls.
Figure 2: Logical flow of a competition assay to determine binding specificity.
By diligently applying these control experiments, researchers can confidently interpret their photoaffinity labeling results, paving the way for a deeper understanding of molecular interactions and accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of p-Benzoyl-L-phenylalanine (p-Bz-Phe) Substitution on Peptide Bioactivity: A Comparative Guide
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. Among these, p-benzoyl-L-phenylalanine (p-Bz-Phe or Bpa), a photoreactive analog of phenylalanine, has emerged as a versatile tool. Its utility extends beyond its well-established role in photoaffinity labeling to directly modulating the biological activity of peptides. This guide provides a comparative analysis of p-Bz-Phe substitution, offering researchers, scientists, and drug development professionals a comprehensive overview of its impact, supported by experimental data and detailed protocols.
Dual Roles of p-Bz-Phe in Peptide Science
The substitution of a canonical amino acid with p-Bz-Phe can influence peptide bioactivity in two distinct ways:
-
Photo-induced Covalent Crosslinking: The primary and most common application of p-Bz-Phe is in photoaffinity labeling.[1] The benzophenone moiety can be activated by UV light (typically ~350-365 nm) to form a reactive triplet state, which can then abstract a hydrogen atom from a nearby residue to form a stable, covalent bond.[2][3] This "zero-length" crosslinking is invaluable for mapping peptide-protein interaction interfaces, identifying binding partners, and stabilizing transient interactions for further analysis.[1][4]
-
Modulation of Intrinsic Bioactivity: The bulky, hydrophobic benzophenone side chain can alter a peptide's conformational landscape, stability, and non-covalent interactions with its biological target. This can lead to significant changes in binding affinity, signaling potency, and pharmacokinetic properties, independent of photoactivation.[5]
Part 1: p-Bz-Phe for Photoaffinity Labeling and Interaction Mapping
Photoaffinity labeling is a powerful technique to investigate the interactions between bioactive peptides and their targets.[6][7] The incorporation of p-Bz-Phe allows for the light-induced formation of a covalent bond between the peptide probe and its interacting partner, enabling the identification of binding sites and the characterization of complex biological interactions.[8]
General Experimental Workflow
The workflow for a typical photoaffinity labeling experiment involves synthesizing the p-Bz-Phe-containing peptide, incubating it with its target, exposing the complex to UV light to induce crosslinking, and then analyzing the resulting covalent conjugate.
Comparison with Other Photoreactive Probes
While p-Bz-Phe is widely used, other photoreactive amino acids are also available. The choice of probe depends on the specific application and the nature of the interaction being studied.
| Feature | p-Benzoyl-L-phenylalanine (p-Bz-Phe) | p-Azido-L-phenylalanine (p-Az-Phe) | Diazirine-containing Amino Acids |
| Activation Wavelength | ~350-365 nm (milder)[2] | ~254-300 nm (harsher, can cause protein damage) | ~350-380 nm (milder) |
| Reactive Intermediate | Triplet benzophenone (n-π* transition)[2] | Highly reactive nitrene | Carbene |
| Reactivity | Inserts into C-H and N-H bonds. Relatively low reactivity with water, making it good for in vivo use.[2] | Highly reactive and non-selective, can react with solvent. | Highly reactive and non-selective. |
| Stability | Chemically stable in the dark. Can be repeatedly excited if no reaction occurs.[2] | Less stable, can be reduced by thiols. | Generally stable in the dark. |
| Crosslinking Yield | Often sufficient, but can be limited by low quantum yield.[2] | Can be higher due to greater reactivity. | Generally provides good crosslinking yields. |
Experimental Protocol: Photoaffinity Labeling of a Peptide-Receptor Complex
This protocol provides a general framework for identifying the binding site of a p-Bz-Phe-containing peptide on its target protein.
-
Peptide Synthesis:
-
Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9]
-
Incorporate Fmoc-p-Bz-Phe-OH at the desired position during chain assembly.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.
-
-
Binding and Crosslinking:
-
Prepare a solution of the purified target protein (e.g., 1-5 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Add the p-Bz-Phe-containing peptide to the protein solution at an appropriate molar ratio (e.g., 1:1 to 10:1 peptide:protein) to allow complex formation. Incubate for 30-60 minutes at 4°C or room temperature.
-
As a negative control, prepare a sample with an excess of the unlabeled, native peptide to demonstrate competitive binding.
-
Transfer the samples to a UV-transparent plate (e.g., quartz cuvette or 96-well plate) on ice.
-
Irradiate the samples with UV light at 365 nm for 15-60 minutes using a UV lamp or crosslinker.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A successful crosslinking event will be indicated by the appearance of a new band corresponding to the molecular weight of the peptide-protein conjugate.
-
To identify the crosslinking site, excise the band of interest from the gel, perform in-gel proteolytic digestion (e.g., with trypsin), and analyze the resulting peptide fragments by LC-MS/MS.
-
Use specialized software to search for peptide fragments containing the mass of the p-Bz-Phe-peptide covalently attached to a fragment of the target protein.
-
Part 2: Intrinsic Impact of p-Bz-Phe on Peptide Bioactivity
Beyond photocrosslinking, the substitution itself can serve as a strategic modification to enhance or alter a peptide's inherent biological activity.
Case Study: Apelin-13 Analogues
The apelin peptide is the endogenous ligand for the G protein-coupled apelin receptor (APJ), which is involved in cardiovascular regulation. Structure-activity relationship (SAR) studies have shown that modifications at the C-terminus can drastically impact binding and signaling.[5]
| Peptide | Modification | Receptor Binding Affinity (Ki, nM) | Signaling (cAMP Inhibition) |
| Apelin-13 (Native) | Phe at position 13 | 0.7 | Baseline |
| [Ala13]-Apelin-13 | Phe13 -> Ala | Reduced Affinity | Antagonistic effect reported[5] |
| [Bpa13]-Apelin-13 | Phe13 -> p-Bz-Phe | Sub-nanomolar | ~30-fold improvement [5] |
| [Tyr(OBn)13]-Apelin-13 | Phe13 -> O-Benzyl-Tyr | 0.02 (Highest reported affinity) | Not specified |
Data sourced from[5].
This data clearly demonstrates that replacing the native phenylalanine with p-Bz-Phe at position 13 not only maintains high binding affinity but significantly enhances the peptide's ability to inhibit cAMP production, a key step in the APJ signaling cascade.[5]
Apelin/APJ Signaling Pathway
The apelin receptor (APJ) primarily couples to the Gαi subunit of the heterotrimeric G protein. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The substitution of p-Bz-Phe can enhance the efficiency of this coupling.
Case Study: VP16-Med25 Interaction
In contrast to the apelin example, studies on the interaction between the VP16 transactivation domain and the Med25 subunit of the Mediator complex showed a modest negative impact on binding affinity upon p-Bz-Phe substitution.
| Peptide | Modification | Relative Binding Affinity |
| VP16 (Parent) | Phenylalanine at position 442 | Baseline |
| [Bpa442]-VP16 | Phe442 -> p-Bz-Phe | ~2-3 fold decrease [2] |
| Halogenated Bpa Analogs | Phe442 -> Fluoro-Bpa | ~2-3 fold decrease[2] |
Data sourced from[2].
This highlights a critical consideration: the impact of p-Bz-Phe substitution is highly context-dependent. While the primary goal in this study was to improve photocrosslinking yields with halogenated analogs, the data shows that the bulky benzophenone group can sometimes introduce a minor steric hindrance that slightly weakens the non-covalent binding interaction.[2]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a p-Bz-Phe-substituted peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.
-
Materials:
-
Cell membranes or purified receptor preparation.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide) of known concentration and specific activity.
-
Unlabeled competitor peptides: native peptide (for control curve) and p-Bz-Phe-substituted peptide.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).
-
96-well filter plates and a vacuum manifold.
-
-
Assay Procedure:
-
In each well of the filter plate, add a fixed amount of receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor peptide (either native or the p-Bz-Phe analog), typically covering a range from 10⁻¹² M to 10⁻⁵ M.
-
Determine non-specific binding by adding a high concentration of the unlabeled native peptide (e.g., 1 µM) to a set of wells.
-
Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Subtract the non-specific binding from all measurements to get specific binding.
-
Plot the specific binding as a percentage of the maximum binding (wells with no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The substitution of canonical amino acids with p-benzoyl-L-phenylalanine is a powerful, dual-use strategy in peptide research. As a photoaffinity probe, it provides an indispensable method for elucidating the precise molecular interactions that underpin biological function. Concurrently, its inherent physicochemical properties can be leveraged as a tool for medicinal chemistry to directly modulate the bioactivity of peptides, sometimes leading to substantial improvements in potency.[5] However, as the data indicates, the effects are highly dependent on the specific peptide and the position of the substitution. Therefore, p-Bz-Phe should be considered a valuable component in the toolkit for peptide SAR studies, enabling both the mapping of interactions and the optimization of therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Peptides: A Guide to Evaluating the Impact of p-Benzoyl-phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the photo-activatable unnatural amino acid, p-benzoyl-phenylalanine (Bpa), is a powerful technique for elucidating protein-protein and protein-nucleic acid interactions.[1][2] However, the introduction of a non-native residue raises questions about its impact on the biophysical properties of the peptide, including its stability. This guide provides a framework for comparing the stability of peptides with and without Bpa, addressing a critical consideration for the design and interpretation of cross-linking experiments and the development of peptide-based therapeutics.
While direct, quantitative comparative studies on the stability of Bpa-containing peptides versus their native counterparts are not extensively available in peer-reviewed literature, this guide offers a comprehensive overview of the principles of peptide stability and detailed experimental protocols to enable such a comparison.
Understanding the Potential Impact of Bpa on Peptide Stability
The introduction of Bpa, an amino acid analog slightly larger than phenylalanine, can potentially influence peptide stability through several mechanisms:
-
Steric Hindrance: The bulky benzophenone group may sterically hinder the access of proteases to nearby cleavage sites, potentially increasing the peptide's resistance to proteolytic degradation. Strategies to enhance peptide stability often involve the incorporation of non-canonical or unnatural amino acids.[3]
-
Conformational Changes: The presence of Bpa could induce local or global changes in the peptide's secondary structure. Such conformational shifts might either mask or expose protease recognition motifs, thereby altering the degradation profile.
-
Hydrophobicity: Bpa increases the hydrophobicity of a peptide, which can influence its aggregation propensity and interaction with biological membranes, indirectly affecting its stability and bioavailability.
Conversely, it is also plausible that in some sequence contexts, the incorporation of Bpa may not significantly alter the peptide's stability, particularly if it is located in a region not critical for recognition by proteases.
Quantitative Data Comparison
As of the latest literature review, there is a notable absence of publicly available, head-to-head quantitative data directly comparing the stability metrics (e.g., half-life in serum, degradation rate by specific proteases) of a peptide with and without a Bpa substitution. Researchers are encouraged to perform direct comparative stability assays using the protocols outlined below to generate these critical data for their specific peptides of interest.
Experimental Protocols for Comparative Stability Analysis
To quantitatively assess the impact of Bpa on peptide stability, a proteolytic stability assay can be performed. The following is a detailed methodology for conducting such a comparative experiment.
Proteolytic Stability Assay in Serum
Objective: To determine and compare the rate of degradation of a peptide and its Bpa-containing analog in a physiologically relevant medium like human serum.
Materials:
-
Peptide of interest (wild-type)
-
Bpa-containing peptide analog
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Peptide Preparation: Dissolve the wild-type and Bpa-containing peptides in PBS to create stock solutions of known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of, for example, 100 µg/mL. Prepare separate reactions for the wild-type and Bpa-containing peptides.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
The t=0 sample should be taken immediately after adding the peptide to the serum.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of ice-cold 20% TCA solution to the aliquot to stop the enzymatic degradation and precipitate serum proteins.
-
Vortex the sample and incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the peptide from other serum components.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining peptide against time for both the wild-type and Bpa-containing peptides.
-
Calculate the half-life (t½) for each peptide.
-
Data Presentation:
The results of the stability assay should be summarized in a table for clear comparison.
| Peptide | Half-life (t½) in Human Serum (minutes) |
| Wild-Type Peptide | Experimental Value |
| Bpa-containing Peptide | Experimental Value |
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the context in which Bpa-containing peptides are often used, the following diagrams are provided.
Caption: Workflow for the comparative proteolytic stability assay.
Bpa-containing peptides are frequently used to map interactions within complex signaling pathways. Ubiquitin-mediated signaling is one such area where these photo-crosslinkers have been employed to capture transient interactions between ubiquitin, ubiquitin-binding domains (UBDs), and other signaling proteins.[4]
Caption: Use of Bpa in studying ubiquitin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to p-Benzoyl-Phenylalanine (p-Bz-Phe) Modified Ligands in Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-Benzoyl-phenylalanine (p-Bz-Phe) modified ligands with their unmodified counterparts and other photo-crosslinking agents. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and experimental workflows to assist researchers in designing and interpreting affinity studies.
Performance Comparison: p-Bz-Phe Modified vs. Unmodified Ligands
The incorporation of a p-Bz-Phe residue into a ligand is a powerful technique for photo-affinity labeling, allowing for the covalent capture of ligand-receptor interactions. A critical consideration for the validity of such studies is the impact of this modification on the ligand's intrinsic binding affinity. While the addition of the bulky benzophenone moiety can potentially alter binding kinetics, studies have shown that in many cases, the effect on affinity is minimal, preserving the biological relevance of the interaction.
| Property | Unmodified Ligand | p-Bz-Phe Modified Ligand | Alternative Photo-Crosslinkers (e.g., Aryl Azides, Diazirines) |
| Binding Affinity | Native binding affinity (Kd, IC50) | Often comparable to the unmodified ligand; some studies report a minor (2 to 3-fold) decrease in affinity. | Can significantly alter binding affinity due to their chemical reactivity and steric bulk. |
| Interaction Type | Non-covalent and reversible | Forms a covalent bond upon UV activation, making the interaction irreversible. | Form covalent bonds upon UV activation; can be less specific in their crosslinking targets. |
| Chemical Stability | Generally stable under experimental conditions. | Chemically stable in the dark and more stable than many other photo-crosslinkers.[1] | Aryl azides and diazirines can be less stable, potentially leading to non-specific labeling.[1] |
| Photo-activation | Not applicable | Activated by UV light (typically ~350-365 nm), which is less damaging to biological samples than shorter wavelengths. | Often require shorter UV wavelengths for activation, which can cause more damage to proteins and cells. |
| Crosslinking Efficiency | Not applicable | Efficiency is variable and depends on the proximity and reactivity of interacting residues. Halogenated p-Bz-Phe analogs can increase crosslinking yields. | Efficiency can be high but may be accompanied by higher non-specific crosslinking. |
Supporting Experimental Data
| Ligand | Target | Unmodified Ligand Affinity (Kd/IC50) | p-Bz-Phe Modified Ligand Affinity (Kd/IC50) | Fold Change | Reference |
| Calmodulin-binding peptide | Calmodulin | Not specified, but affinity was "not measurably affected" | Not specified, but affinity was "not measurably affected" | ~1 | J Biol Chem. 1986 Aug 15;261(23):10695-700. |
| Substance P | NK-1 Receptor | Equipoten | Equipoten | ~1 | Biochemistry. 1991 Jan 15;30(2):336-42. |
| VP16 peptide | Med25 | Not directly compared | Reference for a "two- to threefold decrease" compared to parent pBpa peptide | 2-3 | Protein Sci. 2017 Oct;26(10):2026-2033. |
Experimental Protocols
Synthesis of p-Bz-Phe Modified Peptides
Solid-phase peptide synthesis (SPPS) is the standard method for incorporating p-Bz-Phe into a peptide ligand.
Materials:
-
Fmoc-p-Bz-Phe-OH
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-amino acid (or Fmoc-p-Bz-Phe-OH) with a coupling reagent and couple it to the deprotected N-terminus of the peptide chain in the presence of a base.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the p-Bz-Phe modified peptide by mass spectrometry.
Photo-Affinity Labeling and Analysis
This protocol outlines the general steps for using a p-Bz-Phe modified ligand to identify its binding partners.
Materials:
-
p-Bz-Phe modified ligand
-
Biological sample (e.g., purified protein, cell lysate, intact cells)
-
UV lamp (365 nm)
-
SDS-PAGE gels and reagents
-
Western blotting equipment or mass spectrometer
Protocol:
-
Incubation: Incubate the p-Bz-Phe modified ligand with the biological sample to allow for binding to its target protein(s). This is typically done on ice or at 4°C to minimize non-specific interactions.
-
UV Irradiation: Expose the sample to UV light at 365 nm for a predetermined amount of time (e.g., 5-30 minutes) on ice. This activates the benzophenone group, leading to the formation of a covalent bond with interacting residues.
-
Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.
-
Analysis by SDS-PAGE: Separate the proteins in the sample by SDS-PAGE. The covalently crosslinked complex will migrate at a higher molecular weight than the target protein alone. The crosslinked product can be visualized by autoradiography (if the ligand is radiolabeled), Western blotting using an antibody against the target protein or a tag on the ligand, or by in-gel fluorescence if the ligand is fluorescently tagged.
-
Analysis by Mass Spectrometry: For unbiased identification of binding partners, the crosslinked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify both the target protein and the site of crosslinking.
Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Experimental Workflow: Photo-Affinity Labeling
Logical Relationship: Advantages of p-Bz-Phe
References
A Comparative Guide to Unnatural Amino Acids for In Vivo Crosslinking
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In vivo crosslinking, coupled with mass spectrometry, has emerged as a powerful technique to capture these interactions. The incorporation of unnatural amino acids (Uaas) with photoreactive properties into proteins offers a high degree of spatial and temporal control over the crosslinking process. This guide provides a comparative overview of commonly used photo-crosslinking Uaas and alternative in vivo crosslinking methods, supported by experimental data and detailed protocols.
I. Overview of In Vivo Crosslinking Strategies
In vivo crosslinking aims to covalently link interacting proteins within living cells, effectively "freezing" the interaction for subsequent analysis.[1] This is particularly valuable for capturing transient or weak interactions that might be lost during traditional biochemical purification methods.[1] The primary methods for in vivo crosslinking can be broadly categorized into two groups: those that utilize genetically encoded Uaas and those that employ small-molecule crosslinking agents.
Unnatural Amino Acid-Based Crosslinking: This advanced technique involves the site-specific incorporation of a Uaa containing a photoreactive group into a protein of interest.[2][3] This is achieved through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense (e.g., amber TAG) or frameshift codon.[2][4] Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, leading to the formation of a covalent bond with nearby molecules, including interacting proteins.[5][6]
Alternative Crosslinking Methods: Traditional in vivo crosslinking often relies on small-molecule reagents that permeate the cell membrane and react with specific amino acid residues.[7][8] Formaldehyde is a widely used "zero-length" crosslinker due to its small size and ability to rapidly penetrate cells, creating crosslinks between closely associated proteins.[1][9] Other common crosslinkers include homobifunctional NHS-esters, which react with primary amines.[10] A newer approach involves the metabolic incorporation of photo-activatable amino acid analogs, such as photo-leucine and photo-methionine, which are incorporated into proteins in place of their natural counterparts.[11]
II. Comparison of Photo-Crosslinking Unnatural Amino Acids
Several photoreactive Uaas have been developed for in vivo crosslinking, each with distinct properties. The choice of Uaa can significantly impact the efficiency and specificity of the crosslinking experiment.[5]
| Unnatural Amino Acid | Photoreactive Group | Activation Wavelength | Crosslinking Mechanism | Key Advantages | Key Limitations |
| p-benzoyl-L-phenylalanine (Bpa) | Benzophenone | ~350-365 nm | Hydrogen abstraction from C-H bonds[12][13] | Low reactivity with water, can be repeatedly activated[12] | Lower crosslinking efficiency compared to others, can be quenched by nearby residues like methionine[14][15] |
| p-azido-L-phenylalanine (AzF/pAzpa) | Phenyl azide | ~350-365 nm | Forms a highly reactive nitrene intermediate[16][17] | Higher reactivity than Bpa | Azide group can be unstable in physiological conditions and reduced[18] |
| Diazirine-containing Uaas (e.g., DizPK) | Diazirine | ~350-365 nm | Forms a highly reactive carbene intermediate[19][20] | Small and highly reactive, short irradiation times needed[19][20] | Can be less specific due to high reactivity |
| Bifunctional Uaas (e.g., dzANA) | Diazirine and an alkyne or azide handle | ~350-365 nm | Carbene formation for crosslinking, with a secondary handle for "click" chemistry | Allows for subsequent enrichment of crosslinked products[20][21][22] | Larger size may affect protein structure and function |
Table 1. Comparison of Common Photo-Crosslinking Unnatural Amino Acids. This table summarizes the key features of several popular Uaas used for in vivo crosslinking, including their photoreactive moieties, activation wavelengths, and primary advantages and disadvantages.
III. Comparison with Alternative In Vivo Crosslinking Methods
While Uaa-based crosslinking offers high specificity, alternative methods provide broader, proteome-wide insights into protein interactions.
| Method | Reagent(s) | Mechanism | Key Advantages | Key Limitations |
| Formaldehyde Crosslinking | Formaldehyde | Forms methylene bridges between reactive amino acid side chains | Excellent cell permeability, rapid reaction, captures a broad range of interactions[1][9] | Crosslinks can be difficult to reverse, can generate large, insoluble aggregates, lower specificity |
| NHS-Ester Crosslinking | Homobifunctional NHS-esters (e.g., DSG, DSS) | Reacts with primary amines (lysine residues and N-termini) | Specific reactivity with primary amines, different spacer arm lengths available | Lower cell permeability than formaldehyde, may not capture interactions not involving lysines |
| Metabolic Labeling (Photo-AA) | Photo-Leucine, Photo-Methionine | Residue-specific incorporation of photo-activatable amino acids | Proteome-wide labeling, captures interactions in a more native-like context[11] | Incorporation competes with endogenous amino acids, potentially lower incorporation efficiency |
Table 2. Comparison of Alternative In Vivo Crosslinking Methods. This table outlines the characteristics of common non-Uaa based in vivo crosslinking techniques.
IV. Experimental Protocols
A. General Workflow for In Vivo Crosslinking using Unnatural Amino Acids
The following protocol provides a general framework for in vivo crosslinking experiments using photo-reactive Uaas in mammalian cells. Optimization of specific steps, such as Uaa concentration and UV exposure time, is crucial for successful outcomes.
Caption: General workflow for in vivo photo-crosslinking using unnatural amino acids.
B. Detailed Protocol for p-Benzoyl-L-phenylalanine (Bpa) Incorporation and Crosslinking
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) to be 60-80% confluent on the day of transfection.
-
Co-transfect cells with two plasmids: one encoding the protein of interest with a C-terminal amber stop codon (TAG) and the other encoding the orthogonal Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its corresponding tRNA. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Bpa Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with Bpa. The optimal concentration of Bpa should be determined empirically but typically ranges from 0.1 to 1 mM.
-
Incubate the cells for an additional 24-48 hours to allow for expression of the Bpa-containing protein.
-
-
In Vivo Photo-Crosslinking:
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the protein of interest to visualize higher molecular weight crosslinked complexes.
-
For identification of interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis of the co-purified proteins.[9]
-
C. Protocol for Formaldehyde Crosslinking
-
Cell Culture:
-
Grow cells to the desired confluency.
-
-
Crosslinking:
-
Wash the cells with PBS.
-
Add formaldehyde solution (typically 1% final concentration in PBS) to the cells and incubate for a short period (e.g., 10 minutes) at room temperature.[24]
-
-
Quenching:
-
Quench the crosslinking reaction by adding a quenching solution, such as 125 mM glycine or Tris, and incubate for 5-10 minutes.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and proceed with downstream applications such as immunoprecipitation and mass spectrometry.[24]
-
V. Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be investigated using in vivo crosslinking to identify protein-protein interactions at different stages.
Caption: A generic signaling cascade leading to gene expression.
By incorporating a photo-crosslinking Uaa into any of the proteins in this pathway (e.g., Kinase 1), researchers can identify its direct interaction partners upon ligand stimulation, providing a snapshot of the active signaling complex.
VI. Conclusion
The use of unnatural amino acids for in vivo crosslinking provides a powerful and precise tool for dissecting protein-protein interactions in their native cellular context. While Uaas like Bpa and AzF offer site-specific crosslinking with temporal control, alternative methods such as formaldehyde crosslinking and metabolic labeling with photo-amino acids can provide complementary, proteome-wide interaction data. The choice of method should be guided by the specific biological question being addressed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in designing and executing successful in vivo crosslinking experiments to unravel the complexities of cellular protein networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [vivo.weill.cornell.edu]
- 4. pnas.org [pnas.org]
- 5. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.connect.h1.co [archive.connect.h1.co]
- 16. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Fmoc-p-Bz-D-Phe-OH: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Fmoc-p-Bz-D-Phe-OH, a derivative of D-phenylalanine used in peptide synthesis. This document outlines procedural steps to ensure safe handling and compliance with waste management regulations, supporting researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compounds Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) and Fmoc-L-phenylalanine (Fmoc-L-Phe-OH) and general principles of laboratory chemical waste management. Users must always consult their institution's specific waste disposal protocols and local regulations.
Hazard Identification and Safety Precautions
Based on information for similar Fmoc-protected amino acids, this compound should be handled as a hazardous chemical. The primary hazards are likely to include:
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system [1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Tight-sealing safety goggles or safety glasses with side-shields.[1][2]
-
Appropriate protective gloves (inspect before use).[2]
-
A lab coat or other impervious clothing to prevent skin exposure.[1][2]
-
In cases of significant dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Quantitative Data Summary
The following table summarizes key data for related Fmoc-amino acids. This information should be used as a general guideline for this compound.
| Parameter | Value | Compound |
| Storage Temperature | 2-8°C | Fmoc-D-Phe-OH |
| -18°C (to maintain product quality) | Fmoc-D-phenylalanine, 98%[1] | |
| -20°C (powder, 3 years) | Fmoc-Phe-OH[3] | |
| Melting Point | 180 - 187 °C | Fmoc-Phe-OH[4] |
| Boiling Point | 513.39°C (rough estimate) | Fmoc-Phe-OH[4] |
Step-by-Step Disposal Protocol
This protocol provides a general workflow for the disposal of this compound.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Used, degraded, or contaminated products may be classified as hazardous waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[2]
-
Any labware (e.g., weighing boats, spatulas) that has come into contact with the compound should be decontaminated or disposed of as hazardous waste.
-
-
Unused Product:
-
If the original product is to be disposed of, it should be treated as hazardous chemical waste. Do not mix with household garbage.[6]
-
3. Container Management:
-
Keep waste containers tightly closed and store them in a dry, well-ventilated area.[1][5]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not allow the product to enter drains or the sewage system.[2][6] Discharge into the environment must be avoided.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-p-Bz-D-Phe-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-p-Bz-D-Phe-OH. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory. The level of PPE required depends on the specific handling procedure, as detailed in the table below.
Table 1: Recommended Personal Protective Equipment (PPE)
| Scenario | Required PPE | Rationale |
| Handling Solid Compound (e.g., weighing, transferring) | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat- N95 dust mask | To prevent eye contact and inhalation of the powdered chemical, which can cause irritation.[1][2] A lab coat and gloves protect the skin from direct contact.[3][4] |
| Working with Solutions (e.g., peptide synthesis) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Work in a certified chemical fume hood | To protect against splashes of the compound and solvents (like DMF), which may be hazardous.[3][4][5] A fume hood is essential to avoid inhaling vapors from solvents and reagents. |
| Accidental Spill | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Lab coat or chemical-resistant apron- N95 dust mask (for solids) or respirator with appropriate cartridges (for solutions/vapors) | Enhanced protection is necessary during cleanup to minimize exposure to a higher concentration of the chemical.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram outlines the safe handling protocol for this compound, from initial preparation to final disposal.
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing glassware, should be collected in a labeled hazardous liquid waste container. This includes solvents like DMF and reagents like piperidine commonly used in Fmoc deprotection.[5][8] Do not pour chemical waste down the drain.[2]
-
Disposal Method: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[9]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][10]
The following diagram provides a logical decision-making process for selecting the appropriate PPE based on the planned task.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. genscript.com [genscript.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
